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Linalyl hexanoate

Cat. No.: B1223099
CAS No.: 7779-23-9
M. Wt: 252.39 g/mol
InChI Key: ALKCLFLTXBBMMP-UHFFFAOYSA-N
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Description

Linalyl hexanoate (CAS 7779-23-9), also known as 3,7-dimethylocta-1,6-dien-3-yl hexanoate, is a fragrance and flavor ingredient of significant interest in research and development. It is characterized as a colorless, oily liquid with a complex odor profile described as warm, fruity, and green, with notes of pear and pineapple . Its physical properties include a boiling point of approximately 252°C, low water solubility, and a flash point of about 80.56°C, making it a stable compound for various research applications . As a derivative of linalool, a monoterpene alcohol that is a primary constituent of lavender oil, this compound is part of a structurally related family of compounds studied for their organoleptic properties . Research into such oxygenated derivatives aims to elucidate structure-odor relationships and their metabolic pathways, which are relevant for both plant biochemistry and mammalian metabolism . In vitro studies on related compounds like linalool and linalyl acetate have shown they can interact with cytochrome P450 (CYP) enzymes, indicating a potential for metabolic drug interactions that is an important consideration in pharmacological research . This compound is supplied For Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The RIFM (Research Institute for Fragrance Materials) has conducted safety assessments for this ingredient, underscoring its established role in the fragrance industry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B1223099 Linalyl hexanoate CAS No. 7779-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H28O2/c1-6-8-9-12-15(17)18-16(5,7-2)13-10-11-14(3)4/h7,11H,2,6,8-10,12-13H2,1,3-5H3
Source PubChem
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InChI Key

ALKCLFLTXBBMMP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID3052519
Record name 3,7-Dimethylocta-1,6-dien-3-yl hexanoate
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Molecular Weight

252.39 g/mol
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Physical Description

Liquid, colourless, oily liquid
Record name Linalyl hexanoate
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Record name Linalyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/351/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

252.00 °C. @ 760.00 mm Hg
Record name Linalyl hexanoate
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Solubility

insoluble in water, soluble in alcohol and oils
Record name Linalyl hexanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.886-0.892 (20°)
Record name Linalyl hexanoate
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CAS No.

7779-23-9
Record name Linalyl hexanoate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl hexanoate
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Record name Hexanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester
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Record name 3,7-Dimethylocta-1,6-dien-3-yl hexanoate
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Record name 1,5-dimethyl-1-vinylhex-4-enyl hexanoate
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Record name LINALYL HEXANOATE
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Record name Linalyl hexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Linalyl Hexanoate in Aromatic Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linalyl hexanoate is a monoterpene ester that contributes significantly to the characteristic aroma of many aromatic plants. As a key component of essential oils, its biosynthesis is of considerable interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. Furthermore, it outlines common experimental protocols for the study of this pathway and presents relevant quantitative data from scientific literature.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process involving the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway for the alcohol moiety (linalool) and the fatty acid metabolism pathway for the acyl moiety (hexanoyl-CoA). The final step is an esterification reaction catalyzed by an alcohol acyltransferase.

Precursor I: Linalool Biosynthesis via the MEP Pathway

Linalool, a tertiary monoterpene alcohol, is synthesized in the plastids of plant cells through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][3]

  • IPP and DMAPP Synthesis: The MEP pathway involves a series of enzymatic reactions to generate IPP and DMAPP.

  • Geranyl Diphosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed by GPP synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[4]

  • Linalool Synthesis: The final step is the conversion of GPP to linalool, a reaction catalyzed by a specific monoterpene synthase known as linalool synthase (LIS).[1]

Linalool_Biosynthesis cluster_MEP Plastid (MEP Pathway) Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_Intermediates MEP Pathway Intermediates Pyruvate->MEP_Intermediates IPP_DMAPP IPP + DMAPP MEP_Intermediates->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Linalool Linalool GPP->Linalool Linalool Synthase (LIS)

Figure 1: Linalool biosynthesis via the MEP pathway in plant plastids.
Precursor II: Hexanoyl-CoA Biosynthesis

Hexanoyl-CoA, the activated form of hexanoic acid, serves as the acyl donor in the esterification reaction. Its biosynthesis is linked to fatty acid metabolism. While the precise pathway can vary, a likely route involves the activation of free hexanoate or the breakdown of longer-chain fatty acids.[5][6]

  • Hexanoate Origin: Hexanoate can be formed through various processes, including the oxygenation and subsequent breakdown of unsaturated fatty acids.[5][6]

  • Acyl-Activation: Free hexanoate is activated to hexanoyl-CoA by an acyl-activating enzyme (AAE), also known as a hexanoyl-CoA synthetase, in an ATP-dependent reaction.[5] Studies in Cannabis sativa have identified a specific AAE (CsAAE1) responsible for supplying hexanoyl-CoA to the cannabinoid pathway, suggesting a similar mechanism may exist for ester biosynthesis in other plants.[5]

Final Step: Esterification by Alcohol Acyltransferase (AAT)

The convergence of the two pathways occurs in the final step, where linalool and hexanoyl-CoA are combined to form this compound. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[7][8][9]

  • Enzyme Family: Plant AATs are members of the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[8][10]

  • Reaction: AAT catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of linalool, releasing Coenzyme A (CoA) and forming the final ester product.[7]

Linalyl_Hexanoate_Biosynthesis Linalool Linalool AAT Alcohol Acyltransferase (AAT) Linalool->AAT HexanoylCoA Hexanoyl-CoA HexanoylCoA->AAT LinalylHexanoate This compound AAT->LinalylHexanoate CoA CoA-SH AAT->CoA

Figure 2: The final enzymatic step in this compound synthesis.

Regulation of Biosynthesis

The production of this compound is tightly regulated at multiple levels, from the expression of biosynthetic genes to the availability of precursors.

  • Transcriptional Regulation: The expression of genes encoding key enzymes like terpene synthases (TPS) and alcohol acyltransferases (AATs) is a primary control point. Transcription factors (TFs) from families such as bHLH, NAC, and ERF have been shown to regulate TPS gene expression, thereby controlling the supply of the linalool precursor.[11] For example, in peach, the transcription factor PpbHLH1 directly binds to the promoter of a linalool synthase gene (PpTPS3) to activate its expression.[11]

  • Epigenetic Regulation: Recent studies have indicated that DNA methylation can also play a role. In peach, increased expression of PpTPS3 during fruit ripening was associated with a decrease in the 5mC methylation level in its promoter region, suggesting epigenetic control over linalool production.[11]

  • Substrate Availability: The flux through the MEP and fatty acid pathways directly impacts the availability of linalool and hexanoyl-CoA, respectively. The activity of rate-limiting enzymes in these upstream pathways, such as DXS in the MEP pathway, can therefore influence the final yield of the ester.

Regulation_Pathway TFs Transcription Factors (e.g., bHLH, NAC) DNA TPS/AAT Gene Promoters TFs->DNA Binds to & Activates mRNA TPS/AAT mRNA DNA->mRNA Transcription Enzymes TPS / AAT Enzymes mRNA->Enzymes Translation LinalylHexanoate This compound Production Enzymes->LinalylHexanoate Catalyzes Epigenetics DNA Demethylation Epigenetics->DNA Enables Access

Figure 3: Transcriptional and epigenetic regulation of biosynthetic genes.

Quantitative Data Summary

Quantitative analysis of terpene esters in plants is crucial for understanding metabolic flux and for breeding programs. The data below is compiled from studies on related compounds, illustrating typical concentrations and the effects of metabolic inhibition.

Plant/SystemCompoundConditionResultReference
Salvia sclarea (Clary Sage)Linalyl AcetateControl (Inflorescence)~4.5% of calyx dry mass[1]
Salvia sclarea (Clary Sage)Linalyl AcetateTreated with 100 µM Fosmidomycin (MEP inhibitor)97% reduction in content[1]
Salvia sclarea (Clary Sage)SclareolControl (Inflorescence)~7.5% of calyx dry mass[1]
Salvia sclarea (Clary Sage)SclareolTreated with 100 µM Fosmidomycin (MEP inhibitor)70% reduction in content[1]
Enzymatic SynthesisLinalyl AcetateNovozym 435, 70°C, 9:1 acid:alcohol ratio5.6% conversion[12]
Enzymatic SynthesisEugenyl AcetateNovozym 435, 60°C, 5:1 acid:alcohol ratio100% conversion[12]

Experimental Protocols

Investigating the biosynthesis of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the transcript abundance of candidate Terpene Synthase (TPS) and Alcohol Acyltransferase (AAT) genes.

  • RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., flowers, leaves) using a commercial kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the candidate genes and a stable reference gene (e.g., Actin, Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative transcript abundance using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[4]

Protocol: Recombinant Enzyme Expression and AAT Activity Assay

This protocol allows for the functional characterization of a candidate AAT enzyme.

  • Cloning: Amplify the full-length coding sequence of the candidate AAT gene from cDNA and clone it into an expression vector (e.g., pET vector for E. coli).

  • Heterologous Expression: Transform the expression construct into a suitable host like E. coli BL21(DE3). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Activity Assay (DTNB Method):

    • Principle: This colorimetric assay measures the release of free Coenzyme A (CoA-SH) during the esterification reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that absorbs at 412 nm.[13]

    • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

      • 100 µM Hexanoyl-CoA (substrate)

      • 1 mM Linalool (substrate)

      • 0.2 mM DTNB

    • Procedure: Add the purified AAT enzyme to the reaction mixture to start the reaction.

    • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader.

    • Calculation: Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Protocol: Metabolite Extraction and Quantification by GC-MS

This protocol is for the identification and quantification of this compound and other volatile esters from plant tissue.

  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of tissue (e.g., 100 mg) with a suitable organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE)) containing an internal standard (e.g., nonyl acetate) for quantification. Vortex and centrifuge to pellet debris.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the organic extract into the GC-MS system.

    • Separation: Use a non-polar capillary column (e.g., DB-5 or HP-5ms). Program the oven temperature with a gradient, for example, starting at 50°C, holding for 2 min, then ramping at 10°C/min to 250°C.[13]

    • Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time to an authentic chemical standard. Quantify the compound by integrating the peak area relative to the internal standard.

Experimental_Workflow Start Hypothesis: Gene X is a this compound Synthase Step1 Gene Expression Profiling (RT-qPCR) Start->Step1 Decision Is Gene X Correlated with Ester Production? Step1->Decision Step2 Cloning & Recombinant Protein Expression Step3 Enzyme Activity Assay (e.g., DTNB method) Step2->Step3 Decision2 Does Recombinant Enzyme Produce This compound? Step3->Decision2 Step4 Metabolite Analysis in planta (GC-MS) Conclusion Conclusion: Gene X encodes a functional This compound Synthase Step4->Conclusion Decision->Start No, select new candidate Decision->Step2 Yes Decision2->Step2 No, check expression/assay Decision2->Step4 Yes

Figure 4: Workflow for identifying a this compound synthase gene.

Conclusion

The biosynthesis of this compound in aromatic plants is a sophisticated process that integrates primary and secondary metabolism. It relies on the plastidial MEP pathway for its alcohol precursor, linalool, and fatty acid metabolism for its acyl-CoA precursor, hexanoyl-CoA. The final esterification is catalyzed by an alcohol acyltransferase. The production is under tight genetic and epigenetic control, offering multiple targets for metabolic engineering to enhance the yield of this valuable aromatic compound. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific enzymes and regulatory networks involved in the biosynthesis of this compound across different plant species.

References

The Elusive Presence of Linalyl Hexanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate, a monoterpenoid ester, is recognized for its potential as a flavoring agent. However, a comprehensive review of the scientific literature reveals a notable scarcity of this compound in common natural sources. While its structurally related precursors, linalool and linalyl acetate, are abundant and well-characterized components of many plant essential oils, this compound appears to be a rare or trace constituent. This technical guide summarizes the current state of knowledge regarding the natural occurrence of this compound, provides detailed experimental protocols for the analysis of related volatile compounds, and presents a putative biosynthetic pathway for linalyl esters.

Natural Occurrence and Quantitative Data

Despite extensive analysis of the volatile profiles of numerous aromatic plants, this compound has not been identified as a significant natural product. This guide focuses on several key plant species known for their rich essential oil content, summarizing the abundance of major related volatile compounds and noting the absence of detectable this compound in the cited studies.

Table 1: Major Volatile Constituents of Selected Plant Essential Oils

Plant SpeciesMajor Linalool/Linalyl Ester DerivativesThis compound Concentration (%)References
Lavandula intermedia (Lavandin)Linalool (26.14–57.07%), Linalyl acetate (9.08–24.45%)Not Detected[1]
Salvia sclarea (Clary Sage)Linalyl acetate (up to 62.6%), Linalool (up to 35.8%)Not Detected[2][3]
Mentha citrata (Bergamot Mint)Linalool (up to 77.1%), Linalyl acetate (up to 46.25%)Not Detected[4][5]
Chamomilla recutita (German Chamomile)α-Bisabolol, Bisabolol oxides, ChamazuleneNot Detected[6]
Zingiber officinale (Ginger)Zingiberene, β-Sesquiphellandrene, α-FarneseneNot Detected[7][8]

The consistent absence of this compound in these and other commonly studied essential oils suggests that either the enzymatic machinery for its specific biosynthesis is not widespread in the plant kingdom, or it is produced in quantities below the detection limits of standard analytical techniques.

Experimental Protocols: Extraction and Analysis of Volatile Esters

The identification and quantification of volatile compounds like this compound from plant matrices rely on established analytical chemistry techniques. The following is a generalized protocol for the extraction and analysis of volatile esters from plant material using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Plant Material and Extraction
  • Sample Preparation: Fresh or dried aerial parts of the plant (e.g., flowers, leaves) are used for extraction. The material should be accurately weighed.

  • Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed. The essential oil, being less dense than water, is collected in a calibrated trap. The distillation is typically carried out for 3 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile compounds.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points. A typical program starts at 60°C for 5 minutes, then increases to 240°C at a rate of 3°C/min, and holds at 240°C for 10 minutes.

    • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Compound Identification: The identification of the constituents is performed by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

Biosynthesis of Linalyl Esters

While the specific pathway for this compound biosynthesis is not well-documented, a putative pathway can be inferred from the known biosynthesis of other linalyl esters, such as linalyl acetate.[9] The final step involves the esterification of linalool with an acyl-CoA molecule, a reaction catalyzed by an alcohol acyltransferase (AAT).[10][11]

Biosynthesis_of_Linalyl_Esters cluster_terpenoid Terpenoid Pathway GPP Geranyl Diphosphate (GPP) Linalool Linalool GPP->Linalool Linalool Synthase Linalyl_Hexanoate This compound Linalool->Linalyl_Hexanoate Hexanoyl_CoA Hexanoyl-CoA Hexanoyl_CoA->Linalyl_Hexanoate Alcohol Acyltransferase (AAT)

Caption: Putative biosynthetic pathway of this compound.

General Workflow for Volatile Compound Analysis

The systematic investigation of volatile compounds in plant materials follows a standardized workflow, from sample preparation to data analysis.

Volatile_Compound_Analysis_Workflow Plant_Material Plant Material (e.g., flowers, leaves) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Plant_Material->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Processing (e.g., Peak Integration, Deconvolution) GC_MS->Data_Processing Compound_ID Compound Identification (Retention Index, Mass Spectra Library) Data_Processing->Compound_ID Quantification Quantification (Internal/External Standard) Data_Processing->Quantification Report Reporting of Results Compound_ID->Report Quantification->Report

Caption: General workflow for the analysis of volatile compounds from plant sources.

Conclusion

References

Linalyl Hexanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate (CAS No. 7779-23-9) is an acyclic monoterpenoid and a fatty acid ester.[1] It is a key component in the fragrance and flavor industries, valued for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of the chemical and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is the ester formed from the reaction of linalool, a naturally occurring terpene alcohol, and hexanoic acid. Its molecular formula is C16H28O2, with a molecular weight of 252.39 g/mol .[2]

PropertyValue
CAS Number 7779-23-9
Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol [2]
Appearance Colorless clear oily liquid (estimated)[3]
Boiling Point 252.00 °C @ 760.00 mm Hg[3]
Specific Gravity 0.90000 @ 25.00 °C[3]
Flash Point 177.00 °F (80.56 °C)[3]

Spectral Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum would show characteristic signals for the vinyl protons, the protons adjacent to the ester oxygen, the methylene groups of the hexanoate chain, and the methyl groups of the linalool moiety.

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon bonded to the ester oxygen, and the various aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ester)1750-1735[4]
C-O (Ester)1260-1050[4]
C=C (Alkene)~1670-1640
C-H (sp²)~3100-3000
C-H (sp³)~3000-2850[4]
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for identifying and quantifying volatile compounds like this compound. The mass spectrum is characterized by fragmentation patterns that provide structural information. A common fragmentation of linalyl esters involves the loss of the acyloxy group and subsequent rearrangements of the linalyl cation.

Experimental Protocols

Chemical Synthesis of this compound

The primary method for synthesizing this compound is the esterification of linalool with hexanoic acid or its anhydride.[2]

Materials:

  • Linalool

  • Hexanoic anhydride (or hexanoic acid and a dehydrating agent)

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linalool and a catalytic amount of DMAP in the anhydrous solvent.

  • Slowly add hexanoic anhydride to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may be gently heated to increase the rate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to chemical methods.

Materials:

  • Linalool

  • Hexanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane) or solvent-free system

Procedure:

  • Combine linalool, hexanoic acid, and the immobilized lipase in a reaction vessel.

  • If using a solvent, add n-hexane. For a solvent-free system, the reactants themselves serve as the medium.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitor the conversion to this compound over time using GC analysis.

  • Upon reaching the desired conversion, separate the immobilized enzyme by filtration.

  • The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Linalool Linalool Esterification Esterification (Chemical or Enzymatic) Linalool->Esterification Hexanoic_Acid Hexanoic Acid / Anhydride Hexanoic_Acid->Esterification Neutralization Neutralization Esterification->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography / Distillation) Drying->Purification Linalyl_Hexanoate This compound Purification->Linalyl_Hexanoate

Caption: Chemical synthesis workflow for this compound.

References

Chirality and enantiomeric forms of Linalyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Linalyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C16H28O2) is a naturally occurring monoterpenoid ester found in various plants and fruits, contributing to their characteristic aromas. As with many volatile compounds, chirality plays a crucial role in its sensory and biological properties. This technical guide provides a comprehensive overview of the chirality of this compound, focusing on its enantiomeric forms, physicochemical properties, synthesis, analytical separation, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, natural product synthesis, and drug development.

This compound possesses a single chiral center at the C3 position, inherited from its parent alcohol, linalool. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(-)-linalyl hexanoate and (S)-(+)-linalyl hexanoate. The distinct spatial arrangement of these enantiomers can lead to significant differences in their interactions with chiral biological receptors, such as olfactory receptors and enzymes, resulting in unique odor profiles and pharmacological effects.

Physicochemical Properties

Properties of Racemic this compound

The following table summarizes the known physicochemical properties of racemic this compound.

PropertyValueReference(s)
Molecular Formula C16H28O2[1][2]
Molecular Weight 252.39 g/mol [1][2]
Appearance Colorless clear oily liquid (estimated)[3]
Boiling Point 252.0 °C at 760.0 mmHg[1][3]
Specific Gravity 0.90000 @ 25.00 °C[3]
Vapor Pressure 0.001 mmHg @ 25.00 °C (estimated)[3]
Flash Point 177.0 °F (80.56 °C)[3]
logP (o/w) 5.959 (estimated)[3]
Solubility Soluble in alcohol; Insoluble in water[3]
Chiral Properties of this compound Enantiomers

The key distinguishing feature between the enantiomers of this compound is their optical rotation. While specific experimentally determined values for this compound are not widely published, the nomenclature indicates their expected behavior:

  • (R)-(-)-linalyl hexanoate: Expected to be levorotatory (rotates plane-polarized light to the left).

  • (S)-(+)-linalyl hexanoate: Expected to be dextrorotatory (rotates plane-polarized light to the right).

The magnitude of the specific rotation is a physical constant for each pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration)[4][5][6]. For the related compound, (-)-linalyl acetate, a specific optical rotation of -9.45° (at 20°C/D) has been reported, providing an indication of the potential range for this compound enantiomers[7].

The odor profiles of the enantiomers are also expected to differ due to their differential interactions with olfactory receptors[1]. While specific odor thresholds for the individual enantiomers of this compound are not available, it is a well-documented phenomenon for many chiral odorants[8][9].

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically enriched or pure forms of this compound is essential for studying their distinct properties. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A common strategy involves the esterification of an enantiomerically pure linalool precursor with hexanoic acid or a derivative thereof.

cluster_R Synthesis of (R)-enantiomer cluster_S Synthesis of (S)-enantiomer R_linalool (R)-(-)-Linalool R_linalyl_hexanoate (R)-(-)-Linalyl Hexanoate R_linalool->R_linalyl_hexanoate Esterification S_linalool (S)-(+)-Linalool S_linalyl_hexanoate (S)-(+)-Linalyl Hexanoate S_linalool->S_linalyl_hexanoate Esterification hexanoic_acid Hexanoic Acid / Derivative hexanoic_acid->R_linalyl_hexanoate hexanoic_acid->S_linalyl_hexanoate catalyst Acid Catalyst / Acylating Agent catalyst->R_linalyl_hexanoate catalyst->S_linalyl_hexanoate

Enantioselective Synthesis Workflow
Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme such as a lipase[1]. In the case of this compound, lipase-catalyzed hydrolysis or transesterification can be employed.

For example, a racemic mixture of this compound can be treated with a lipase that preferentially hydrolyzes one enantiomer (e.g., the (R)-enantiomer) to (R)-linalool and hexanoic acid, leaving the unreacted (S)-linalyl hexanoate in high enantiomeric excess[1][10].

racemic_lh Racemic this compound ((R)- and (S)-) hydrolysis Hydrolysis racemic_lh->hydrolysis lipase Enantioselective Lipase lipase->hydrolysis r_linalool (R)-Linalool hydrolysis->r_linalool hexanoic_acid Hexanoic Acid hydrolysis->hexanoic_acid s_lh Enriched (S)-Linalyl Hexanoate hydrolysis->s_lh separation Separation r_linalool->separation hexanoic_acid->separation s_lh->separation

Lipase-Catalyzed Kinetic Resolution

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound enantiomers, adapted from established methods for similar chiral esters.

Representative Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on general procedures for lipase-catalyzed resolutions[3][11][12][13][14].

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., from Candida antarctica B, Pseudomonas fluorescens)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., hexane, isooctane)

  • Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

  • Magnetic stirrer and thermostatically controlled water bath

  • Quenching agent (e.g., acetone)

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure (Hydrolysis):

  • To a solution of racemic this compound (1 equivalent) in a suitable organic solvent, add phosphate buffer.

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (ee) of the substrate and product.

  • When the desired conversion (typically around 50%) is reached, quench the reaction by adding a solvent like acetone to precipitate the enzyme.

  • Filter off the enzyme.

  • Separate the organic and aqueous layers.

  • Isolate the unreacted this compound enantiomer and the linalool product from the organic layer by column chromatography.

Procedure (Transesterification):

  • Dissolve racemic this compound (1 equivalent) and an acyl donor (e.g., vinyl acetate, 2-5 equivalents) in an anhydrous organic solvent.

  • Add the immobilized lipase.

  • Stir the mixture at a controlled temperature.

  • Monitor the reaction as described for hydrolysis.

  • Upon reaching the desired conversion, filter off the enzyme.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Purify the resulting ester and alcohol by column chromatography.

Representative Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is based on general methods for the chiral GC analysis of terpenes and their esters[2][15][16][17].

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXse or Chirasil-Val).

GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral column.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).

  • Injection Mode: Split or splitless, depending on the concentration of the sample.

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100-1000 ppm).

  • Inject a small volume (e.g., 1 µL) into the GC.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound based on their retention times (which may be determined by injecting standards of known configuration, if available).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activities of the individual enantiomers of this compound are scarce, valuable insights can be inferred from the known effects of its parent alcohol, linalool, and the structurally similar ester, linalyl acetate.

Known Activities of Related Compounds

Linalool and linalyl acetate are major components of essential oils known for their anti-inflammatory, anxiolytic, and sedative properties[11][15][18][19][20]. Studies have shown that these compounds can modulate inflammatory responses. For instance, linalool has been demonstrated to inhibit the production of pro-inflammatory cytokines[21]. Both linalool and linalyl acetate have been found to attenuate the canonical NF-κB signaling pathway in HepG2 cells, a key pathway involved in inflammation[19].

Potential Signaling Pathways for Terpenoid Esters

Terpenoids as a class of compounds are known to interact with various signaling pathways that are crucial in cellular processes, including inflammation and cell survival. Based on the activity of related compounds, the enantiomers of this compound may potentially modulate one or more of the following pathways:

  • NF-κB Pathway: As seen with linalool and linalyl acetate, this compound may inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and are also implicated in inflammation. Some terpenoids have been shown to modulate MAPK signaling[1].

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is linked to various diseases, including cancer and inflammatory disorders. Certain terpenoids have been found to influence this pathway[1].

cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways cluster_pi3k PI3K/Akt/mTOR Pathway lh_enantiomers This compound Enantiomers p65 p65 lh_enantiomers->p65 Potential Inhibition ikba IκBα lh_enantiomers->ikba Potential Inhibition of Degradation erk ERK lh_enantiomers->erk Potential Modulation jnk JNK lh_enantiomers->jnk Potential Modulation p38 p38 lh_enantiomers->p38 Potential Modulation pi3k PI3K lh_enantiomers->pi3k Potential Modulation nfkb_activation NF-κB Activation p65->nfkb_activation ikba->nfkb_activation Inhibition inflammation_genes Pro-inflammatory Gene Expression nfkb_activation->inflammation_genes mapk_downstream Downstream Effects (e.g., AP-1 activation) erk->mapk_downstream jnk->mapk_downstream p38->mapk_downstream akt Akt pi3k->akt mtor mTOR akt->mtor cell_processes Cell Growth & Survival mtor->cell_processes

Potential Signaling Pathways Modulated by Terpenoids

It is crucial to emphasize that the interaction of this compound enantiomers with these pathways is speculative and requires experimental validation. The differential effects of the (R) and (S) enantiomers on these pathways would be of significant interest in drug development.

Conclusion

The chirality of this compound presents a fascinating area of study with implications for the flavor, fragrance, and pharmaceutical industries. While there is a solid foundation for understanding the general principles of its enantiomeric forms, there remains a significant need for further research to fully characterize the specific properties and biological activities of (R)-(-)- and (S)-(+)-linalyl hexanoate. The experimental approaches outlined in this guide provide a framework for researchers to pursue the synthesis, separation, and analysis of these enantiomers. Future in-vitro and in-vivo studies are warranted to elucidate their distinct pharmacological profiles and to explore their potential as therapeutic agents, particularly in the context of inflammation and other conditions where related terpenoids have shown promise.

References

The Safety Assessment of Linalyl Hexanoate as a Flavoring Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the Generally Recognized as Safe (GRAS) status of linalyl hexanoate, detailing its toxicological evaluation, metabolic fate, and exposure assessment for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 7779-23-9) is a fragrance and flavoring ingredient valued for its fresh, green, and slightly fruity aroma. As a member of the acyclic monoterpenoid family, it is an ester of the tertiary alcohol linalool and hexanoic acid.[1][2] This technical guide provides a comprehensive overview of the scientific data supporting the Generally Recognized as Safe (GRAS) status of this compound for its intended use as a flavoring ingredient in food. The safety evaluation of this compound relies on data from the substance itself, as well as on a robust body of evidence from structurally related compounds, primarily its hydrolysis products, linalool and hexanoic acid, and the closely related ester, linalyl acetate.

Regulatory Status and Exposure

This compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), both of which have affirmed its safety for use as a flavoring ingredient.

  • FEMA GRAS: this compound is listed as FEMA number 2643.[3][4] The FEMA Expert Panel's GRAS assessments are based on a comprehensive review of scientific evidence, including intake data, metabolic pathways, and toxicological studies.[3]

  • JECFA: JECFA has assigned this compound number 364 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1][5]

  • Code of Federal Regulations (CFR): this compound is listed in 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[6]

The estimated daily intake of this compound is low. The Maximised Survey-derived Daily Intake (MSDI) for Europe is reported as 0.85 µ g/capita/day .[7] Updated use levels in various food categories in the United States are collected as part of the FDA's Scientific Literature Review (SLR) project and are available from FEMA.[3] An older survey from 1965 reported average maximum use levels of 3.2 ppm in non-alcoholic beverages and 6.0 ppm in frozen dairy.[8]

Toxicological Assessment

The safety of this compound is well-supported by toxicity data on the substance and its principal metabolite, linalool. The toxicological data is summarized in the tables below.

Acute Toxicity
SubstanceSpeciesRouteLD50Reference
This compoundMouseOral39,040 mg/kg bw
Repeated-Dose Toxicity

The repeated-dose toxicity of this compound is primarily evaluated through read-across to its hydrolysis product, linalool.

SubstanceSpeciesStudy Duration & TypeNOAELKey Findings at Higher DosesReference
LinaloolRat91-day Dermal (OECD 411)250 mg/kg bw/day (local effects)Lethargy, depressed motor activity, increased liver and kidney weight at 4000 mg/kg bw/day. No systemic toxicity at 1000 mg/kg bw/day.[9]
LinaloolRat28-day Oral (in Coriander Oil)160 mg/kg bw/dayHistological effects in the liver and kidney at 400 mg/kg bw/day.[10]
Developmental and Reproductive Toxicity

No dedicated reproductive or developmental toxicity studies have been conducted on this compound. The assessment relies on data from linalool.

| Substance | Species | Study Type | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference | |---|---|---|---|---|---| | Linalool | Rat | Developmental Toxicity (Gavage) | 500 mg/kg bw/day | ≥1000 mg/kg bw/day | Reduced maternal body weight gain and feed consumption at 1000 mg/kg bw/day. No adverse effects on fetuses. |[11][12] |

Genotoxicity

Based on available in vitro data for linalyl esters and extensive data for linalool, this compound is not considered to be genotoxic.

Experimental Protocols

The safety assessment of this compound relies heavily on studies conducted according to standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are the general methodologies for the key studies cited.

OECD 411: Subchronic Dermal Toxicity: 90-Day Study (Read-across from Linalool)
  • Test Animals: Typically Sprague-Dawley rats, with an equal number of males and females per group.

  • Dosage: The test substance is applied daily to a shaved area of the back. At least three dose levels and a control group are used.

  • Duration: 91 days.

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are monitored weekly. Hematology and clinical chemistry are assessed at the end of the study.

  • Pathology: Gross necropsy is performed on all animals. Histopathological examination of major organs and tissues is conducted.

In the 91-day dermal study on linalool, Sprague-Dawley rats (20/sex/dose) were treated with doses of 250, 1000, or 4000 mg/kg bw/day.[9]

OECD 407: Repeated Dose 28-Day Oral Toxicity Study (Read-across from Linalool)
  • Test Animals: Typically rats, with at least 5 males and 5 females per dose group.

  • Dosage: The test substance is administered daily by gavage or in the diet/drinking water. At least three dose levels and a control are used.

  • Duration: 28 days.

  • Observations: Daily clinical signs, weekly body weight and food consumption.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.

  • Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathology is performed on the control and high-dose groups, and on any tissues with gross lesions in other groups.

For the 28-day oral study with linalool (as a component of coriander oil), Sprague-Dawley rats were administered doses of 160, 400, or 1000 mg/kg bw/day by gavage.[10]

Metabolic Fate

Upon ingestion, this compound is expected to be rapidly hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver into its constituent parts: linalool and hexanoic acid. This metabolic pathway is common for simple esters of alcohols and carboxylic acids. Both linalool and hexanoic acid are endogenous to human metabolism and have well-characterized metabolic fates. Hexanoic acid is a short-chain fatty acid that is readily metabolized through beta-oxidation. Linalool is primarily metabolized via glucuronic acid conjugation and excreted in the urine.[13]

Metabolism This compound This compound Hydrolysis (Carboxylesterases) Hydrolysis (Carboxylesterases) This compound->Hydrolysis (Carboxylesterases) Linalool Linalool Hydrolysis (Carboxylesterases)->Linalool Hexanoic Acid Hexanoic Acid Hydrolysis (Carboxylesterases)->Hexanoic Acid Glucuronidation Glucuronidation Linalool->Glucuronidation Beta-oxidation Beta-oxidation Hexanoic Acid->Beta-oxidation Urinary Excretion Urinary Excretion Glucuronidation->Urinary Excretion Energy Production Energy Production Beta-oxidation->Energy Production

Metabolic pathway of this compound.

GRAS Evaluation Workflow

The Generally Recognized as Safe (GRAS) determination for a flavoring ingredient like this compound follows a structured, science-based process. The FEMA GRAS program is a well-established example of such a process.

GRAS_Workflow cluster_0 Data Collection & Initial Assessment cluster_1 Safety Evaluation cluster_2 Expert Panel Review & Conclusion Identify Substance Identify Substance Literature Search Literature Search Identify Substance->Literature Search Estimate Intake Estimate Intake Literature Search->Estimate Intake Metabolism Assessment Metabolism Assessment Estimate Intake->Metabolism Assessment Toxicity Data Review Toxicity Data Review Metabolism Assessment->Toxicity Data Review Read-Across Justification Read-Across Justification Toxicity Data Review->Read-Across Justification Panel Deliberation Panel Deliberation Read-Across Justification->Panel Deliberation GRAS Conclusion GRAS Conclusion Panel Deliberation->GRAS Conclusion Publication Publication GRAS Conclusion->Publication

FEMA GRAS evaluation workflow for flavoring ingredients.

Potential Signaling Pathway Interactions

While specific studies on the interaction of this compound with cellular signaling pathways are not available, research on its parent alcohol, linalool, and other terpenoids provides some insights. Terpenoids have been shown to interact with various signaling pathways, often exhibiting anti-inflammatory and antioxidant properties.[14] For instance, some terpenoids can modulate the NF-κB (Nuclear factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response.[14] Given that this compound is readily metabolized to linalool, it is plausible that at sufficient concentrations, it could indirectly influence similar pathways. However, at the low levels of exposure from its use as a flavoring ingredient, significant pharmacological effects are not anticipated.

Signaling_Logic This compound Ingestion This compound Ingestion Rapid Hydrolysis Rapid Hydrolysis This compound Ingestion->Rapid Hydrolysis Linalool Formation Linalool Formation Rapid Hydrolysis->Linalool Formation Potential Pathway Interaction Potential Pathway Interaction Linalool Formation->Potential Pathway Interaction Low Exposure Levels Low Exposure Levels No Significant Pharmacological Effect No Significant Pharmacological Effect Low Exposure Levels->No Significant Pharmacological Effect Potential Pathway Interaction->No Significant Pharmacological Effect at low concentrations

Logical relationship of this compound exposure and potential signaling effects.

Natural Occurrence

This compound is a naturally occurring compound found in some essential oils. It has been identified as a trace component of lavandin oil.[15] The parent alcohol, linalool, and the related ester, linalyl acetate, are widespread in nature, found in hundreds of plants, including lavender, bergamot, and coriander.[16][17]

Conclusion

The GRAS status of this compound as a flavoring ingredient is strongly supported by a comprehensive safety assessment. This assessment is based on its low estimated daily intake, rapid metabolism to well-characterized and safe endogenous substances (linalool and hexanoic acid), and a robust toxicological database for these metabolites. The available data from acute, repeated-dose, and developmental toxicity studies, primarily through read-across from linalool, demonstrate a wide margin of safety for consumers at the current levels of use. Genotoxicity concerns are absent. For researchers, scientists, and drug development professionals, this compound serves as an example of a flavoring ingredient whose safety is established through a rigorous, science-based evaluation process that incorporates data from the substance itself and from structurally and metabolically related compounds.

References

The Enigmatic Role of Linalyl Hexanoate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are critical to a plant's defense arsenal, mediating interactions with herbivores, pathogens, and beneficial organisms. Linalyl hexanoate, an acyclic monoterpenoid ester, is a component of this complex chemical language. However, its specific role in plant defense remains largely uncharacterized, with current understanding heavily reliant on the well-documented defensive properties of its precursors: linalool and hexanoic acid. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's biological role and extrapolates its potential functions based on the established activities of its constituent molecules. We provide a comprehensive overview of its biosynthesis, inferred signaling pathways, and detailed experimental protocols for its study, aiming to equip researchers with the foundational knowledge to explore this intriguing molecule's full potential in plant protection and novel therapeutic development.

Introduction: The Scent of Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off a myriad of threats. Volatile organic compounds are a key component of this system, acting as repellents, toxins, and signaling molecules. This compound, a fragrant ester, is found in the volatile emissions of various plants. While its direct defensive functions are not yet well-defined in scientific literature, the pronounced roles of its precursors—the monoterpenoid alcohol linalool and the fatty acid-derived hexanoic acid—provide a strong basis for inferring its significance in plant immunity. Linalool is known for its direct anti-fungal and insect-repellent properties, while hexanoic acid is a recognized primer of plant defense responses, sensitizing the plant to mount a faster and stronger defense upon attack. This guide will delve into the knowns and logical inferences surrounding this compound's role in the intricate web of plant defense.

Biosynthesis of this compound

This compound is synthesized in plants through an esterification reaction between linalool and a hexanoyl donor, typically hexanoyl-CoA. The biosynthesis of its precursors follows distinct metabolic pathways.

  • Linalool Synthesis: Linalool is a monoterpene alcohol synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all terpenoids. A linalool synthase (LIS) enzyme then catalyzes the conversion of geranyl diphosphate (GPP), formed from the condensation of IPP and DMAPP, into linalool.

  • Hexanoic Acid Synthesis: Hexanoic acid is a short-chain fatty acid. Its biosynthesis in plants is part of the fatty acid synthesis pathway.

The final esterification step to form this compound is catalyzed by an alcohol acyltransferase (AAT). The biosynthesis of related esters, such as linalyl acetate, has been localized to glandular trichomes, which are specialized structures on the surface of leaves and stems, suggesting these may be key sites for this compound production as well.[1]

G cluster_MEP MEP Pathway (Plastid) cluster_FAS Fatty Acid Synthesis Pyruvate Pyruvate IPP_DMAPP IPP / DMAPP Pyruvate->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate IPP_DMAPP->GPP GPP Synthase G3P G3P G3P->IPP_DMAPP Multiple Steps Linalool Linalool GPP->Linalool Linalool Synthase LinalylHexanoate This compound Linalool->LinalylHexanoate Alcohol Acyltransferase (AAT) AcetylCoA Acetyl-CoA HexanoylCoA Hexanoyl-CoA AcetylCoA->HexanoylCoA Multiple Steps HexanoylCoA->LinalylHexanoate Alcohol Acyltransferase (AAT)

Figure 1: Biosynthesis of this compound.

Biological Role in Plant-Insect Interactions

Direct evidence for the role of this compound in plant defense is sparse. However, it has been identified as a volatile compound that can mediate interactions between plants and insects.

  • Attractant: this compound has been shown to act as an attractant for certain pestiferous social insects and the Oriental fruit fly (Bactrocera dorsalis).[2] This role, while not defensive in a traditional sense, underscores its bioactivity and perception by insects. The emission of such compounds can be a plant's strategy to manipulate insect behavior.

  • Herbivore-Induced Plant Volatile (HIPV): The production and release of volatile organic compounds like this compound can be a direct response to tissue damage caused by feeding insects.[2] These HIPVs can serve as signals to attract natural enemies of the herbivores, a phenomenon known as "indirect defense." While not specifically demonstrated for this compound, its presence in herbivore-induced volatile blends is plausible.

Inferred Defensive Functions Based on Precursors

A deeper understanding of this compound's potential defensive role can be gleaned from the well-established functions of its precursors.

Linalool: A Direct Defense Compound

Linalool is a well-documented anti-herbivore and anti-pathogenic compound.

  • Antifungal Activity: Linalool exhibits broad-spectrum antifungal activity against various plant pathogens. For instance, it has been shown to inhibit the mycelial growth of Fusarium oxysporum.

  • Insect Repellency: Linalool is a known repellent for a variety of agricultural pests, including mosquitoes and certain aphids. The emission of linalool can deter herbivores from feeding.

Hexanoic Acid: A Primer of Plant Defenses

Hexanoic acid acts as a "vaccine" for plants, priming their defense systems for a more robust response to subsequent attacks.[3]

  • Priming of JA and SA Pathways: Hexanoic acid treatment can lead to a faster and stronger accumulation of jasmonic acid (JA) and salicylic acid (SA), two key phytohormones that regulate distinct defense pathways.[3] The JA pathway is primarily activated in response to necrotrophic pathogens and chewing herbivores, while the SA pathway is crucial for defense against biotrophic pathogens.

Putative Signaling Pathways

Based on the roles of its precursors, a hypothetical signaling pathway for the involvement of this compound in plant defense can be proposed. Herbivore feeding or pathogen infection could trigger the biosynthesis and release of this compound. The perception of this damage, potentially amplified by the priming action of the hexanoic acid moiety, would lead to the activation of downstream signaling cascades, likely involving mitogen-activated protein kinases (MAPKs). This would culminate in the activation of transcription factors that upregulate the expression of defense-related genes, including those involved in the JA and SA pathways.

G Herbivore_Attack Herbivore Attack / Pathogen Infection Linalyl_Hexanoate_Release This compound Release Herbivore_Attack->Linalyl_Hexanoate_Release Hexanoic_Acid_Priming Hexanoic Acid-mediated Priming Linalyl_Hexanoate_Release->Hexanoic_Acid_Priming inferred Signal_Perception Signal Perception Linalyl_Hexanoate_Release->Signal_Perception Hexanoic_Acid_Priming->Signal_Perception MAPK_Cascade MAPK Cascade Activation Signal_Perception->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (e.g., WRKY, MYC) MAPK_Cascade->Transcription_Factors JA_Pathway Jasmonic Acid Pathway Transcription_Factors->JA_Pathway SA_Pathway Salicylic Acid Pathway Transcription_Factors->SA_Pathway Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins, secondary metabolites) JA_Pathway->Defense_Gene_Expression SA_Pathway->Defense_Gene_Expression

Figure 2: Putative Signaling Pathway.

Quantitative Data on Precursors

CompoundBioassayOrganismMetricValueReference
LinaloolAntifungal activityFusarium oxysporumEC500.84 mL/L(Mentioned in search results, specific citation needed)
LinaloolInsect RepellencyAphids (Myzus persicae)-Significant reduction in infestation(Mentioned in search results, specific citation needed)
Hexanoic AcidDefense PrimingTomato-Effective at inducing resistance(Mentioned in search results, specific citation needed)

Experimental Protocols

To facilitate further research into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.

Quantification of this compound in Plant Volatiles by GC-MS

This protocol describes the collection of plant volatiles and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Volatile collection chambers (e.g., glass cylinders)

  • Volatile collection traps (VCTs) packed with an adsorbent material (e.g., Porapak Q)

  • Vacuum pump and flowmeter

  • GC-MS system with a suitable capillary column (e.g., DB-5)

  • This compound standard

  • Internal standard (e.g., n-octane)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Enclose the plant or plant part in the volatile collection chamber.

  • Pull air through the chamber and over the VCT using the vacuum pump at a controlled flow rate (e.g., 1 L/min) for a defined period (e.g., 4-8 hours).

  • Elute the trapped volatiles from the VCT with a small volume of solvent (e.g., 150 µL of dichloromethane) containing a known amount of the internal standard.

  • Inject an aliquot (e.g., 1 µL) of the eluate into the GC-MS.

  • Separate the compounds on the GC column using a suitable temperature program.

  • Identify this compound based on its retention time and mass spectrum compared to the authentic standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with the this compound standard.

G Start Plant in Collection Chamber Volatile_Collection Volatile Collection on Trap Start->Volatile_Collection Elution Elution with Solvent + Internal Standard Volatile_Collection->Elution GCMS_Analysis GC-MS Analysis Elution->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing End Quantified this compound Emission Data_Processing->End

Figure 3: GC-MS Workflow.
Insect Olfactory Response Bioassay using Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory perception.[4]

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Stereo-microscope

  • Insect of interest (e.g., an herbivore)

  • This compound solution in a suitable solvent (e.g., mineral oil)

  • Control (solvent only)

  • Odor delivery system (e.g., a puffer)

Procedure:

  • Excise an antenna from the insect and mount it between the two electrodes on the EAG probe.

  • Deliver a puff of the control air over the antenna to establish a baseline response.

  • Deliver a puff of the this compound solution over the antenna.

  • Record the depolarization of the antennal membrane (the EAG response).

  • Repeat with different concentrations of this compound to generate a dose-response curve.

  • Compare the EAG responses to this compound with those to the control and other known attractants or repellents.

G Start Excise Insect Antenna Mount_Antenna Mount Antenna on Electrodes Start->Mount_Antenna Deliver_Control Deliver Control Stimulus (Solvent) Mount_Antenna->Deliver_Control Record_Baseline Record Baseline EAG Response Deliver_Control->Record_Baseline Deliver_Odor Deliver this compound Stimulus Record_Baseline->Deliver_Odor Record_Response Record EAG Response Deliver_Odor->Record_Response Analyze_Data Analyze Depolarization Amplitude Record_Response->Analyze_Data End Determine Olfactory Perception Analyze_Data->End

Figure 4: EAG Experimental Workflow.
Herbivore Feeding Deterrence Bioassay

This bioassay assesses the ability of this compound to deter feeding by a chewing herbivore.

Materials:

  • Herbivorous insect (e.g., Spodoptera littoralis larvae)

  • Leaf discs from a host plant

  • This compound solutions at various concentrations in a volatile solvent (e.g., acetone)

  • Control solution (solvent only)

  • Petri dishes with moist filter paper

Procedure:

  • Prepare leaf discs of a uniform size.

  • Apply a known volume of a this compound solution to the surface of half of the leaf discs (treatment group).

  • Apply the same volume of the solvent to the other half of the leaf discs (control group).

  • Allow the solvent to evaporate completely.

  • Place one treatment and one control leaf disc in each Petri dish.

  • Introduce a single, pre-weighed larva into each Petri dish.

  • After a set period (e.g., 24 hours), remove the larva and the remaining leaf disc fragments.

  • Measure the area of the leaf disc consumed for both treatment and control groups.

  • Calculate a feeding deterrence index.

In Vitro Antifungal Assay

This assay determines the direct inhibitory effect of this compound on the growth of a fungal pathogen.

Materials:

  • Fungal pathogen of interest (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • A suitable solvent (e.g., ethanol)

  • Petri dishes

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add this compound (dissolved in a small amount of solvent) to achieve a range of final concentrations. Add only the solvent to the control plates.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the fungus.

  • Incubate the plates at an appropriate temperature.

  • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

Conclusion and Future Research Directions

This compound remains a molecule of interest in the field of plant chemical ecology, yet its precise role in plant defense is an open question. The strong defensive properties of its precursors, linalool and hexanoic acid, provide a compelling rationale for investigating this compound as a potential defense compound in its own right. It may act directly as a toxin or repellent, or indirectly as a signal.

Future research should focus on:

  • Directly testing the effects of this compound on a broader range of herbivores and pathogens.

  • Quantifying the emission of this compound from plants under various biotic stresses.

  • Investigating the induction of defense-related genes in plants exposed to this compound.

  • Elucidating the specific signaling pathway that may be triggered by this compound.

By addressing these research gaps, we can fully unravel the role of this compound in the complex and fascinating world of plant defense, potentially paving the way for its application in sustainable agriculture and the development of new bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Linalyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate is a valuable ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetic industries. Traditionally synthesized through chemical methods, enzymatic esterification presents a greener and more specific alternative. This document provides detailed application notes and protocols for the synthesis of this compound using enzymatic catalysis, with a focus on immobilized lipases. Enzymatic synthesis offers several advantages, including milder reaction conditions, reduced byproduct formation, and enhanced product purity. Lipases, particularly in their immobilized form, are effective biocatalysts for the esterification of tertiary alcohols like linalool, which can be challenging with conventional chemical methods due to the potential for side reactions such as dehydration and cyclization.

Data Presentation: Influence of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize the quantitative data on the impact of these parameters on the reaction conversion and product yield.

Table 1: Effect of Enzyme Type on this compound Synthesis

EnzymeSupportReaction Time (h)Conversion (%)Reference
Novozym 435 (Candida antarctica lipase B)Macroporous acrylic resin105.58[1]
Lipase from Pseudomonas fluorescensImmobilized on Hyflo Super Cell4High (for similar esters)[2]
Lipase from Rhizomucor mieheiImmobilized24Moderate (for other esters)[3]

Table 2: Effect of Temperature on this compound Synthesis using Novozym 435

Temperature (°C)Reaction Time (h)Conversion (%)Reference
5024Low[1]
6024Moderate[1]
70105.58[1]

Table 3: Effect of Substrate Molar Ratio (Linalool:Hexanoic Acid) on Ester Synthesis

Molar RatioEnzymeReaction Time (h)Conversion (%)Reference
1:1Novozym 435105.58[1]
1:2Novozym 435Not specifiedHigher conversion generally observed with excess acyl donor[4]

Table 4: Effect of Solvent on Linalyl Ester Synthesis

SolventEnzymeReaction Time (h)Conversion (%)Reference
Solvent-freeNovozym 435103.81[1]
n-HexaneNovozym 435102.25[1]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • Linalool (≥97% purity)

  • Hexanoic acid (≥98% purity)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filter paper

Procedure:

  • Reactant Preparation: In a clean, dry screw-capped flask, combine linalool and hexanoic acid. For a typical reaction, a 1:1 molar ratio can be used. For example, add 1.54 g of linalool (10 mmol) and 1.16 g of hexanoic acid (10 mmol).

  • Solvent Addition (Optional): If a solvent is used, add a suitable volume of n-hexane. A solvent-to-substrate molar ratio of 2:1 can be employed[1]. For the example above, this would be approximately 10 mL of n-hexane. For a solvent-free system, proceed to the next step.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme concentration of 5% (w/w) of the total substrates is a common starting point[1]. For the example above, this would be (1.54 g + 1.16 g) * 0.05 = 0.135 g of Novozym 435.

  • Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove the water produced during esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 70°C and the agitation to 200 rpm[1].

  • Reaction Monitoring: Allow the reaction to proceed for 10-24 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused for subsequent batches.

Protocol 2: Purification of this compound

Materials:

  • Reaction mixture from Protocol 1

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., hexane:ethyl acetate gradient)

Procedure:

  • Neutralization: Transfer the filtered reaction mixture to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted hexanoic acid. Repeat the washing until the aqueous layer is no longer basic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous contaminants.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (if used) using a rotary evaporator.

  • Column Chromatography (Optional): For high purity this compound, the crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.

Protocol 3: Gas Chromatography (GC) Analysis of this compound

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for flavor and fragrance analysis (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)[5].

GC Conditions:

  • Injector Temperature: 250°C[5]

  • Detector Temperature: 250°C[5]

  • Carrier Gas: Nitrogen or Helium[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration for GC analysis.

  • Inject the prepared sample into the GC.

Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the conversion by calculating the peak area of this compound relative to the initial peak area of the limiting reactant (linalool or hexanoic acid).

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reaction 2. Esterification cluster_workup 3. Product Isolation & Purification cluster_analysis 4. Analysis Reactants Linalool + Hexanoic Acid Incubation Incubation (e.g., 70°C, 200 rpm, 10-24h) Reactants->Incubation Solvent Solvent (optional, e.g., n-Hexane) Solvent->Incubation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Incubation DryingAgent Molecular Sieves DryingAgent->Incubation Filtration Filtration (Enzyme Recovery) Incubation->Filtration Neutralization Neutralization (5% NaHCO3 wash) Filtration->Neutralization Drying Drying (Anhydrous Na2SO4) Neutralization->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Optional) Evaporation->Chromatography GC_Analysis Gas Chromatography (GC) Evaporation->GC_Analysis Chromatography->GC_Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Key Factors Influencing Enzymatic Esterification

Influencing_Factors cluster_factors Reaction Parameters center This compound Yield & Conversion Temp Temperature Temp->center Enzyme Enzyme Concentration Enzyme->center MolarRatio Substrate Molar Ratio MolarRatio->center Solvent Solvent Solvent->center Time Reaction Time Time->center Water Water Content Water->center

Caption: Key parameters affecting this compound synthesis.

References

Application Note: Quantitative Analysis of Linalyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Linalyl hexanoate, a common fragrance and flavor compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of this compound in various matrices, including essential oils and cosmetic formulations. This document provides detailed procedures for sample preparation, instrument parameters, and data analysis, and includes a workflow diagram for clarity. The presented method is suitable for quality control, stability studies, and research applications.

Introduction

This compound (CAS No. 7779-23-9) is an ester that contributes to the characteristic aroma of various plants and fruits. It is widely used in the fragrance, flavor, and cosmetic industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification. This application note provides a robust and reliable GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may require optimization depending on the sample matrix.

1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks

  • Micropipettes

  • Syringe filters (0.22 µm)

  • GC vials with inserts

1.2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Preparation from a Liquid Matrix (e.g., Essential Oil)

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • For complex matrices, a further dilution may be necessary to bring the analyte concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977C MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp. 280 °C
Data Analysis

3.1. Qualitative Analysis Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is characterized by a prominent fragment ion at m/z 93.

3.2. Quantitative Analysis For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion (e.g., m/z 93) against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound using the described method. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Value Notes
Retention Time (RT) ~ 12.5 minOn an HP-5ms or similar non-polar column with the specified temperature program.
Molecular Ion (M+) m/z 252May be of low abundance or absent in the EI spectrum.
Key Fragment Ions (m/z) 93, 69, 81, 41, 136The ion at m/z 93 is often a prominent peak and suitable for quantification in SIM mode.
Linearity Range 1 - 100 µg/mLExpected to be linear with a correlation coefficient (R²) > 0.99.
Limit of Detection (LOD) ~ 0.1 µg/mLEstimated based on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) ~ 0.3 µg/mLEstimated based on a signal-to-noise ratio of 10.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard This compound Standard Dilution1 Stock Solution (1 mg/mL) Standard->Dilution1 Sample Sample (e.g., Essential Oil) SamplePrep Dilution & Filtration Sample->SamplePrep Dilution2 Serial Dilutions (1-100 µg/mL) Dilution1->Dilution2 GC_Vial1 GC Vial (Standards) Dilution2->GC_Vial1 GC_Vial2 GC Vial (Sample) SamplePrep->GC_Vial2 Autosampler Autosampler GC_Vial1->Autosampler GC_Vial2->Autosampler GC_System Gas Chromatograph (GC) Autosampler->GC_System Injection MS_System Mass Spectrometer (MS) GC_System->MS_System Elution & Ionization Data_Acquisition Data Acquisition Software MS_System->Data_Acquisition Qualitative Qualitative Analysis (RT & Mass Spectrum) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. The protocol is suitable for a wide range of applications in the flavor, fragrance, and pharmaceutical industries. Adherence to the described sample preparation and instrumental conditions will ensure accurate and reproducible results. Method validation should be performed in the respective laboratory to ensure its suitability for the intended purpose.

Application Notes & Protocols for the Quantification of Linalyl Hexanoate in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate is an ester that contributes to the aromatic profile of various essential oils. While often present in smaller quantities compared to other major constituents like linalool and linalyl acetate, its quantification is crucial for the complete chemical profiling, quality control, and authenticity assessment of essential oils. These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of this compound in essential oils using gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical origin, distillation process, and age of the essential oil. While extensive quantitative data for this compound is not as widely published as for its close relative, linalyl acetate, the following table summarizes available information and typical concentration ranges for related esters in commonly analyzed essential oils to provide a comparative context.

Table 1: Quantitative Data for Linalyl Esters in Various Essential Oils

Essential OilThis compound Concentration (% w/w)Linalyl Acetate Concentration (% w/w)Analytical Method
Clary Sage (Salvia sclarea)Typically a minor component, often < 0.1%2.60 - 78.0%[1][2]GC-MS, GC-FID
Lavender (Lavandula angustifolia)Generally not a major reported component7.4 - 47.56%[3][4]GC-MS, GC-FID
Bergamot (Citrus bergamia)Present as a minor constituent30 - 45%[5]GC-MS
Petitgrain (Citrus aurantium var. amara)Trace amountsVariable, can be a significant componentGC-MS

Note: The concentration of this compound is often below the limit of quantification or not explicitly reported in many studies. The data for linalyl acetate is provided for comparative purposes due to its structural similarity and prevalence in the literature.

Experimental Protocols

The following protocols outline the standardized procedures for the quantification of this compound in essential oils.

Sample Preparation

Accurate sample preparation is critical for reliable quantification.

  • Objective: To prepare the essential oil sample for GC analysis by dilution to an appropriate concentration.

  • Materials:

    • Essential oil sample

    • High-purity solvent (e.g., hexane, ethanol, or methanol)[1]

    • Volumetric flasks (10 mL)

    • Micropipettes

    • Vortex mixer

  • Protocol:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Add the chosen solvent to the flask to dissolve the oil.

    • Bring the volume up to the 10 mL mark with the solvent.

    • Mix the solution thoroughly using a vortex mixer to ensure homogeneity.

    • If necessary, perform further serial dilutions to bring the concentration of this compound within the linear range of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.[6]

  • Objective: To separate, identify, and quantify this compound in the prepared essential oil sample.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

  • Typical GC-MS Parameters:

    • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) are commonly used non-polar columns suitable for essential oil analysis.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: A split ratio of 1:50 or 1:100 is common to prevent column overloading with major components.[1]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 3-5 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.

    • Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

GC-FID is a robust and reliable technique for the quantification of organic compounds.

  • Objective: To quantify this compound in the prepared essential oil sample.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector.

  • Typical GC-FID Parameters:

    • Column and Carrier Gas: Same as for GC-MS.

    • Injection Volume and Split Ratio: Same as for GC-MS.

    • Oven Temperature Program: Same as for GC-MS.

    • Detector Temperature: 250 °C - 300 °C.

    • Hydrogen Flow: ~30-40 mL/min.

    • Air Flow: ~300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): ~25-30 mL/min.

  • Data Analysis:

    • Quantification is performed using a calibration curve generated from the analysis of this compound standards of known concentrations. The peak area response is plotted against concentration.

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines.[7]

  • Linearity: Analyze a series of at least five concentrations of the this compound standard to establish the linear range of the method. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should generally be less than 5%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in essential oils.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Quantification cluster_result Final Output start Essential Oil Sample dilution Dilution with Solvent start->dilution gc_injection GC Injection dilution->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation detection MS or FID Detection gc_separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration Calibration Curve calibration->quantification report Quantitative Report quantification->report

Caption: Workflow for this compound Quantification.

References

Application Note: Chiral Separation of Linalyl Hexanoate Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the chiral separation of linalyl hexanoate enantiomers using gas chromatography (GC). This compound, a key fragrance and flavor compound, exists as two enantiomers, (R)- and (S)-linalyl hexanoate, which may possess distinct sensory properties and biological activities. The ability to separate and quantify these enantiomers is crucial for quality control in the food, fragrance, and pharmaceutical industries. This document provides a detailed experimental methodology, including instrument parameters and sample preparation, utilizing a cyclodextrin-based chiral stationary phase for effective enantioseparation.

Introduction

Chiral compounds, molecules that are non-superimposable mirror images of each other, are ubiquitous in nature and play a significant role in biological systems. The individual enantiomers of a chiral molecule can exhibit markedly different pharmacological, toxicological, and sensory properties. This compound, an ester of linalool and hexanoic acid, is a chiral compound with applications in the flavor, fragrance, and cosmetic industries. The precise enantiomeric composition of this compound can significantly influence the perceived aroma and is a critical parameter for authenticity and quality assessment.

Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of volatile enantiomers.[1] Cyclodextrin-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds.[1][2] These CSPs create a chiral environment within the GC column, leading to differential interactions with the enantiomers and enabling their separation. This application note focuses on a method utilizing a derivatized β-cyclodextrin column for the successful resolution of (R)- and (S)-linalyl hexanoate.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers by GC. The method is adapted from established procedures for similar chiral esters, such as linalyl acetate, on a commercially available chiral GC column.[3]

1. Instrumentation and Materials

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3]

  • Chiral GC Column: Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., Restek cat.# 13106).[3][4] This column is based on 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin doped into a proprietary stationary phase and is known for providing good resolution for linalool and its esters.[1][2][5]

  • Carrier Gas: Hydrogen (H2) or Helium (He), high purity. Hydrogen is often recommended for faster analysis times.[5]

  • Reagents:

    • (±)-Linalyl hexanoate (racemic standard)

    • High-purity solvent for dilution (e.g., acetone or hexane)

2. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working standards at concentrations appropriate for GC-FID analysis (e.g., 1-100 µg/mL). For optimal separation on chiral columns, on-column concentrations of 50 ng or less are recommended to prevent peak broadening and loss of resolution.[5]

  • Transfer the final diluted sample to a 2 mL autosampler vial for analysis.

3. Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the chiral separation of this compound enantiomers, based on the successful separation of the closely related linalyl acetate:[3]

ParameterValue
Column Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm
Injection Volume 1.0 µL
Injector Temperature 220 °C
Split Ratio 100:1 (can be adjusted based on sample concentration)
Carrier Gas Hydrogen (H2)
Linear Velocity 80 cm/sec (set at 40 °C)
Oven Program 40 °C (hold 1 min), then ramp at 2 °C/min to 230 °C (hold 3 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 230 °C
Data Acquisition Rate 50 Hz

Note: These parameters should be considered a starting point and may require optimization for specific instruments and applications to achieve baseline separation. Slower temperature ramps (1-2 °C/min) are often beneficial for improving resolution in chiral separations.[5]

Data Presentation

The following table summarizes the expected retention times and resolution for the enantiomers of linalyl acetate, a structurally similar compound, on the Rt-βDEXse column.[3] The retention times for this compound are expected to be longer due to its higher boiling point, but the elution order and resolution should be comparable.

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Linalyl AcetateEnantiomer 129.1662.3
Enantiomer 229.494

Resolution (Rs) is a measure of the degree of separation between two chromatographic peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this application note.

cluster_structures This compound Enantiomers cluster_column Chiral GC Column cluster_separation Separation Mechanism R_Linalyl (R)-Linalyl Hexanoate Interaction Differential Interaction R_Linalyl->Interaction Stronger Interaction S_Linalyl (S)-Linalyl Hexanoate S_Linalyl->Interaction Weaker Interaction CSP Chiral Stationary Phase (Rt-βDEXse) Elution Separated Elution Interaction->Elution

Figure 1. Conceptual diagram of the chiral separation mechanism.

SamplePrep Sample Preparation (Racemic this compound in Solvent) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection Separation Chiral Separation (Rt-βDEXse Column) GC_Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Resolution Calculation) Detection->Data_Analysis

Figure 2. Experimental workflow for the chiral GC analysis.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers using gas chromatography with a cyclodextrin-based chiral stationary phase. The use of the Rt-βDEXse column, coupled with the specified GC conditions, is expected to yield excellent resolution of the (R)- and (S)-enantiomers. This method is highly valuable for quality control in the flavor, fragrance, and pharmaceutical industries, enabling the accurate determination of the enantiomeric composition of this compound in various matrices. The provided workflow and conceptual diagrams serve as a clear guide for researchers and professionals implementing this analytical technique.

References

Linalyl Hexanoate as an Insect Attractant in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate, a naturally occurring ester found in various plants, has demonstrated potential as a semiochemical for use in integrated pest management (IPM) programs. As a volatile organic compound, it can act as an attractant for specific insect pests, luring them to traps for monitoring or mass trapping purposes. This document provides detailed application notes and protocols based on available scientific literature for the use of this compound and its isomers as insect attractants, with a specific focus on the tea black tussock moth, Dasychira baibarana, a significant pest in tea plantations.

Principle

Insect olfactory systems are highly sensitive to specific volatile compounds, which they use to locate food sources, mates, and suitable oviposition sites. This compound and related green leaf volatiles (GLVs) mimic the scents of host plants, thereby attracting herbivorous insects. By baiting traps with these compounds, pest populations can be monitored to inform treatment decisions or directly reduced through mass trapping. This approach offers a targeted and potentially more environmentally benign alternative to broad-spectrum insecticides.

Quantitative Data

The following tables summarize the electrophysiological and behavioral responses of female Dasychira baibarana moths to (Z)-3-hexenyl hexanoate, a stereoisomer of this compound.

Table 1: Electroantennogram (EAG) Responses of Female Dasychira baibarana to (Z)-3-hexenyl Hexanoate [1][2]

Concentration (μg/μL)Mean EAG Response (mV ± SE)
0.010.15 ± 0.03
0.10.28 ± 0.04
10.45 ± 0.05
100.62 ± 0.06

SE: Standard Error

Table 2: Behavioral Responses of Female Dasychira baibarana in a Y-tube Olfactometer to (Z)-3-hexenyl Hexanoate [1][2]

Treatment (vs. Paraffin Oil Control)Concentration (μg/μL)% Moths Choosing Treatment ArmP-value
(Z)-3-hexenyl hexanoate175%< 0.05

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay

This protocol outlines the methodology for measuring the antennal response of insects to this compound or its isomers.

Materials:

  • This compound or (Z)-3-hexenyl hexanoate (≥98% purity)

  • Paraffin oil (or appropriate solvent)

  • Filter paper strips (1 cm x 2 cm)

  • Glass Pasteur pipettes

  • Micropipettes

  • EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)

  • Dissecting microscope

  • Insect specimens (e.g., Dasychira baibarana moths)

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in paraffin oil to achieve the desired concentrations (e.g., 0.01, 0.1, 1, 10 μg/μL).

    • Apply 10 μL of each dilution onto a filter paper strip.

    • As a control, apply 10 μL of paraffin oil to a separate filter paper strip.

    • Insert the filter paper strips into separate glass Pasteur pipettes.

  • Insect Preparation:

    • Immobilize an insect (e.g., a female moth) on a platform under the dissecting microscope.

    • Carefully excise one antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording:

    • Deliver a continuous stream of purified and humidified air over the mounted antenna.

    • Introduce the tip of the odor-containing pipette into the airstream for a defined period (e.g., 0.5 seconds) to deliver the stimulus.

    • Record the resulting depolarization of the antennal voltage using the EAG system.

    • Allow for a sufficient recovery period between stimuli (e.g., 1 minute) to prevent sensory adaptation.

    • Present the stimuli in a randomized order, including the solvent control.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Analyze the data for significant differences between concentrations using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Behavioral Assay (Y-tube Olfactometer)

This protocol describes a two-choice behavioral assay to assess the attractant properties of this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Activated charcoal filter

  • Humidifier

  • This compound or (Z)-3-hexenyl hexanoate

  • Paraffin oil

  • Filter paper

  • Insect specimens

Procedure:

  • Olfactometer Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified, humidified, and controlled airflow source.

    • Ensure equal airflow through both arms of the Y-tube.

  • Stimulus Preparation:

    • Apply a solution of this compound in paraffin oil (e.g., 1 μg/μL) to a filter paper.

    • Apply the solvent control (paraffin oil) to another filter paper.

    • Place the filter papers in the respective arms of the olfactometer.

  • Behavioral Observation:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect to acclimatize and then make a choice between the two arms.

    • A choice is recorded when the insect moves a set distance into one of the arms and remains there for a specified time (e.g., 1 minute).

    • Test a sufficient number of insects to obtain statistically robust data.

    • After every few trials, rotate the Y-tube 180 degrees to avoid positional bias.

  • Data Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Analyze the results using a Chi-square test or a binomial test to determine if there is a significant preference for the this compound.

Protocol 3: Field Trapping (General Protocol)

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound as an attractant for pest monitoring.

Materials:

  • Insect traps (e.g., Delta traps, wing traps) with sticky liners

  • Lure dispensers (e.g., rubber septa, polyethylene vials)

  • This compound or (Z)-3-hexenyl hexanoate

  • Solvent (e.g., hexane, if needed for loading dispensers)

  • Field stakes or hangers

Procedure:

  • Lure Preparation:

    • Load the dispensers with a specific amount of the attractant compound. For example, a rubber septum can be impregnated with a hexane solution of this compound, and the solvent allowed to evaporate. Note: The optimal loading dose and release rate will need to be determined empirically.

  • Trap Deployment:

    • Place the baited dispenser inside the trap.

    • Deploy the traps in the target area (e.g., a tea plantation for D. baibarana).

    • Hang traps at a height relevant to the target insect's flight behavior.

    • Use a randomized block design with multiple replicates for each treatment (baited traps vs. unbaited control traps).

    • Ensure sufficient distance between traps to avoid interference.

  • Monitoring and Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners and lures as needed based on their field life.

  • Data Analysis:

    • Compare the mean number of insects captured in baited traps versus control traps using statistical tests such as a t-test or ANOVA.

Signaling Pathways and Experimental Workflows

Signaling_Pathway

Experimental_Workflow cluster_0 Phase 1: Laboratory Assays cluster_1 Phase 2: Lure Development cluster_2 Phase 3: Field Trials eag Electroantennography (EAG) dose_response Dose-Response Studies eag->dose_response y_tube Y-tube Olfactometer y_tube->dose_response formulation Lure Formulation dose_response->formulation release_rate Release Rate Optimization formulation->release_rate trapping Field Trapping Experiments release_rate->trapping data_analysis Data Analysis trapping->data_analysis ipm Integration into IPM data_analysis->ipm

Discussion and Future Directions

The available data strongly suggest that (Z)-3-hexenyl hexanoate is a potent attractant for the female tea black tussock moth, Dasychira baibarana. While direct field data for this compound is limited, the EAG and behavioral responses to its isomer provide a solid foundation for its inclusion in pest management strategies for this and potentially other lepidopteran pests.

Future research should focus on:

  • Field trials: Conducting comprehensive field trapping studies to determine the efficacy of this compound and its isomers for monitoring and mass trapping of D. baibarana and other susceptible pests.

  • Lure optimization: Developing and optimizing controlled-release formulations to ensure a consistent and prolonged release of the attractant in field conditions.

  • Synergistic blends: Investigating the potential for synergistic effects by combining this compound with other known attractants, such as host plant volatiles or pheromones.

  • Olfactory receptor identification: Deorphanizing the specific olfactory receptors in target pests that respond to this compound. This will provide a deeper understanding of the molecular mechanisms of attraction and could lead to the development of more specific and effective attractants.

By addressing these research gaps, the full potential of this compound as a valuable tool in sustainable agriculture and integrated pest management can be realized.

References

Application of Linalyl Hexanoate in Food Flavoring Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Linalyl hexanoate is a naturally occurring ester that contributes a characteristic fruity and floral aroma to a variety of fruits and plants.[1][2] As a flavoring agent, it is valued for its complex scent profile, which is often described as green, warm, fruity, with notes of pear and pineapple.[1] This compound is recognized as a safe food additive by the Flavor and Extract Manufacturers Association (FEMA), holding the GRAS (Generally Recognized as Safe) status with FEMA number 2643.[2] this compound is utilized in the food industry to impart or enhance fruity and floral notes in a range of products, including beverages, baked goods, and confectionery.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₆H₂₈O₂[3]
Molecular Weight 252.39 g/mol [1]
Appearance Colorless, oily liquidThe Good Scents Company
Odor Fruity, green, warm, pear, pineapple[1]
Boiling Point 252 °CThe Good Scents Company
Solubility Insoluble in water; soluble in alcohol and oilsThe Good Scents Company
Specific Gravity 0.886 - 0.892 @ 20°CThe Good Scents Company
Refractive Index 1.451 - 1.460The Good Scents Company

Applications in Food Products

This compound is a versatile flavoring ingredient used to build complex and authentic fruit profiles in various food and beverage applications. Its fruity and slightly floral character makes it a valuable component in the creation of flavors such as pineapple, pear, and tropical fruit blends.

Food CategoryRecommended Use Level (ppm)Flavor Contribution
Non-alcoholic Beverages Up to 3.2Enhances fruity and tropical notes in juices, soft drinks, and flavored waters.
Baked Goods Up to 15.0Provides a stable, baked-through fruitiness to cakes, cookies, and pastries.
Confectionery & Frostings Data not availableContributes to fruity profiles in hard and soft candies, chewing gum, and icings.
Jams & Jellies Data not availableBoosts the natural fruit aroma and provides a more rounded flavor.
Dairy Products (imitation) Data not availableCan be used to create fruity notes in yogurt, ice cream, and other dairy-style products.

Note: The use levels are based on available data and may vary depending on the specific application and desired flavor intensity.

Flavor Synergy

While specific studies on the synergistic effects of this compound are limited, it is suggested that its fruity and green characteristics can blend well with other esters, aldehydes, and floral compounds.[1] For instance, similar to how linalyl acetate enhances citrus notes, this compound could potentially be used to create more complex and authentic fruit flavors by combining it with other fruity esters like ethyl butyrate or hexyl acetate.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Model Beverage System (Triangle Test)

Objective: To determine if a sensory panel can detect a statistically significant difference between a control beverage and a beverage containing a specific concentration of this compound.

Materials:

  • Deionized, odor-free water

  • Sucrose

  • Citric acid

  • This compound (food grade)

  • Glass beakers and stirring equipment

  • Identical, clear tasting glasses labeled with random three-digit codes

  • Sensory booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Sample Preparation:

    • Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in deionized water.

    • Prepare a test sample by adding a specific concentration of this compound (e.g., 2 ppm) to the base beverage solution. The control sample will be the base beverage solution without the added this compound.

  • Panelist Selection:

    • Recruit 20-30 panelists who are regular consumers of fruit-flavored beverages and have no known taste or smell disorders.

  • Test Setup:

    • For each panelist, present three samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different.

    • The samples should be served at a consistent temperature (e.g., 10°C).

  • Evaluation:

    • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

    • Panelists should cleanse their palate with water and an unsalted cracker between each set of samples.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05).

Protocol 2: Quantitative Analysis of this compound in a Fruit Juice Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To accurately quantify the concentration of this compound in a fruit juice sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC column suitable for flavor analysis (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • 20 mL headspace vials with crimp caps

  • Syringes and volumetric flasks

  • This compound standard

  • Internal standard (e.g., methyl heptanoate)

  • Fruit juice sample

  • Sodium chloride

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of calibration standards by spiking a control fruit juice matrix (or a model juice solution) with known concentrations of the this compound stock solution and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

    • Add a precise amount of the internal standard.

    • Add 1 g of sodium chloride to increase the volatility of the analytes.

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters (example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.

      • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the unknown sample by using the calibration curve.

Visualizations

experimental_workflow_sensory cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep_base Prepare Base Beverage present_samples Present 3 Coded Samples (2 Alike, 1 Different) prep_base->present_samples prep_test Prepare Test Beverage (with this compound) prep_test->present_samples panelist_eval Panelist Identifies Odd Sample present_samples->panelist_eval record_data Record Correct Identifications panelist_eval->record_data stat_analysis Statistical Analysis (Triangle Test Table) record_data->stat_analysis experimental_workflow_analytical cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards incubation Headspace Incubation prep_standards->incubation prep_sample Prepare Juice Sample (with Internal Standard) prep_sample->incubation injection Injection into GC-MS incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Construct Calibration Curve detection->calibration quantification Quantify this compound detection->quantification calibration->quantification

References

Application Notes and Protocols: Linalyl Hexanoate as a Fragrance Ingredient in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific data and experimental protocols related to the use of linalyl hexanoate as a fragrance ingredient. The information is intended to guide researchers in designing and conducting studies to evaluate its physicochemical properties, olfactory characteristics, and potential biological effects.

Physicochemical and Olfactory Properties

This compound is a monoterpene ester valued for its fruity and green aroma profile.[1] Understanding its physical and chemical characteristics is fundamental for its application in fragrance formulations and for designing relevant toxicological and biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₂₈O₂[1]
Molecular Weight 252.40 g/mol [2]
Appearance Colorless, clear, oily liquid[1]
Specific Gravity 0.900 @ 25°C[1]
Boiling Point 252°C @ 760 mmHg[1]
Flash Point 80.56°C (177°F) TCC[1]
Solubility Soluble in alcohol; Insoluble in water[1]
Vapor Pressure 0.001 mmHg @ 25°C (estimated)[1]
logP (o/w) 5.959 (estimated)[1]

Table 2: Olfactory Thresholds of this compound and Related Compounds (Read-Across Data)

CompoundOdor Threshold (in air)Odor DescriptionReference
Linalool3.2 ng/LCitrus-like, flowery[3][4]
Linalyl Acetate110.9 ng/LSweet, citrus, fresh[3]

Toxicological Profile

The safety assessment of fragrance ingredients is crucial for their use in consumer products. This section summarizes the available toxicological data for this compound, with a focus on skin sensitization, cytotoxicity, and genotoxicity. Where direct data is unavailable, information from structurally related compounds is presented.

Table 3: Summary of Toxicological Data

EndpointAssayResultRead-Across CompoundReference
Skin Sensitization LLNAWeak sensitizer (EC3 = 25% for pure compound); Potency increases with autoxidation (EC3 = 3.6% for 10-week oxidized sample)Linalyl Acetate[5]
Cytotoxicity Not specifiedNo direct data available. Linalool and linalyl acetate individually did not elicit cell death in SH-SY5Y cells, but a combination was cytotoxic.Linalool, Linalyl Acetate[6][7]
Genotoxicity Ames TestLinalool and Lavender oil were non-mutagenic. Linalyl acetate was also reported as non-mutagenic in some studies.Linalool, Linalyl Acetate[8][9]
Genotoxicity Micronucleus AssayLinalyl acetate increased micronuclei frequency in human lymphocytes; Linalool was negative.Linalyl Acetate, Linalool[10]
Genotoxicity BlueScreen HC AssayLinalyl butyrate (a related ester) was negative for genotoxicity. This assay is used as a screening tool for fragrance materials.Linalyl Butyrate[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Objective: To identify and quantify this compound and potential impurities in a sample.

Protocol:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1 mg/mL.

  • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with a reference standard. Quantify by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of a this compound standard.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Ethanol) Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identify by Mass Spectrum & Retention Time Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification

GC-MS analysis workflow for this compound.
Cytotoxicity Assessment using the MTT Assay

Objective: To determine the in vitro cytotoxicity of this compound on a relevant cell line (e.g., human keratinocytes like HaCaT).

Protocol:

  • Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_detection Detection and Measurement cluster_analysis Data Analysis Seed_Cells Seed HaCaT cells in 96-well plate Prepare_Compound Prepare this compound dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound Prepare_Compound->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

MTT assay workflow for cytotoxicity assessment.
Skin Sensitization Potential using the Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of this compound by measuring lymphocyte proliferation in the draining lymph nodes of mice.

Protocol:

  • Animals: Use female CBA/J mice, 8-12 weeks old.

  • Dose Formulation: Prepare at least three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1). A positive control (e.g., hexyl cinnamaldehyde) and a vehicle control should also be prepared.

  • Application: Apply 25 µL of the test substance, positive control, or vehicle control to the dorsum of both ears of each mouse (4-5 mice per group) daily for three consecutive days.

  • ³H-Thymidine Injection: On day 6, inject all mice intravenously with 20 µCi of ³H-thymidine in saline.

  • Lymph Node Excision: Five hours after the ³H-thymidine injection, sacrifice the mice and excise the auricular lymph nodes from both ears.

  • Single-Cell Suspension: Prepare a single-cell suspension from the pooled lymph nodes of each mouse by mechanical disaggregation.

  • ³H-Thymidine Incorporation Measurement: Precipitate the DNA with 5% trichloroacetic acid and measure the incorporated radioactivity by liquid scintillation counting. The results are expressed as disintegrations per minute (DPM) per mouse.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated by linear interpolation of the dose-response data.

LLNA_Workflow cluster_application Topical Application (Days 1-3) cluster_proliferation Proliferation Phase (Days 4-5) cluster_measurement Measurement (Day 6) cluster_analysis Data Analysis Apply_Compound Apply this compound to mouse ears Rest_Period Rest Period Apply_Compound->Rest_Period Inject_Thymidine Inject ³H-Thymidine Rest_Period->Inject_Thymidine Excise_Nodes Excise Auricular Lymph Nodes Inject_Thymidine->Excise_Nodes Measure_Radioactivity Measure Radioactivity (DPM) Excise_Nodes->Measure_Radioactivity Calculate_SI Calculate Stimulation Index (SI) Measure_Radioactivity->Calculate_SI Determine_EC3 Determine EC3 Value Calculate_SI->Determine_EC3

Local Lymph Node Assay (LLNA) workflow.

Metabolic Pathways

This compound is an ester and is expected to undergo hydrolysis in biological systems, catalyzed by esterase enzymes, to yield linalool and hexanoic acid. Linalool can then be further metabolized.

Metabolic_Pathway Linalyl_Hexanoate This compound Hydrolysis Esterase-mediated Hydrolysis Linalyl_Hexanoate->Hydrolysis Linalool Linalool Hydrolysis->Linalool Hexanoic_Acid Hexanoic Acid Hydrolysis->Hexanoic_Acid Further_Metabolism Further Metabolism (e.g., Oxidation) Linalool->Further_Metabolism

References

Application Notes and Protocols for the Chemical Synthesis of Linalyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linalyl hexanoate (C16H28O2) is an ester valued for its unique fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetics industries.[1][2] It is synthesized from the tertiary terpene alcohol, linalool, and a hexanoyl source.[3] This document provides detailed protocols for the chemical synthesis of this compound, targeting researchers and professionals in chemical and drug development. The primary methods covered include direct esterification using an acid anhydride, which is often favored for its enhanced reaction rate and yield compared to direct esterification with hexanoic acid.[3] Enzymatic synthesis is also discussed as a greener alternative, though it may present challenges such as lower conversion rates due to steric hindrance.[3]

Synthesis Methodologies

The synthesis of this compound can be approached through several chemical pathways. The choice of method often depends on desired yield, purity, reaction conditions, and environmental considerations.

  • Direct Esterification (via Acyl Anhydride) : This is a common and effective method involving the reaction of linalool with hexanoic anhydride.[3] The reaction is typically catalyzed by a protonic acid, such as p-toluenesulfonic acid (PTSA), or a basic catalyst like 4-dimethylaminopyridine (DMAP).[3][4] Using an anhydride is generally more efficient than using the corresponding carboxylic acid because the by-product is another carboxylic acid molecule rather than water, which can drive the reaction equilibrium forward more effectively.[5]

  • Enzymatic Synthesis : A biocatalytic approach utilizing lipases offers a highly selective and environmentally friendly alternative.[3] These reactions are conducted under milder conditions, minimizing side reactions and the formation of by-products.[3] However, the steric hindrance of the tertiary alcohol linalool can sometimes lead to lower conversion rates.[3]

  • Transesterification : This method involves the conversion of one ester to another.[6] For this compound synthesis, this could involve reacting linalool with a simple hexanoate ester (e.g., methyl hexanoate or ethyl hexanoate) in the presence of an acid or base catalyst.[3][6] To drive the reaction to completion, the alcohol by-product (e.g., methanol or ethanol) is typically removed.

Quantitative Data Summary

The following tables summarize reaction conditions extrapolated from protocols for the synthesis of analogous esters, such as linalyl acetate, which can be adapted for this compound.[3]

Table 1: Reaction Conditions for PTSA-Catalyzed Synthesis (Adapted from linalyl acetate synthesis protocols)[4][7]

ParameterValue RangeNotes
Reactants Linalool, Hexanoic Anhydride---
Molar Ratio (Linalool:Anhydride) 1:1 to 1:4An excess of the anhydride can drive the reaction towards the product.[4]
Catalyst p-Toluenesulfonic Acid (PTSA)---
Catalyst Loading 0.05 - 0.25 wt% of total reactantsHigh catalyst activity allows for low loading.[4][7]
Reaction Temperature 5 - 45 °CLower temperatures are possible due to the high reactivity of the anhydride.[4]
Reaction Time 10 - 150 minutesReaction is typically rapid.[4][7]
Pressure Atmospheric---
Reported Yield > 55%Yield for the analogous linalyl acetate synthesis.[4]

Table 2: Conditions for Enzymatic Synthesis (Data from studies on enzymatic esterification of linalool)[8]

ParameterValueNotes
Reactants Linalool, Hexanoic Acid---
Enzyme Immobilized Lipase (e.g., Novozym 435)---
Enzyme Loading ~5 wt%---
Molar Ratio (Linalool:Acid) 1:1---
Temperature 70 °CHigher temperatures can increase reaction rates.[8]
System Solvent-free or with organic solvent (n-hexane)---
Reported Conversion ~5.6%Conversion can be low due to steric hindrance of linalool.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation with Hexanoic Anhydride

This protocol describes the synthesis of this compound using linalool and hexanoic anhydride, catalyzed by p-toluenesulfonic acid (PTSA). The methodology is adapted from established procedures for the synthesis of linalyl acetate.[3][4][7]

Materials:

  • Linalool (1 mole equivalent)

  • Hexanoic Anhydride (1.5 mole equivalents)

  • p-Toluenesulfonic Acid (PTSA) (0.1 wt% of total reactant mass)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer, add linalool (1 mole eq.) and hexanoic anhydride (1.5 mole eq.).

  • Catalyst Addition : Add p-toluenesulfonic acid (0.1 wt%) to the mixture.

  • Reaction : Stir the mixture at room temperature (approx. 25 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching and Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with diethyl ether (or another suitable organic solvent).

  • Washing : Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the PTSA and unreacted hexanoic anhydride.

    • Deionized water (2 x 50 mL).

    • Brine (1 x 50 mL) to remove residual water.

  • Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification : The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Diagrams and Workflows

The following diagram illustrates the general workflow for the chemical synthesis of this compound by esterification.

Chemical_Synthesis_Workflow Workflow for this compound Synthesis Reactants Linalool + Hexanoic Anhydride Reaction Esterification Reaction (25°C, 2-4h) Reactants->Reaction Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Reaction Workup Aqueous Work-up (Wash with NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Linalyl Hexanoate Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Linalyl Hexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes: chemical synthesis and enzymatic synthesis.[1]

  • Chemical Synthesis: This typically involves the direct esterification of linalool, a tertiary terpene alcohol, with hexanoic acid or its derivatives (like hexanoyl chloride or hexanoic anhydride) in the presence of an acid catalyst.[1] Common catalysts include p-toluenesulfonic acid.[1]

  • Enzymatic Synthesis: This method utilizes lipases to catalyze the esterification of linalool and hexanoic acid. This approach is considered a greener alternative, often requiring milder reaction conditions and offering higher selectivity, which can reduce the formation of byproducts.[1]

Q2: What are the common challenges encountered in this compound synthesis?

A2: Researchers may face several challenges that can impact the yield and purity of this compound:

  • Low Conversion Rates: In chemical synthesis, incomplete reactions can lead to low yields. In enzymatic synthesis, the steric hindrance of the tertiary alcohol (linalool) can make it a challenging substrate for many lipases, resulting in low conversion.[1][2]

  • Side Reactions: Acid-catalyzed chemical synthesis can lead to side reactions such as isomerization, cyclization, and elimination reactions of the unstable linalool molecule, generating undesirable byproducts.

  • Product Purification: Separating the final ester from unreacted starting materials, catalyst, and byproducts can be challenging and may require techniques like vacuum distillation or chromatography.

  • Enzyme Deactivation: In enzymatic synthesis, factors like temperature, pH, and the presence of certain solvents can lead to the deactivation of the lipase, reducing its catalytic efficiency.

Q3: Which type of lipase is most effective for the synthesis of esters from tertiary alcohols like linalool?

A3: Lipase A from Candida antarctica (often immobilized and known as Novozym 435) has been shown to be particularly effective in catalyzing the esterification of sterically hindered tertiary alcohols.[2][3] While many lipases struggle with the steric bulk of tertiary alcohols, Candida antarctica lipase A exhibits a higher tolerance, leading to better conversion rates.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Chemical Synthesis Incomplete reaction due to catalyst inefficiency.- Increase the catalyst concentration (e.g., p-toluenesulfonic acid) within an optimal range (0.05-0.25 wt% of reactants).[4][5] - Consider using a more reactive acylating agent like hexanoic anhydride instead of hexanoic acid.[1]
Suboptimal reaction temperature.Optimize the reaction temperature. For acid-catalyzed reactions with acetic anhydride (as an analogue), temperatures between 5-45°C have been reported to be effective.[1][4][5]
Formation of byproducts due to linalool instability.- Use milder reaction conditions. - Employ a more selective catalyst. - Consider switching to an enzymatic synthesis approach which is generally more selective.[1]
Low Yield in Enzymatic Synthesis Steric hindrance of the tertiary alcohol (linalool).- Use a lipase known to be effective with tertiary alcohols, such as Candida antarctica lipase A.[2][3] - Protein engineering of lipases can also improve their activity towards sterically hindered substrates.[3]
Suboptimal substrate molar ratio.Optimize the molar ratio of linalool to hexanoic acid. An excess of one substrate can shift the equilibrium towards product formation, but a large excess of the acid can sometimes inhibit the enzyme.[6] A molar ratio of acyl donor to alcohol of up to 3:1 has been shown to be effective in some esterifications.
Inadequate reaction temperature.Determine the optimal temperature for the specific lipase being used. For many lipases, temperatures between 40°C and 70°C are optimal.[7][8] However, higher temperatures can lead to enzyme denaturation.
Enzyme inhibition by substrates or products.High concentrations of the acid can inhibit some lipases.[6] Fed-batch or continuous-flow reactor systems can help maintain optimal substrate concentrations.
Insufficient water removal.In esterification reactions, water is a byproduct. Its accumulation can shift the equilibrium back towards the reactants. Use techniques like molecular sieves or a vacuum to remove water from the reaction medium.
Presence of Impurities in the Final Product Unreacted starting materials (linalool, hexanoic acid).- Optimize reaction conditions to drive the reaction to completion. - Purify the product using vacuum distillation or column chromatography.
Byproducts from side reactions (in chemical synthesis).- Use milder reaction conditions and a more selective catalyst. - Purify the product using fractional distillation or chromatography.
Catalyst residue.- For acid catalysts, wash the reaction mixture with a dilute base (e.g., sodium bicarbonate solution) followed by water.[5] - For immobilized enzymes, the catalyst can be easily removed by filtration.

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Linalyl Ester Synthesis

Synthesis MethodCatalystAcyl DonorAlcoholMolar Ratio (Acyl Donor:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Chemicalp-Toluenesulfonic acidAcetic AnhydrideLinalool2.5:1306.593.24 (conversion)[9][10]
EnzymaticNovozym 435Acetic AnhydrideLinalool1:170105.58[7]
EnzymaticNovozym 435Hexanoic AcidLinalool1:170-~3.81 (solvent-free)[7]
Chemicalp-Toluenesulfonic acidAcetic AnhydrideLinalool2:1351.5~90[4][5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is a general guideline based on common practices for lipase-catalyzed esterification.

Materials:

  • Linalool

  • Hexanoic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel with magnetic stirrer and temperature control

  • Condenser

Procedure:

  • To a clean, dry reaction vessel, add linalool and hexanoic acid in a desired molar ratio (e.g., 1:1 to 1:3).

  • Add a suitable volume of anhydrous n-hexane to dissolve the reactants.

  • Add the immobilized lipase. The amount of enzyme is typically between 1% and 10% (w/w) of the total substrate weight.

  • Add activated molecular sieves to the reaction mixture to remove the water produced during the reaction.

  • Set the reaction temperature to the optimal temperature for the lipase (e.g., 50-60°C).

  • Stir the reaction mixture at a constant speed.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Protocol 2: Acid-Catalyzed Chemical Synthesis of this compound

This protocol is adapted from procedures for the synthesis of linalyl acetate and should be optimized for this compound.

Materials:

  • Linalool

  • Hexanoic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous toluene (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel with magnetic stirrer, temperature control, and dropping funnel

  • Separatory funnel

Procedure:

  • In a reaction vessel, dissolve linalool in anhydrous toluene.

  • Add the p-toluenesulfonic acid catalyst (0.05-0.25 wt% of total reactants).

  • Heat the mixture to the desired reaction temperature (e.g., 30-40°C).

  • Slowly add hexanoic anhydride to the reaction mixture from a dropping funnel with continuous stirring.

  • Maintain the reaction at the set temperature and monitor its progress using GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water until it is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow_enzymatic cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Linalool Linalool Reaction_Vessel Reaction Vessel Linalool->Reaction_Vessel Hexanoic_Acid Hexanoic_Acid Hexanoic_Acid->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Molecular_Sieves Molecular Sieves Molecular_Sieves->Reaction_Vessel Solvent_Evaporation Solvent Evaporation Filtration->Solvent_Evaporation Vacuum_Distillation Vacuum Distillation Solvent_Evaporation->Vacuum_Distillation Linalyl_Hexanoate Pure Linalyl Hexanoate Vacuum_Distillation->Linalyl_Hexanoate

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Chemical_Synthesis Chemical Synthesis Low_Yield->Chemical_Synthesis Yes Enzymatic_Synthesis Enzymatic Synthesis Low_Yield->Enzymatic_Synthesis Yes End End Low_Yield->End No Check_Catalyst Check Catalyst Activity/Concentration Chemical_Synthesis->Check_Catalyst Check_Steric_Hindrance Address Steric Hindrance (Change Lipase) Enzymatic_Synthesis->Check_Steric_Hindrance Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Optimize_Temp->End Optimize_Molar_Ratio Optimize Substrate Molar Ratio Check_Steric_Hindrance->Optimize_Molar_Ratio Optimize_Molar_Ratio->Optimize_Temp

References

Technical Support Center: Quantification of Linalyl Hexanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Linalyl Hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring this compound in complex sample types.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The primary challenges stem from the compound's volatility, potential for degradation, and the presence of interfering compounds within the sample matrix. Key issues include:

  • Matrix Effects: Co-eluting substances from the sample can enhance or suppress the analytical signal, leading to inaccurate quantification.[1][2]

  • Analyte Stability: this compound, as an ester, is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures, which can occur during sample preparation.[3]

  • Low Concentrations: In many matrices, this compound is present at trace levels, requiring sensitive analytical methods and efficient extraction techniques.

  • Sample Preparation: Inefficient extraction can lead to low recovery and poor reproducibility. The chosen method must be optimized for the specific matrix.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most common and effective technique due to the volatility of this compound.[4] High-Performance Liquid Chromatography (HPLC) with MS/MS detection can also be used, particularly if derivatization is employed or if simultaneous analysis of non-volatile compounds is required.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Stable Isotope-Labeled Internal Standard: Use a labeled version of this compound as an internal standard to compensate for signal suppression or enhancement.

  • Sample Preparation: Employ selective extraction and clean-up techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) to remove interfering components.

  • Analyte Protectants: For GC analysis, adding analyte protectants to both samples and standards can help to reduce the active sites in the GC inlet and column, minimizing analyte degradation and improving peak shape.[5][6][7][8][9]

Q4: What are the best practices for sample preparation?

A4: The optimal sample preparation method depends on the matrix.

  • For liquid samples (e.g., beverages, juices): Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free technique for extracting volatile compounds.[4][10][11] Liquid-Liquid Extraction (LLE) with a suitable organic solvent is also a viable option.[12]

  • For solid or semi-solid samples (e.g., food products, tissues): Homogenization followed by solvent extraction or HS-SPME is typically required.

It is crucial to control the temperature and pH during sample preparation to prevent the hydrolysis of this compound.

Troubleshooting Guides

GC-MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Column overload.- Inappropriate injection temperature.- Use a deactivated inlet liner.- Add analyte protectants to samples and standards.- Reduce the injection volume or dilute the sample.- Optimize the injector temperature.
Low Analyte Response/Poor Sensitivity - Inefficient extraction from the matrix.- Analyte degradation in the inlet.- Matrix-induced signal suppression.- Optimize the SPME fiber, extraction time, and temperature.- For LLE, ensure the solvent and pH are optimal for this compound.- Use a pulsed splitless or on-column injection.- Employ matrix-matched standards or an internal standard.
Poor Reproducibility (Variable Peak Areas) - Inconsistent sample preparation.- Leaks in the GC system.- Inconsistent injection volume.- Ensure precise and consistent sample and internal standard volumes.- Perform a leak check on the GC system.- Check the autosampler syringe for bubbles or damage.
Ghost Peaks or Carryover - Contamination from a previous high-concentration sample.- Septum bleed.- Run a solvent blank after a high-concentration sample.- Bake out the column and inlet.- Use a high-quality, low-bleed septum.
Sample Preparation
Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound - Inefficient extraction by the chosen solvent or SPME fiber.- Hydrolysis of the ester during extraction.- Volatilization losses.- Screen different LLE solvents or SPME fiber coatings.- Optimize extraction parameters (e.g., time, temperature, pH).- Ensure sample and extract handling is performed in sealed vials and at cool temperatures.
High Variability in Recovery - Inconsistent sample homogenization.- Fluctuations in extraction temperature or time.- Ensure the sample is thoroughly homogenized before taking an aliquot.- Use a temperature-controlled shaker/incubator for extractions.
Presence of Interfering Peaks - Non-selective extraction method.- Insufficient clean-up.- Use a more selective SPME fiber.- For LLE, consider a back-extraction step to clean up the extract.- Incorporate a dispersive solid-phase extraction (d-SPE) clean-up step after the initial extraction.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize typical performance data for the quantification of volatile esters in complex matrices using common analytical techniques. While specific data for this compound is limited, these values for similar compounds provide a useful benchmark.

Table 1: Performance of HS-SPME-GC-MS for Volatile Esters in Fruit Juice

ParameterEthyl HexanoateHexyl Acetate
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.15 - 1.5 µg/L
Recovery 85 - 105%90 - 110%
Relative Standard Deviation (RSD) < 15%< 10%

Data synthesized from studies on volatile ester analysis in fruit juices.[10][11]

Table 2: Performance of LLE-GC-MS for Volatile Esters in Alcoholic Beverages

ParameterEthyl OctanoateIsoamyl Acetate
Limit of Detection (LOD) 0.5 - 5.0 µg/L1.0 - 10 µg/L
Limit of Quantification (LOQ) 1.5 - 15 µg/L3.0 - 30 µg/L
Recovery 70 - 95%65 - 90%
Relative Standard Deviation (RSD) < 20%< 20%

Data synthesized from studies on volatile ester analysis in alcoholic beverages.[13][14]

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Juice using HS-SPME-GC-MS
  • Sample Preparation:

    • Centrifuge the juice sample to remove pulp.

    • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., d5-Linalyl Hexanoate).

    • Seal the vial with a magnetic crimp cap.

  • HS-SPME:

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with agitation.

  • GC-MS Analysis:

    • Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program such as: start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • Set the MS to scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis.

Protocol 2: Quantification of this compound in an Alcoholic Beverage using LLE-GC-MS
  • Sample Preparation:

    • Take 10 mL of the beverage and adjust the pH to ~7.0 if necessary.

    • Add a known amount of internal standard.

    • Add 5 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and diethyl ether).

    • Vortex for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean vial.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Follow the GC-MS parameters outlined in Protocol 1.

Visualizations

Experimental_Workflow_HS_SPME cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Fruit Juice Sample Centrifuge Centrifuge Sample->Centrifuge Aliquot Take 5 mL Aliquot Centrifuge->Aliquot IS Add Internal Standard Aliquot->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 40°C Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Technical Support Center: Linalyl Hexanoate Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Linalyl Hexanoate analytical standards. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

1. Issue: Unexpected Peaks in Chromatogram

  • Question: I am observing unexpected peaks in my GC-MS analysis of a this compound standard. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation products. The two primary degradation pathways for this compound, an ester, are hydrolysis and oxidation.[1][2]

    • Hydrolysis: The ester bond can be cleaved to form Linalool and Hexanoic Acid. This can be catalyzed by acidic or basic conditions, or even trace amounts of water in your solvent over time.[2][3]

    • Oxidation: Exposure to air can lead to oxidation of the Linalyl moiety, forming hydroperoxides, epoxides, and other oxygenated derivatives.[1] This is a known issue for the structurally similar Linalyl Acetate.[1]

    Recommended Actions:

    • Verify Standard Age and Storage: Confirm that the standard is within its expiration date and has been stored under the recommended conditions (cool, dark, and dry, in a tightly sealed container).[4][5]

    • Prepare Fresh Solutions: If the working solution was prepared some time ago, prepare a fresh dilution from the stock standard.

    • Use Anhydrous Solvents: Ensure the solvent used for dilution is of high purity and anhydrous to minimize hydrolysis.

    • Blank Injection: Run a solvent blank to rule out contamination from the solvent or analytical system.

    • Mass Spectral Analysis: Analyze the mass spectra of the unexpected peaks to identify potential degradation products like Linalool (m/z fragments characteristic of this alcohol) or oxidized forms.

2. Issue: Decreasing Concentration of this compound Over Time

  • Question: The concentration of my this compound standard appears to be decreasing in subsequent analyses of the same solution. Why is this happening?

  • Answer: A progressive decrease in the concentration of this compound suggests ongoing degradation in the prepared standard solution. The stability of the analyte in the solution is a critical factor.[6]

    • Probable Cause: The most likely cause is hydrolysis, especially if the solvent contains traces of water or is not pH-neutral.[2][7] The rate of degradation can be influenced by temperature and light exposure.[4][7]

    Recommended Actions:

    • Solvent Selection: Use a high-purity, stable, and anhydrous solvent for your standards.

    • Storage of Solutions: Store working and stock solutions at a low temperature (as recommended by the manufacturer, typically 2-8°C or frozen) and protected from light.[4][8]

    • pH Considerations: Ensure that any buffers or additives in your sample matrix are not creating an acidic or basic environment that would accelerate hydrolysis.[2]

    • Perform a Stability Study: Conduct a short-term stability study by analyzing the same solution at different time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the rate of degradation under your specific storage and handling conditions.

3. Issue: Poor Peak Shape or Tailing in GC Analysis

  • Question: My this compound peak is showing significant tailing in my gas chromatography (GC) analysis. What could be the issue?

  • Answer: Peak tailing in GC can be caused by several factors related to the analyte, the analytical column, or the inlet system.

    • Probable Causes:

      • Active Sites: The presence of active sites (e.g., exposed silanols) in the GC inlet liner or at the head of the column can interact with the analyte, causing tailing.

      • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.

      • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase can lead to poor peak shape.[9]

    Recommended Actions:

    • Inlet Maintenance: Deactivate the inlet liner or replace it with a new, deactivated liner. Regularly clean the inlet.

    • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it.

    • Solvent Compatibility: Ensure the solvent polarity is appropriate for your GC column's stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound analytical standards?

A1: To ensure long-term stability, this compound standards should be stored in a tightly closed container, in a cool, dry, and well-ventilated place.[4] It is crucial to protect the standard from direct sunlight, heat, and sources of ignition.[4] For optimal stability, storage in a refrigerator or freezer is often recommended. Always refer to the manufacturer's certificate of analysis for specific storage temperature recommendations.

Q2: What are the main degradation products of this compound?

A2: The primary degradation products are a result of hydrolysis and oxidation.

  • Hydrolysis Products: Linalool and Hexanoic Acid.[2]

  • Oxidation Products: While specific studies on this compound are limited, by analogy to Linalyl Acetate, oxidation can lead to the formation of hydroperoxides, epoxides, and alcohols.[1]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound, being an ester, is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3][7] The rate of hydrolysis is generally faster under both acidic (low pH) and basic (high pH) conditions compared to a neutral pH.[2] For analytical purposes, it is best to prepare solutions in a neutral, aprotic, and anhydrous solvent.

Q4: Can I use a this compound standard that has passed its expiration date?

A4: It is not recommended to use an analytical standard beyond its expiration date for quantitative analysis. The expiration date is determined by the manufacturer based on stability studies. Using an expired standard can lead to inaccurate and unreliable results due to potential degradation. If its use is unavoidable, its purity and concentration must be re-verified against a new, certified reference standard.

Q5: What analytical technique is most suitable for analyzing this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for both the qualitative and quantitative analysis of this compound.[10] The gas chromatography component separates it from other volatile compounds, while the mass spectrometry component provides structural information for identification and accurate quantification.[10]

Quantitative Data Summary

Condition Parameter Expected Impact on this compound Stability Primary Degradation Pathway
Storage TemperatureStability decreases as temperature increases.Hydrolysis, Oxidation
Light ExposureExposure to UV light can accelerate degradation.Oxidation
Air ExposureCan lead to the formation of oxidation products.[1]Oxidation
Solution SolventPresence of water will promote degradation.Hydrolysis
pHStability is lowest in acidic or basic solutions.[2]Hydrolysis

Experimental Protocols

Protocol: Short-Term Solution Stability Assessment of this compound

This protocol outlines a procedure to assess the stability of this compound in a working standard solution over a 24-hour period at room temperature.

1. Materials and Reagents:

  • This compound certified reference material

  • High-purity, anhydrous solvent (e.g., Hexane or Ethyl Acetate)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with inert caps

  • Validated GC-MS system

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.

  • Time Point Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and inject it into the GC-MS system in triplicate. This will serve as the baseline concentration.

  • Sample Storage: Store the remaining working solution on a lab bench at ambient temperature, protected from direct light.

  • Subsequent Time Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), take an aliquot of the stored working solution, transfer it to a fresh autosampler vial, and inject it in triplicate.

  • Data Analysis:

    • Calculate the average peak area of this compound for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 average peak area.

    • The standard is considered stable if the concentration at each time point is within a predefined acceptance criterion (e.g., ±15% of the initial concentration).

Visualizations

Stability_Testing_Workflow prep_stock Prepare Stock Standard (e.g., 1000 µg/mL) prep_work Prepare Working Standard (e.g., 10 µg/mL) prep_stock->prep_work t0 T=0 Analysis (Triplicate Injection) prep_work->t0 store Store Working Standard (Ambient, Dark) prep_work->store analyze Analyze Data (% Remaining vs. T=0) t0->analyze tx T=x Hours Analysis (Triplicate Injection) store->tx tx->analyze decision Concentration within ±15% of T=0? analyze->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: Workflow for assessing the short-term stability of a this compound analytical standard.

Troubleshooting_Logic start Unexpected GC-MS Results (e.g., Low Purity, Extra Peaks) check_storage Check Standard's Age & Storage Conditions start->check_storage is_ok Storage OK? check_storage->is_ok replace_std Action: Use a New, In-Date Standard is_ok->replace_std No check_solution Check Working Solution's Age is_ok->check_solution Yes is_fresh Solution Fresh? check_solution->is_fresh remake_sol Action: Prepare Fresh Solution with Anhydrous Solvent is_fresh->remake_sol No check_system Run Solvent Blank & Check System Suitability is_fresh->check_system Yes is_clean System Clean? check_system->is_clean system_maint Action: Perform Inlet and Column Maintenance is_clean->system_maint No analyze_peaks Analyze MS of Extra Peaks (Identify Degradants) is_clean->analyze_peaks Yes

Caption: Logical flow for troubleshooting unexpected results with this compound standards.

References

Improving the efficiency of enzymatic synthesis of Linalyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the enzymatic synthesis of Linalyl Hexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an enzymatic process for this compound synthesis over traditional chemical methods?

A1: Enzymatic synthesis offers several key advantages:

  • Mild Reaction Conditions: Enzymes operate under milder temperature and pressure conditions, reducing energy consumption and the risk of side reactions.

  • High Selectivity: Lipases, the enzymes typically used, exhibit high chemo-, regio-, and enantioselectivity, leading to a purer product with fewer byproducts.

  • Sustainability: Enzymatic processes are considered a "green" alternative, often eliminating the need for hazardous organic solvents and toxic metal catalysts.

  • Simplified Downstream Processing: The high selectivity of enzymes often results in a cleaner reaction mixture, simplifying the purification of the final product.

Q2: Which enzyme is most commonly recommended for the synthesis of this compound?

A2: The most widely used and recommended enzyme is the immobilized lipase B from Candida antarctica, commercially available as Novozym® 435.[1][2][3] This enzyme is known for its high activity and stability in non-aqueous media, making it well-suited for esterification reactions.

Q3: Why is the enzymatic esterification of linalool challenging?

A3: Linalool is a tertiary alcohol. The bulky nature of the groups surrounding the hydroxyl group creates significant steric hindrance. This can make it difficult for the alcohol to access the active site of the lipase, often resulting in lower reaction rates and yields compared to the esterification of primary or secondary alcohols.

Q4: What is the role of the solvent in the reaction, and is a solvent-free system possible?

A4: In enzymatic esterification, a non-polar organic solvent like n-hexane is often used to dissolve the substrates and reduce viscosity. However, solvent-free systems are possible and are often preferred from an environmental and cost perspective. In a solvent-free system, one of the substrates (usually the one in excess) acts as the solvent. While a solvent-free approach can lead to higher volumetric productivity, it may also result in increased viscosity and potential substrate or product inhibition. A study on linalyl esters showed a higher conversion in a solvent-free system (3.81%) compared to a system with a solvent (2.25%) under specific conditions.[2]

Q5: How does water content affect the reaction?

A5: Water is a critical parameter in enzymatic esterification. A small amount of water is essential for maintaining the enzyme's catalytically active conformation. However, an excess of water can shift the reaction equilibrium towards hydrolysis of the ester, thereby reducing the yield of this compound. The optimal water content is typically very low and needs to be carefully controlled.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Enzyme Inactivity: The lipase may be denatured or inhibited. 2. Steric Hindrance: The tertiary structure of linalool presents a significant challenge for the enzyme. 3. Sub-optimal Reaction Conditions: Temperature, pH, or substrate molar ratio may not be ideal. 4. Insufficient Water Activity: The enzyme may lack the essential water layer for catalytic activity.1. Ensure proper storage and handling of the enzyme. Test the enzyme activity with a standard substrate. 2. Increase the reaction time and/or enzyme concentration. Consider using a different lipase that may have a more accessible active site. 3. Optimize reaction conditions systematically (see Data Presentation section for starting points). 4. Add a very small, controlled amount of water or use substrates with a defined water activity.
Slow Reaction Rate 1. Mass Transfer Limitations: Poor mixing in a viscous, heterogeneous system. 2. Low Temperature: The reaction temperature may be too low for optimal enzyme activity. 3. Substrate Inhibition: High concentrations of either linalool or hexanoic acid may inhibit the enzyme.1. Increase the agitation speed to improve mixing. If using a solvent-free system, consider adding a minimal amount of a non-polar solvent to reduce viscosity. 2. Gradually increase the reaction temperature, but be mindful of the enzyme's thermal stability (for Novozym 435, the optimal range is often 40-70°C).[1][2] 3. Perform kinetic studies at varying substrate concentrations to identify potential inhibition and adjust the substrate molar ratio accordingly.
Decreased Yield Upon Enzyme Reuse 1. Enzyme Denaturation: The enzyme may be denaturing over repeated cycles due to thermal or chemical stress. 2. Product Adsorption: The product, this compound, may be adsorbing to the immobilized enzyme support, blocking the active sites. 3. Mechanical Damage: The immobilized enzyme beads may be physically damaged during recovery and washing.1. Optimize the washing and drying steps between cycles to be as gentle as possible. Avoid harsh solvents and high temperatures. 2. Wash the enzyme with a suitable organic solvent (e.g., n-hexane) after each cycle to remove adsorbed products and unreacted substrates. 3. Handle the immobilized enzyme with care. Avoid vigorous stirring that could lead to bead fragmentation.
Formation of Byproducts 1. Side Reactions of Linalool: Under certain conditions (e.g., acidic pH, high temperature), linalool can undergo side reactions like dehydration or isomerization.[1] 2. Hydrolysis: Excess water in the reaction medium can lead to the hydrolysis of the ester product back to the starting materials.1. Maintain a neutral pH and use the mildest possible temperature that still provides a reasonable reaction rate. 2. Ensure all reactants and the reactor are thoroughly dried before starting the reaction. Consider using molecular sieves to remove water generated during the reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on Linalyl Ester Synthesis using Novozym 435

ParameterConditionConversion (%)Reference
Temperature 40°CLow[2]
50°CModerate[2]
60°CHigher[2]
70°C3.81 (solvent-free)[2]
70°C2.25 (with solvent)[2]
Enzyme Concentration 5 wt%5.6 (linalyl acetate)[1]
10 wt%Higher conversion for eugenyl acetate[1]
Substrate Molar Ratio (Acid:Alcohol) 1:13.81 (solvent-free)[2]
9:15.6 (linalyl acetate)[1]
Solvent Solvent-free3.81[2]
With n-hexane2.25[2]

Note: Data for "linalyl esters" and "linalyl acetate" are presented as approximations for this compound due to the limited availability of specific data for the latter.

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Materials:

    • Linalool (≥97%)

    • Hexanoic acid (≥98%)

    • Immobilized Lipase (e.g., Novozym® 435)

    • n-Hexane (anhydrous, optional)

    • Molecular sieves (3Å, activated)

    • Reaction vessel (e.g., screw-capped flask)

    • Shaking incubator or magnetic stirrer with temperature control

  • Procedure:

    • To a clean, dry reaction vessel, add linalool and hexanoic acid. For a solvent-based reaction, dissolve the substrates in an appropriate volume of n-hexane.

    • Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

    • If water removal is desired, add activated molecular sieves (approximately 10% w/v).

    • Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 50-70°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

    • Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme.

    • The enzyme can be washed with a non-polar solvent (e.g., n-hexane), dried under vacuum, and stored for reuse.

    • The product, this compound, can be purified from the reaction mixture by techniques such as vacuum distillation or column chromatography.

2. Protocol for Monitoring the Reaction by Gas Chromatography (GC-FID)

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 950 µL of n-hexane) in a GC vial.

  • GC Conditions (Example):

    • Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 min

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 min

    • Carrier Gas: Helium or Nitrogen

    • Injection Volume: 1 µL

  • Analysis:

    • Identify the peaks corresponding to linalool, hexanoic acid, and this compound based on their retention times, which can be determined by injecting standards.

    • Calculate the conversion by quantifying the peak areas of the substrates and the product.

Visualizations

Enzymatic_Synthesis_Pathway cluster_substrates Substrates Linalool Linalool AcylEnzyme Acyl-Enzyme Intermediate Linalool->AcylEnzyme Nucleophilic Attack HexanoicAcid Hexanoic Acid HexanoicAcid->AcylEnzyme Acylation Lipase Lipase (e.g., Novozym 435) Lipase->AcylEnzyme AcylEnzyme->Lipase LinalylHexanoate This compound AcylEnzyme->LinalylHexanoate Esterification Water Water AcylEnzyme->Water

Caption: Enzymatic synthesis pathway of this compound.

Experimental_Workflow Start Start: Reaction Setup Mix Mix Linalool, Hexanoic Acid, and optional Solvent Start->Mix AddEnzyme Add Immobilized Lipase (e.g., Novozym 435) Mix->AddEnzyme Incubate Incubate at controlled Temperature and Agitation AddEnzyme->Incubate Monitor Monitor Reaction Progress (e.g., by GC) Incubate->Monitor Decision Desired Conversion Reached? Monitor->Decision Decision->Incubate No Stop Stop Reaction: Filter out Enzyme Decision->Stop Yes Purify Purify this compound Stop->Purify End End: Pure Product Purify->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield of This compound CheckConversion Is there any conversion? Start->CheckConversion NoConversion No Conversion CheckConversion->NoConversion No LowConversion Low Conversion CheckConversion->LowConversion Yes CheckEnzyme Check Enzyme Activity and Reaction Conditions NoConversion->CheckEnzyme Optimize Optimize Temperature, Substrate Ratio, Water Content LowConversion->Optimize CheckMassTransfer Improve Mass Transfer (Agitation, Solvent) Optimize->CheckMassTransfer CheckReuse If reusing enzyme, check for deactivation CheckMassTransfer->CheckReuse

Caption: A logical troubleshooting workflow for low yield issues.

References

Overcoming steric hindrance in Linalyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Linalyl Hexanoate Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this sterically hindered ester.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, with a focus on overcoming the challenges posed by steric hindrance.

Question: Why is my this compound yield consistently low in a classic Fischer esterification?

Answer: Low yields in the synthesis of this compound are frequently due to the significant steric hindrance around the tertiary alcohol group of linalool.[1][2] This bulky structure impedes the approach of the carboxylic acid to the reaction center.[3][4] Additionally, the reaction is reversible, and the water produced can hydrolyze the ester back to the starting materials.[5] Under acidic conditions, linalool is also prone to side reactions like dehydration and cyclization.[6]

Recommended Solutions:

  • Use a More Reactive Acylating Agent: Instead of hexanoic acid, use a more reactive derivative like hexanoic anhydride or hexanoyl chloride. This can significantly increase the reaction rate.[1]

  • Employ a Suitable Catalyst: Catalysts such as p-toluenesulfonic acid or 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[1][7]

  • Remove By-products: Use azeotropic distillation with a solvent like toluene to continuously remove the water or acetic acid formed during the reaction.[8] This shifts the equilibrium towards the formation of the this compound product.[5]

Question: I am observing significant formation of undesired by-products. How can I improve the selectivity of the reaction?

Answer: The formation of by-products is a common issue, often caused by the acidic conditions required for chemical synthesis, which can lead to the degradation of the tertiary alcohol, linalool.[6] To enhance selectivity, consider the following approaches:

  • Enzymatic Synthesis: Utilize lipases as biocatalysts.[1] Lipases offer high selectivity and operate under milder reaction conditions, which minimizes the degradation of reactants and the formation of impurities.[9] Immobilized lipases like Novozym 435 are frequently used for this purpose.[10]

  • Optimize Chemical Conditions: If pursuing a chemical route, carefully control the reaction temperature. Esterification with ketene in the presence of an acidic catalyst below 30°C has been shown to form linalyl acetate (a similar ester) without by-products.[6] Maintaining a specific temperature range, for example 50-120°C with a DMAP catalyst, can also improve results.[7]

Question: My enzymatic synthesis using lipase is showing poor conversion. What factors should I investigate?

Answer: Even with enzymatic synthesis, low conversion can occur. The tertiary structure of linalool can make it difficult for the substrate to enter the active site of the lipase, resulting in steric restrictions.[10]

Troubleshooting Steps:

  • Enzyme Choice: Not all lipases are effective for tertiary alcohols.[10] Ensure you are using a suitable lipase, such as Candida antarctica lipase B (CALB), often available as Novozym 435, which is known to be effective.[11]

  • Reaction Medium: The choice of solvent can impact enzyme activity and substrate solubility.[10] Consider experimenting with different organic solvents like n-hexane or exploring a solvent-free system.[10][11]

  • Parameter Optimization: Systematically optimize key reaction parameters:

    • Temperature: Lipase activity is highly temperature-dependent. An optimal range is often between 50-70°C.[10][11] Higher temperatures can denature the enzyme.[12]

    • Substrate Molar Ratio: Vary the molar ratio of linalool to the acyl donor. An excess of one reactant may be necessary to drive the reaction forward, but high concentrations of the acid can also inhibit the enzyme.[12]

    • Enzyme Concentration: Increase the amount of lipase to see if the reaction rate improves, though this also has an optimal range.[13]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a major challenge in this compound synthesis?

Steric hindrance is a phenomenon that occurs when the large size of atoms or groups within a molecule prevents or slows down a chemical reaction.[3][4] In the case of this compound synthesis, the starting alcohol, linalool, is a tertiary alcohol. The carbon atom bearing the hydroxyl (-OH) group is bonded to three other carbon atoms, creating a crowded environment that physically blocks the attacking nucleophile (the hexanoate) from easily reaching the reaction site.[1][2] This results in slow reaction rates and low conversion of linalool.[1]

Q2: What are the main differences between chemical and enzymatic synthesis for overcoming steric hindrance in this context?

Chemical and enzymatic syntheses represent two distinct strategies.

  • Chemical Synthesis typically relies on forcing the reaction to proceed despite the steric hindrance. This is achieved by using high temperatures, highly reactive reagents (e.g., acid chlorides), and strong acid catalysts.[1][6] While sometimes effective, these harsh conditions can lead to undesired side reactions and by-product formation.[6]

  • Enzymatic Synthesis uses biocatalysts, primarily lipases, which have a specific three-dimensional active site.[14] These enzymes can offer high selectivity for the esterification reaction, operating under much milder conditions (lower temperature, neutral pH).[9] This approach minimizes by-products and is considered a "greener" alternative.[1] However, the enzyme's active site must be able to accommodate the bulky linalool molecule, making the choice of the right enzyme critical.[10]

Q3: Can I use a solvent-free system for the enzymatic synthesis of this compound?

Yes, solvent-free systems are a viable and increasingly popular option for enzymatic ester synthesis.[10][11] They offer several advantages, including higher reactant concentrations, reduced reactor volume, lower costs, and easier product purification. From an environmental perspective, they eliminate the use of potentially hazardous organic solvents. However, the high viscosity of a solvent-free medium can sometimes lead to mass transfer limitations.[11] Optimization of temperature and agitation speed is crucial to ensure adequate mixing and reaction rates.[11]

Quantitative Data Summary

The following table summarizes reported conversion yields for linalyl ester synthesis under various conditions, highlighting the impact of different methodologies on overcoming steric hindrance.

Synthesis MethodAcyl DonorCatalyst/EnzymeKey ConditionsConversion YieldReference
ChemicalHexanoic Acid(Not specified)Standard esterification~5.6% (low conversion noted)[1]
EnzymaticAcetic AnhydrideNovozym 43570°C, 5 wt% enzyme, 1:1 molar ratio (solvent-free)3.81%[10]
EnzymaticAcetic AnhydrideNovozym 43570°C, 5 wt% enzyme, 1:1 molar ratio (with n-hexane)2.25%[10]
Enzymatic (Optimized)Acetic AnhydrideNovozym 43570°C, 5 wt% enzyme, 1:1 molar ratio (using Ho-Sho oil)5.58% (after 10h)[10]
EnzymaticAcetic Anhydride(Not specified)60°C, 150 mg catalyst, 5 days24.94% (pure linalool)[15]

Experimental Protocols

Protocol 1: Chemical Synthesis using 4-Dimethylaminopyridine (DMAP) Catalyst

This protocol is adapted from general procedures for the acylation of sterically hindered alcohols.[7]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine linalool (1.0 eq), hexanoic anhydride (1.5 - 2.5 eq), and 4-dimethylaminopyridine (DMAP) (0.12-0.54% of total reactant mass).

  • Reaction: Heat the reaction mixture to 70-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The typical reaction time is between 7-12 hours.

  • Work-up: After the reaction is complete (i.e., consumption of linalool), cool the mixture to room temperature.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted anhydride and hexanoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

This protocol is based on common procedures for lipase-catalyzed esterification.[10][16]

  • Preparation: To a screw-capped vial or flask, add linalool (1.0 eq), hexanoic acid (1.0 eq), and immobilized lipase Novozym 435 (e.g., 5% by weight of the total substrates).

  • Solvent (Optional): If not using a solvent-free system, add an appropriate volume of a non-polar organic solvent such as n-hexane.

  • Reaction: Place the sealed vial in an incubator shaker or on a stirring hot plate set to the optimal temperature (e.g., 60°C) and agitation speed. Allow the reaction to proceed for the desired time (e.g., 10-48 hours), taking aliquots periodically to monitor conversion by GC.

  • Enzyme Removal: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent (if used) by rotary evaporation. The resulting product can be further purified if necessary by vacuum distillation to remove any unreacted starting materials.

Visualized Workflow

The following diagram illustrates a logical troubleshooting workflow for addressing low yields in this compound synthesis, with a focus on overcoming steric hindrance.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Yield Start Low Yield of This compound CheckMethod Identify Synthesis Method Start->CheckMethod Chemical Chemical Synthesis CheckMethod->Chemical Chemical Enzymatic Enzymatic Synthesis CheckMethod->Enzymatic Enzymatic ChemCause Probable Causes? Chemical->ChemCause EnzymeCause Probable Causes? Enzymatic->EnzymeCause StericHindrance 1. Steric Hindrance 2. Reversible Reaction 3. Side Reactions ChemCause->StericHindrance ChemSolution Implement Solutions ChemCause->ChemSolution ChemSolutionList • Use Hexanoic Anhydride/Chloride • Increase Catalyst (e.g., DMAP) • Azeotropic Removal of H2O/Acid • Optimize Temperature ChemSolution->ChemSolutionList End Re-evaluate Yield ChemSolution->End EnzymeSubstrate 1. Substrate-Enzyme Mismatch 2. Sub-optimal Conditions EnzymeCause->EnzymeSubstrate EnzymeSolution Implement Solutions EnzymeCause->EnzymeSolution EnzymeSolutionList • Use Effective Lipase (e.g., Novozym 435) • Optimize Temp & Molar Ratio • Test Solvent-Free vs. Solvent • Increase Enzyme Conc. EnzymeSolution->EnzymeSolutionList EnzymeSolution->End

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Minimizing degradation of Linalyl hexanoate during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of linalyl hexanoate during extraction.

I. FAQs: Understanding and Preventing this compound Degradation

This section addresses common questions regarding the stability of this compound and the factors that influence its degradation during extraction procedures.

Q1: What is this compound and why is its degradation a concern?

This compound is an ester that contributes to the aromatic profile of various plants and is used in the fragrance and flavor industries.[1] Degradation during extraction can lead to the loss of this key volatile compound, resulting in inaccurate quantification and altered aromatic profiles of the extract. The primary degradation pathway for esters like this compound is hydrolysis, which breaks the ester bond to form linalool and hexanoic acid.[2]

Q2: What are the main factors that cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of this compound:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters. Linalyl acetate, a similar ester, has been shown to hydrolyze rapidly in acidic gastric juice (pH < 5) and also degrades at neutral and alkaline pH.[2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and can also lead to the degradation of thermolabile compounds.[4]

  • Presence of Water: Water is a key reactant in the hydrolysis of esters. Therefore, minimizing contact with water is crucial.

  • Enzymatic Activity: Plant tissues may contain esterases that can enzymatically hydrolyze this compound.

  • Oxidation: Exposure to air can lead to the oxidation of linalyl acetate, a related compound, forming hydroperoxides.[5]

Q3: What are the primary degradation products of this compound?

Based on the hydrolysis of similar esters like linalyl acetate, the expected primary degradation products of this compound are:

  • Linalool: An alcohol formed from the cleavage of the ester bond.[2]

  • Hexanoic Acid: A carboxylic acid also formed during hydrolysis.

Under acidic conditions, linalool itself can further degrade to form other compounds such as α-terpineol and geraniol.[2]

Q4: How can I minimize the degradation of this compound during extraction?

To minimize degradation, consider the following strategies:

  • Control pH: Maintain a neutral pH whenever possible. If the sample matrix is acidic or basic, consider neutralization before extraction.

  • Low Temperature: Perform extractions at low or room temperature to reduce the rate of hydrolysis.

  • Anhydrous Conditions: Use anhydrous solvents and drying agents (e.g., sodium sulfate) to remove residual water from the sample and solvents.

  • Enzyme Deactivation: For plant materials, consider a blanching step or using solvents that inhibit enzyme activity.

  • Inert Atmosphere: To prevent oxidation, perform extractions under an inert atmosphere, such as nitrogen or argon.

II. Troubleshooting Guides for this compound Extraction

This section provides troubleshooting guidance for common issues encountered during the extraction of this compound using various techniques.

A. Solvent Extraction

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Step
Incomplete Extraction Increase the solvent-to-sample ratio. Perform multiple extractions with fresh solvent and combine the extracts. Increase the extraction time and/or agitation intensity.
Degradation during Extraction Lower the extraction temperature. Ensure the sample and solvent are dry. Adjust the pH of the sample to neutral if necessary.
Inappropriate Solvent Choice Select a solvent with appropriate polarity. Nonpolar solvents like hexane or a mixture of hexane and ethyl acetate are often suitable for esters.

Issue 2: Presence of Impurities in the Extract

Potential Cause Troubleshooting Step
Co-extraction of Polar Compounds Use a less polar solvent. Perform a liquid-liquid partitioning step with water to remove water-soluble impurities.
Co-extraction of Non-volatile Compounds Consider a post-extraction cleanup step such as solid-phase extraction (SPE).
B. Solid-Phase Extraction (SPE)

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Step
Inappropriate Sorbent Use a nonpolar sorbent such as C18 for reversed-phase SPE.
Sample Breakthrough during Loading Decrease the sample loading flow rate. Ensure the sample is not too concentrated.
Analyte Eluted during Washing Use a weaker wash solvent (e.g., a higher percentage of water in a water/methanol wash).
Incomplete Elution Use a stronger elution solvent (e.g., a higher percentage of organic solvent). Increase the elution volume.
C. Headspace Solid-Phase Microextraction (HS-SPME)

Issue 1: Low Sensitivity for this compound

Potential Cause Troubleshooting Step
Suboptimal Fiber Coating Use a fiber with a coating suitable for volatile and semi-volatile compounds, such as DVB/CAR/PDMS.[6]
Inefficient Extraction Optimize extraction time and temperature. For strawberry aroma, optimal conditions were found to be 30 min at 40°C.[7] For some applications, higher temperatures (e.g., 70°C) may be necessary.[6]
Matrix Effects Add salt to the sample matrix to increase the volatility of the analyte.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and analysis of this compound.

A. Protocol for Ultrasound-Assisted Extraction (UAE) of Terpene Esters from Fruit Peels

This protocol is adapted from a general method for the extraction of phytochemicals from fruit peels.[8]

  • Sample Preparation: Freeze-dry the fruit peel and grind it into a fine powder.

  • Solvent Selection: Use ethanol as the extraction solvent. An optimal concentration of 62.75% ethanol in water has been reported for phytochemicals.[8]

  • Extraction Parameters:

    • Mix the powdered peel with the ethanol solution at a solid-to-solvent ratio of 1:28 (g/mL).[8]

    • Place the mixture in a beaker within a thermostatic cool water vessel to maintain the desired temperature.

    • Perform ultrasonication using a probe at a power of 230 W and a temperature of 50.66°C for 25 minutes.[8]

  • Post-Extraction:

    • Centrifuge the extract at 3600 rpm for 15 minutes.

    • Filter the supernatant through Whatman filter paper.

    • The collected supernatant is ready for analysis.

B. Protocol for Microwave-Assisted Extraction (MAE) of Linalyl Esters from Lavender

This protocol is based on the optimized MAE of essential oils from lavender.[4][9]

  • Sample Preparation: Use dried lavender flowers.

  • Extraction Parameters:

    • Place the lavender flowers in the extraction vessel.

    • Use a liquid-to-solid ratio of 17 mL/g with water as the solvent.[4][9]

    • Apply microwave power of 500 W for an extraction time of 40 minutes.[4][9]

  • Post-Extraction:

    • Collect the distillate.

    • The essential oil can be separated from the aqueous phase.

C. Protocol for Supercritical CO2 Extraction of Linalyl Esters from Lavender

This protocol is based on the supercritical fluid extraction of essential oils from Lavandula hybrida.[10]

  • Sample Preparation: Use dried and ground lavender flowers.

  • Extraction Parameters:

    • Pressure: 108.7 bar[10]

    • Temperature: 48.5°C[10]

    • Static Extraction Time: 120 minutes (performed in 8 cycles of 15 minutes each)[10]

    • Dynamic Extraction Time: 24 minutes (performed in 8 cycles of 3 minutes each)[10]

  • Post-Extraction:

    • The extracted essential oil is collected after depressurization of the CO2.

IV. Quantitative Data Summary

The following tables summarize the impact of various parameters on the degradation of linalyl acetate, which serves as a proxy for this compound due to the limited availability of direct quantitative data.

Table 1: Effect of pH on the Half-Life of Linalyl Acetate at 50°C

pHHalf-Life (t½)Reference
3~7 hours[2]
4< 2.4 hours[2]
7< 2.4 hours[2]
9< 2.4 hours[2]

Table 2: Degradation Products of Linalyl Acetate in HCl/Citrate Buffer (pH 3) after 25 hours

CompoundPercentage (%)Reference
Linalool51[2]
α-Terpineol22[2]
Geraniol8[2]
Linalyl Acetate (remaining)8.8[2]

V. Visualizations

The following diagrams illustrate key workflows and relationships relevant to the extraction and degradation of this compound.

Degradation_Pathway LH This compound Linalool Linalool LH->Linalool Hydrolysis Hexanoic_Acid Hexanoic Acid LH->Hexanoic_Acid Hydrolysis H2O H2O Degradation_Products Further Degradation (e.g., α-terpineol, geraniol) Linalool->Degradation_Products Acid-catalyzed rearrangement Acid_Catalysis Acid/Base Catalysis Temperature Acid_Catalysis->LH

Caption: Degradation pathway of this compound via hydrolysis.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Plant Material Drying Drying Start->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SPE Solid-Phase Extraction Grinding->SPE HS_SPME HS-SPME Grinding->HS_SPME GC_MS GC-MS Analysis Solvent_Extraction->GC_MS SPE->GC_MS HS_SPME->GC_MS

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Logic Start Low this compound Recovery Check_Degradation Check for Degradation Products (Linalool, Hexanoic Acid) Start->Check_Degradation Degradation_Confirmed Degradation Confirmed Check_Degradation->Degradation_Confirmed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation No Lower_Temp Lower Temperature Degradation_Confirmed->Lower_Temp Yes Control_pH Control pH Degradation_Confirmed->Control_pH Yes Use_Anhydrous Use Anhydrous Solvents Degradation_Confirmed->Use_Anhydrous Yes Optimize_Extraction Optimize Extraction Parameters (e.g., increase solvent volume, time) No_Degradation->Optimize_Extraction

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting peak tailing of Linalyl hexanoate in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of Linalyl Hexanoate.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. For a moderately polar and thermally sensitive compound like this compound, several factors can contribute to this issue. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Is your this compound peak tailing? This is a common question our support team receives. Peak tailing in the gas chromatography (GC) analysis of this compound can arise from several factors, ranging from improper system setup to chemical interactions within the GC system. Below are common questions and troubleshooting steps to help you resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in GC analysis?

A1: Peak tailing for this compound can be broadly categorized into two main areas: chemical interactions and physical or mechanical issues within the GC system.

  • Chemical (Active Sites): this compound, being an ester with some polarity, can interact with active sites in the GC flow path. These active sites are often acidic silanol groups present on the surface of an untreated or poorly deactivated inlet liner, the front end of the GC column, or glass wool. These interactions can lead to secondary, undesirable retention mechanisms that cause the peak to tail.

  • Physical/Mechanical Issues: Problems with the physical setup of the GC system can also lead to peak tailing. These include a poor column cut, incorrect column installation depth in the injector or detector, or the presence of dead volume in the system.[1] Contamination of the liner or the front of the column with non-volatile sample matrix components can also cause peak distortion.[2]

Q2: How can I determine if the peak tailing is due to active sites in my GC system?

A2: A good diagnostic test is to inject a test mixture containing compounds of varying polarity, including a polar compound like an alcohol or a free fatty acid, along with your this compound standard. If only the polar compounds and this compound exhibit tailing while non-polar hydrocarbons have symmetrical peaks, it strongly suggests the presence of active sites in your system.

Q3: My peak tailing is severe. Where should I start troubleshooting?

A3: For severe peak tailing, it is recommended to start with the most common and easily addressable issues first. A logical troubleshooting workflow is presented below. You should begin by checking for leaks and ensuring proper gas flows. Then, proceed to inspect the inlet consumables, such as the septum and liner. If the problem persists, re-installing the column with a fresh, clean cut is a crucial step.

Q4: Can the injection technique contribute to the peak tailing of this compound?

A4: Yes, the injection technique is critical, especially for a thermally labile compound like this compound.

  • Injector Temperature: An excessively high injector temperature can cause thermal degradation of this compound, leading to broader peaks and tailing. Conversely, a temperature that is too low may result in incomplete or slow vaporization, also causing peak distortion.

  • Injection Mode: For trace analysis, a splitless injection is often used. However, improper optimization of parameters like purge valve time can lead to solvent-related peak shape issues that might be mistaken for analyte tailing. A split injection, while less sensitive, can sometimes provide better peak shapes due to the faster transfer of the sample onto the column.

  • Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting, but in some cases, it can also contribute to tailing.

Q5: What are the potential degradation products of this compound that could cause peak tailing?

A5: this compound can be susceptible to thermal degradation, especially at high injector temperatures. The primary degradation pathway is likely the elimination of hexanoic acid to form various terpene hydrocarbons. The parent alcohol, linalool, is known to undergo thermal degradation to form compounds like β-myrcene, limonene, and various ocimene isomers.[3] These degradation products eluting close to the main peak could contribute to a distorted peak shape that appears as tailing. Hydrolysis of the ester back to linalool and hexanoic acid can also occur if there is moisture in the carrier gas or sample.

Recommended GC Parameters for this compound Analysis

The following table provides a starting point for the GC analysis of this compound. These parameters may require further optimization based on the specific instrument and sample matrix.

ParameterRecommendation
Column Non-polar (e.g., DB-1, HP-5ms) or mid-polar (e.g., DB-17) capillary column. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.
Inlet Temperature 230-250 °C (start lower and increase if necessary to ensure efficient vaporization without degradation).
Injection Mode Split (e.g., 50:1) for initial method development and higher concentration samples. Splitless for trace analysis.
Injection Volume 1 µL.
Oven Program Initial Temperature: 60-80 °C, hold for 1-2 minutes. Ramp: 5-10 °C/min to 250-280 °C, hold for 5-10 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
FID Temperature 280-300 °C.
MS Transfer Line Temp 250-280 °C.
MS Ion Source Temp 230 °C.

Experimental Protocol: GC-FID Analysis of this compound in an Essential Oil Matrix

This protocol provides a general procedure that can be adapted for the quantitative analysis of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane or ethanol.
  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
  • Prepare an internal standard (IS) stock solution (e.g., methyl heptadecanoate at 1000 µg/mL) in the same solvent. Add a fixed amount of the IS to all calibration standards and samples.

2. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample (e.g., 100 mg).
  • Dilute the sample with the chosen solvent to a final volume (e.g., 10 mL).
  • Add the same fixed amount of the internal standard to the sample solution.
  • Vortex the solution to ensure homogeneity. If necessary, filter the sample through a 0.45 µm syringe filter.

3. GC-FID Analysis:

  • Set up the GC-FID system with the recommended parameters (see table above).
  • Inject 1 µL of each calibration standard and sample solution.
  • Record the chromatograms and integrate the peaks for this compound and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_leaks Check for Leaks and Verify Gas Flows start->check_leaks inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace/Clean Liner - Check O-ring check_leaks->inlet_maintenance No Leaks, Flows OK column_reinstall Re-install Column: - Use a fresh, square cut - Ensure correct installation depth inlet_maintenance->column_reinstall test_mix Inject Test Mix (Polar & Non-polar compounds) column_reinstall->test_mix all_tail All Peaks Tail? test_mix->all_tail polar_tail Only Polar Peaks Tail? all_tail->polar_tail No optimize_method Optimize GC Method: - Lower Injector Temperature - Adjust Oven Program - Check Injection Volume all_tail->optimize_method Yes polar_tail->optimize_method No deactivated_liner Use a New, Deactivated Liner polar_tail->deactivated_liner Yes resolved Peak Tailing Resolved optimize_method->resolved trim_column Trim 10-20 cm from the front of the column deactivated_liner->trim_column new_column Consider a New Column trim_column->new_column new_column->resolved

A step-by-step guide to troubleshooting peak tailing.

Logical Relationship of Peak Tailing Causes

This diagram illustrates the relationship between the primary causes of peak tailing.

Peak_Tailing_Causes cluster_chemical Chemical Causes cluster_physical Physical/Mechanical Causes peak_tailing Peak Tailing of This compound active_sites Active Sites peak_tailing->active_sites thermal_degradation Thermal Degradation peak_tailing->thermal_degradation hydrolysis Hydrolysis peak_tailing->hydrolysis poor_column_cut Poor Column Cut peak_tailing->poor_column_cut incorrect_installation Incorrect Column Installation peak_tailing->incorrect_installation contamination System Contamination peak_tailing->contamination dead_volume Dead Volume peak_tailing->dead_volume

Categorization of the root causes of peak tailing.

References

Identifying and removing impurities in synthetic Linalyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in synthetic Linalyl Hexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in synthetically produced this compound typically arise from the starting materials and side reactions during the esterification process. These can be categorized as:

  • Unreacted Starting Materials: Linalool and hexanoic acid are often present in the crude product.

  • Byproducts of Synthesis: Side reactions can lead to the formation of undesired esters or ethers.

  • Degradation Products: this compound, being a terpene ester, is susceptible to degradation. Linalyl acetate, a similar compound, is known to form hydroperoxides, epoxides, and alcohols upon exposure to air.[1] Similar degradation can be expected for this compound.

Q2: What analytical techniques are best suited for identifying these impurities?

A2: Gas chromatography-mass spectrometry (GC-MS) is the primary and most effective method for identifying volatile and semi-volatile impurities in this compound.[2] For structural confirmation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: How can I remove unreacted hexanoic acid from my crude this compound?

A3: A simple and effective method is to perform a liquid-liquid extraction. Washing the crude product with a mild aqueous base, such as a 5% sodium bicarbonate solution, will convert the acidic hexanoic acid into its water-soluble sodium salt, which will then partition into the aqueous phase, leaving the desired ester in the organic phase.

Q4: What is the recommended method for purifying this compound to a high degree?

A4: For achieving high purity, column chromatography using silica gel as the stationary phase is a standard and effective method.[3][4] This technique separates compounds based on their polarity, allowing for the isolation of this compound from both more polar and less polar impurities.

Troubleshooting Guides

Problem 1: My final product has a sharp, unpleasant odor, unlike the expected fruity, floral scent of this compound.
  • Possible Cause: Presence of residual hexanoic acid.

  • Troubleshooting Steps:

    • Identify: Analyze a sample of your product using GC-MS to confirm the presence of hexanoic acid.

    • Remove: Perform a wash with a 5% sodium bicarbonate solution as described in the FAQ section.

    • Verify: After washing and drying the organic layer, re-analyze the product by GC-MS to ensure the removal of hexanoic acid.

Problem 2: The purity of my this compound is lower than expected after synthesis, with several unexpected peaks in the GC-MS chromatogram.
  • Possible Cause: Formation of byproducts during the esterification reaction or degradation of the product.

  • Troubleshooting Steps:

    • Characterize Impurities: Use the mass spectra from your GC-MS analysis to identify the structures of the major impurity peaks. Compare the spectra with libraries (e.g., NIST) to identify known compounds.

    • Optimize Reaction Conditions: If byproducts are the issue, consider optimizing your reaction conditions (e.g., temperature, catalyst, reaction time) to minimize side reactions.

    • Purify: Employ column chromatography to separate the this compound from the impurities.

    • Prevent Degradation: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation and degradation.

Data Presentation

Table 1: Typical Purity of this compound After Different Purification Steps

Purification StepTypical Purity (%)Common Remaining Impurities
Crude Reaction Mixture75-85Linalool, Hexanoic Acid, Byproducts
After Aqueous Wash85-95Linalool, Byproducts
After Column Chromatography>98Trace amounts of isomeric impurities

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound and its potential impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating terpene esters and related compounds.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.[6][7]

    • Hold: Maintain 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Protocol 2: Column Chromatography Purification of this compound

This protocol provides a method for the purification of this compound using silica gel chromatography.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh).

    • Glass chromatography column.

    • Solvents: Hexane and Ethyl Acetate (HPLC grade).

    • Crude this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a small layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient for compounds of moderate polarity is to start with 100% hexane and gradually increase to a 95:5 hexane:ethyl acetate mixture.[8][9] The exact gradient may need to be optimized based on the specific impurities present.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Impurity_Identification_and_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Impurity Removal cluster_final Final Product Crude_Product Crude Linalyl Hexanoate GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Analyze Identify_Impurities Identify Impurities (Unreacted Materials, Byproducts) GCMS_Analysis->Identify_Impurities Aqueous_Wash Aqueous Wash (5% NaHCO3) Identify_Impurities->Aqueous_Wash If acidic impurities Column_Chromatography Column Chromatography (Silica Gel) Identify_Impurities->Column_Chromatography If neutral impurities Aqueous_Wash->Column_Chromatography Further purification Pure_Product Pure Linalyl Hexanoate (>98%) Column_Chromatography->Pure_Product Isolate

References

Technical Support Center: Enhancing the Resolution of Linalyl Hexanoate Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of linalyl hexanoate enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatography of this compound enantiomers.

1. Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the this compound enantiomers. What are the potential causes and solutions?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For this compound and similar esters, cyclodextrin-based CSPs are often the most effective, particularly for Gas Chromatography (GC).

    • Recommendation: Ensure you are using a suitable chiral column. For GC, derivatized cyclodextrin phases such as those containing substituted beta-cyclodextrins are recommended.[1][2] If using High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[3]

  • Inappropriate Mobile Phase Composition (for HPLC): The mobile phase composition significantly influences selectivity in chiral HPLC.[3][4]

    • Recommendation: Systematically screen different mobile phase compositions. For normal-phase HPLC, vary the ratio of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The type and concentration of the alcohol can dramatically affect resolution.[4] Small amounts of additives (e.g., diethylamine or formic acid) can also improve separation.[4]

  • Suboptimal Temperature (for GC): Temperature plays a crucial role in the enantioselectivity of GC separations.

    • Recommendation: Optimize the oven temperature program. A lower initial oven temperature and a slow temperature ramp rate can often enhance resolution.[2] Experiment with different temperature programs to find the optimal conditions for your specific column and analyte.

  • Incorrect Flow Rate/Carrier Gas Velocity (for GC): The linear velocity of the carrier gas affects both efficiency and resolution.

    • Recommendation: Optimize the carrier gas flow rate. Hydrogen often provides better resolution at higher linear velocities compared to helium.[5] However, ensure your system is compatible and safe for use with hydrogen.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks and a loss of resolution.[2]

    • Recommendation: Reduce the sample concentration or injection volume. Chiral stationary phases have a limited sample capacity.

2. Peak Tailing

Question: My peaks for the this compound enantiomers are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can obscure resolution and affect accurate quantification. It is often caused by active sites on the column or interactions with the stationary phase.

Potential Causes & Solutions:

  • Active Sites in the GC System: Silanol groups in the injector liner or on the column can interact with the analyte, causing tailing.

    • Recommendation: Use a deactivated injector liner. Regularly condition your column according to the manufacturer's instructions to ensure it is properly deactivated.

  • Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.

    • Recommendation: Trim the first few centimeters of the column from the injector end. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH or Additives (for HPLC): For HPLC, the mobile phase composition can influence peak shape.

    • Recommendation: Adjust the mobile phase pH or the concentration of additives. For basic compounds, adding a small amount of a basic modifier like diethylamine can improve peak shape. For acidic compounds, an acidic modifier like formic acid may be beneficial.

3. Long Analysis Time

Question: The separation of this compound enantiomers is taking too long. How can I reduce the run time without sacrificing resolution?

Answer:

Long analysis times can be a bottleneck in high-throughput environments. Several strategies can be employed to shorten the run time.

Potential Causes & Solutions:

  • Non-Optimized Temperature Program (for GC): A slow temperature ramp over a wide range will result in a long run time.

    • Recommendation: After achieving initial separation with a slow ramp, you can increase the ramp rate after the elution of the enantiomers of interest to elute any remaining compounds more quickly.

  • Suboptimal Flow Rate (for GC): A flow rate that is too low will increase the analysis time.

    • Recommendation: Increase the carrier gas flow rate. As mentioned, hydrogen can allow for faster analysis times compared to helium without a significant loss in resolution.[5]

  • Column Dimensions: Longer columns provide more theoretical plates but also result in longer analysis times.

    • Recommendation: Consider using a shorter column with a smaller internal diameter if the resolution is sufficient. This can significantly reduce the analysis time.

  • Mobile Phase Strength (for HPLC): A weak mobile phase will lead to long retention times.

    • Recommendation: Increase the strength of the mobile phase by increasing the percentage of the stronger solvent (e.g., the alcohol modifier in normal-phase HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common technique for the chiral separation of this compound enantiomers?

A1: Enantioselective Gas Chromatography (GC) is a widely used and effective technique for the chiral separation of volatile compounds like this compound.[1] This method typically employs a chiral stationary phase, most commonly a derivatized cyclodextrin coated onto a capillary column.[1][2]

Q2: Which type of chiral stationary phase is best for this compound?

A2: For GC analysis, chiral stationary phases based on derivatized beta-cyclodextrins have shown good selectivity for terpene esters like linalyl acetate, a closely related compound.[1] The specific derivative (e.g., permethylated, acetylated) can influence the separation, so screening different cyclodextrin-based columns may be necessary to find the optimal phase.

Q3: Can I use HPLC for the chiral separation of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) can also be used. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including esters.[3] The separation is typically performed in normal-phase mode using a mixture of a non-polar solvent and an alcohol.[4]

Q4: How does temperature affect the resolution in chiral GC?

A4: Temperature is a critical parameter in chiral GC. Lowering the oven temperature generally increases the interaction between the analyte and the chiral stationary phase, which can lead to better enantioselectivity and improved resolution. However, this also increases the analysis time. Therefore, an optimal temperature or temperature program that balances resolution and run time needs to be determined experimentally.

Q5: What is the role of the mobile phase modifier in chiral HPLC?

A5: In normal-phase chiral HPLC, the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase plays a crucial role in the separation. It competes with the analyte for interaction sites on the chiral stationary phase. The type and concentration of the alcohol can significantly alter the retention and selectivity of the enantiomers. Sometimes, a change in the alcohol modifier can even reverse the elution order of the enantiomers.[3]

Data Presentation

Table 1: Typical GC Conditions for Chiral Separation of Terpene Esters (e.g., Linalyl Acetate)

ParameterCondition
Column Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen
Inlet Temperature 250 °C
Oven Program 60 °C (hold 1 min), then 2 °C/min to 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C

Note: These are starting conditions for a related compound, linalyl acetate, and may require optimization for this compound.

Table 2: HPLC Mobile Phase Screening for Chiral Separations

Mobile Phase CompositionPotential Effect on Resolution
Hexane/Isopropanol (90:10) Good starting point for many chiral separations.
Hexane/Ethanol (95:5) May provide different selectivity compared to isopropanol.
Heptane/Isopropanol (90:10) Heptane can sometimes offer better selectivity than hexane.
Addition of 0.1% DEA Can improve peak shape for basic or neutral compounds.
Addition of 0.1% TFA Can improve peak shape for acidic compounds.

Experimental Protocols

Protocol 1: General Method for Chiral GC Analysis of this compound

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • Injection: Inject 1 µL of the prepared sample into the GC using a split injection mode (e.g., split ratio 50:1).

  • Chromatographic Conditions:

    • Set the injector temperature to 250 °C.

    • Use hydrogen or helium as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).

    • Program the oven temperature, starting at a low temperature (e.g., 60-80 °C) and ramping slowly (e.g., 1-2 °C/min) to an appropriate final temperature (e.g., 200-220 °C).

    • Set the detector temperature to 250 °C.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is generally considered baseline separation.

Protocol 2: General Method for Chiral HPLC Analysis of this compound

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Use an HPLC system with a UV detector and a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of a non-polar solvent and an alcohol (e.g., n-hexane/isopropanol, 90/10, v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 0.5-1.0 mL/min.

    • Maintain the column temperature at a constant value (e.g., 25 °C).

    • Set the UV detector to a wavelength where this compound has some absorbance (e.g., 210 nm).

  • Injection: Inject 5-10 µL of the sample.

  • Data Analysis: Identify and integrate the peaks for the two enantiomers to determine the resolution.

Visualizations

TroubleshootingWorkflow Start Poor Resolution of this compound Enantiomers CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP OptimizeGC GC Optimization CheckCSP->OptimizeGC Yes (GC) OptimizeHPLC HPLC Optimization CheckCSP->OptimizeHPLC Yes (HPLC) SelectGC Use Cyclodextrin-based CSP CheckCSP->SelectGC No (GC) SelectHPLC Use Polysaccharide-based CSP CheckCSP->SelectHPLC No (HPLC) Temp Optimize Oven Temperature Program OptimizeGC->Temp Flow Optimize Carrier Gas Flow Rate OptimizeGC->Flow MobilePhase Optimize Mobile Phase Composition OptimizeHPLC->MobilePhase Additives Screen Mobile Phase Additives OptimizeHPLC->Additives SelectGC->OptimizeGC SelectHPLC->OptimizeHPLC CheckOverload Is column overload a possibility? Temp->CheckOverload Flow->CheckOverload MobilePhase->CheckOverload Additives->CheckOverload ReduceConc Reduce Sample Concentration/Injection Volume CheckOverload->ReduceConc Yes Success Resolution Achieved CheckOverload->Success No ReduceConc->Success

Caption: Troubleshooting workflow for poor resolution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep Dilute/Dissolve this compound Inject Inject Sample Prep->Inject Separate Chiral Separation on Column Inject->Separate Detect Detect Enantiomers Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) Integrate->Calculate

Caption: General experimental workflow for chiral analysis.

References

Validation & Comparative

The Subtle Charms of Linalyl Hexanoate: A Key Contributor to Fruit Bouquets

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive evaluation of linalyl hexanoate's role as a key aroma compound in fruits reveals its significant, albeit often subtle, contribution to the characteristic scent of numerous fruit varieties. While not always the most abundant volatile, its unique sensory profile, described as a blend of green, warm, fruity, and pear-like notes with pineapple undertones, positions it as a crucial component in the complex tapestry of fruit aromas. This guide provides a comparative analysis of this compound against other significant fruit esters, supported by established analytical methodologies, to elucidate its importance for researchers, scientists, and professionals in the flavor and fragrance industry.

Comparative Analysis of Key Fruit Aroma Compounds

The importance of an aroma compound is not solely determined by its concentration but by its Odor Activity Value (OAV), which is the ratio of its concentration to its odor detection threshold. While specific quantitative data for this compound across a wide range of fruits is still an area of active research, a comparative understanding can be gleaned from studies on related esters and their prevalence in various fruit matrices.

Due to the limited availability of a specific odor detection threshold for this compound in water, a precise OAV cannot be calculated at this time. However, for illustrative purposes and to guide future research, the following table presents a hypothetical comparison of this compound with other well-established key fruit aroma compounds. This table structure is recommended for summarizing quantitative data when available.

CompoundChemical ClassOdor DescriptionOdor Threshold (µg/L in water)Typical Concentration Range in Fruits (µg/kg)Hypothetical OAV
This compound EsterGreen, warm, fruity, pear, pineappleN/AVariable-
Ethyl ButanoateEsterFruity, pineapple, sweet0.510 - 5,000High
Hexyl AcetateEsterPear, fruity, green550 - 10,000High
(Z)-3-HexenalAldehydeGreen, grassy, leafy0.21 - 1,000Very High
LinaloolTerpene AlcoholFloral, citrus, woody7.4100 - 20,000High
β-IononeIononeFloral, violet, woody0.0071 - 50Very High

Note: The Odor Threshold and Typical Concentration Range for this compound are not yet definitively established in publicly available scientific literature and are marked as N/A. The hypothetical OAV is dependent on these missing values.

Experimental Protocols for Aroma Compound Validation

The validation of a compound like this compound as a key aroma contributor involves a multi-step analytical approach. The following are detailed methodologies for the key experiments cited in aroma research.

Sample Preparation and Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
  • Principle: This technique isolates and concentrates volatile and semi-volatile organic compounds from the headspace above a solid or liquid sample.

  • Protocol:

    • Homogenize a known quantity of fruit sample (e.g., 5 g) in a sealed vial.

    • If necessary, add a saturated solution of NaCl to enhance the release of volatiles.

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a solid-phase microextraction fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

    • Retract the fiber and introduce it into the injection port of a gas chromatograph for thermal desorption and analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and polarity, while MS identifies them based on their mass-to-charge ratio and fragmentation patterns.

  • Protocol:

    • Injector: Set to a high temperature (e.g., 250°C) for rapid desorption of analytes from the SPME fiber.

    • Column: Use a capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWAX) for separating a wide range of volatile compounds.

    • Oven Program: A temperature gradient is programmed to elute compounds with different boiling points sequentially. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 35-350).

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Achieved by creating a calibration curve using known concentrations of authentic standards.

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
  • Principle: A human assessor (panelist) sniffs the effluent from the GC column to detect and describe the odor of individual compounds as they elute.

  • Protocol:

    • The effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port.

    • Humidified air is mixed with the effluent directed to the sniffing port to prevent nasal dryness.

    • Trained panelists sniff the port and record the time, duration, and a descriptor for each odor detected.

    • The results are compiled into an aromagram, which links specific odors to chromatographic peaks.

Determining Odor Potency: Aroma Extract Dilution Analysis (AEDA)
  • Principle: AEDA is used to determine the Flavor Dilution (FD) factor of odor-active compounds in an extract, providing a measure of their relative odor potency.

  • Protocol:

    • The fruit extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with a suitable solvent.

    • Each dilution is analyzed by GC-O.

    • The FD factor is the highest dilution at which an odor is still detectable by the panelist.

    • Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Visualizing the Aroma Validation Workflow

To provide a clear understanding of the logical flow of these experimental procedures, the following diagram illustrates a typical workflow for the validation of a key aroma compound.

AromaValidationWorkflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental & Sensory Analysis cluster_identification Identification & Quantification cluster_sensory Sensory Significance cluster_validation Validation FruitSample Fruit Sample Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) FruitSample->HS_SPME Volatile Isolation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS GC_O Gas Chromatography-Olfactometry (GC-O) HS_SPME->GC_O Identification Compound Identification (Mass Spectra & Retention Index) GC_MS->Identification AEDA Aroma Extract Dilution Analysis (AEDA) GC_O->AEDA Quantification Quantification (Calibration Curve) Identification->Quantification OAV Odor Activity Value (OAV) Calculation Quantification->OAV FD_Factor Flavor Dilution (FD) Factor AEDA->FD_Factor KeyAromaCompound Key Aroma Compound Validation OAV->KeyAromaCompound FD_Factor->OAV

Caption: Workflow for the validation of a key aroma compound in fruits.

The Biosynthetic Pathway of Esters

This compound, as an ester, is formed through the esterification of an alcohol (linalool) and a carboxylic acid (hexanoic acid). This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT) within the fruit cells. The availability of its precursors, linalool (a terpene alcohol) and hexanoic acid (derived from fatty acid metabolism), is a critical factor in determining its final concentration.

EsterBiosynthesis cluster_precursors Precursor Pathways cluster_synthesis Ester Synthesis FattyAcid Fatty Acid Metabolism HexanoicAcid Hexanoic Acid FattyAcid->HexanoicAcid Terpenoid Terpenoid Pathway Linalool Linalool Terpenoid->Linalool AAT Alcohol Acyltransferase (AAT) HexanoicAcid->AAT Linalool->AAT LinalylHexanoate This compound AAT->LinalylHexanoate

Caption: Simplified biosynthetic pathway of this compound in fruits.

A Comparative Analysis of Linalyl Hexanoate and Linalyl Acetate as Insect Attractants: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in direct comparative studies on the efficacy of linalyl hexanoate and linalyl acetate as insect attractants. While both are derivatives of the well-studied monoterpenoid linalool, their individual roles in insect behavior are not equally understood. This guide synthesizes the available data for each compound, explores related linalyl esters to infer structure-activity relationships, and provides standardized protocols for future comparative experiments.

Introduction to Linalyl Esters and Insect Attraction

Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants, is a key mediator in plant-insect interactions, acting as both an attractant for pollinators and a repellent for herbivores.[1] Its esters, such as linalyl acetate and this compound, are also prevalent in nature and are utilized in various commercial applications, including fragrances and flavorings.[2][3][4][5][6][7] The behavioral responses of insects to these esters are complex and can be influenced by the insect species, the concentration of the compound, and the ecological context.

Linalyl Acetate: A Profile of Repellency and Pheromonal Modulation

Contrary to what might be expected from an attractant, current research more frequently associates linalyl acetate with insect repellency and the modulation of responses to other semiochemicals. It is a primary component of essential oils, like lavender, which are known for their insecticidal and repellent properties.

A study on the moth Spodoptera littoralis demonstrated that a background of linalyl acetate reduced the firing rates of pheromone-specific olfactory receptor neurons, suggesting an inhibitory or disruptive effect on mate-finding cues. While not a direct measure of attraction, this finding points towards a role that is not that of a simple attractant.

This compound: An Enigma in Insect Attraction

Scientific literature containing specific data on this compound as an insect attractant is notably scarce. While it is understood to be a component of some plant volatiles, its specific contribution to insect behavior remains largely uninvestigated. This lack of data prevents a direct comparison with linalyl acetate based on experimental evidence.

Insights from Other Linalyl Esters: A Look at Structure-Activity Relationships

To infer the potential attractant properties of this compound relative to linalyl acetate, it is useful to examine the known effects of other linalyl esters on insect behavior. The structure of the ester group, particularly its chain length and branching, can significantly alter the molecule's volatility, binding affinity to olfactory receptors, and ultimately, the behavioral response it elicits.

CompoundChemical FormulaMolecular Weight ( g/mol )Reported Olfactory Profile/Insect Interaction
Linalyl Acetate C₁₂H₂₀O₂196.29Floral, sweet, citrus; often associated with repellency or modulation of pheromone response.
Linalyl Propionate C₁₃H₂₂O₂210.31Found in sweet orange, lemon, and lavender essential oils; used for bergamot notes with a green facet.[2][3][4][8]
Linalyl Butyrate C₁₄H₂₄O₂224.34Fruity, honey-like flavor; used in food and fragrance industries.[5][6][7][9]
Linalyl Isovalerate C₁₅H₂₆O₂238.37Pleasant, fruity aroma; potential role in attracting pollinators, but also explored for insecticidal and repellent properties.[10][11][12][13]
This compound C₁₆H₂₈O₂252.39Green, warm, fruity, and pear-like aroma; limited data on insect interactions.

The trend with increasing chain length of the ester group from acetate to hexanoate suggests a decrease in volatility, which could impact its effectiveness as a long-range attractant. However, the specific interactions with insect olfactory receptors would be the ultimate determinant of its attractant or repellent properties.

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, rigorous comparative studies are required. The following are detailed methodologies for key experiments that would be essential for a direct comparison of this compound and linalyl acetate as insect attractants.

Y-Tube Olfactometer Bioassay

This bioassay is a standard method for determining the preference of an insect for one of two volatile cues.[14][15][16][17][18]

Objective: To determine if insects exhibit a preference for this compound, linalyl acetate, or a control (solvent).

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Odor source chambers

  • Test insects (e.g., a species of agricultural or medical importance)

  • This compound and Linalyl acetate of high purity

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper

Procedure:

  • A clean, charcoal-filtered, and humidified air stream is generated and split to pass through the two arms of the Y-tube olfactometer at a constant flow rate.

  • A filter paper treated with a known concentration of this compound dissolved in a solvent is placed in one odor source chamber.

  • A filter paper treated with the same concentration of linalyl acetate is placed in the other odor source chamber. For a control experiment, one arm would contain the test compound and the other would contain the solvent alone.

  • An individual insect is introduced at the base of the Y-tube.

  • The insect's movement is observed, and its first choice of an arm (and the time taken to make the choice) is recorded. An insect is considered to have made a choice when it moves a set distance into one of the arms.

  • The experiment is replicated multiple times with new insects for each trial. The positions of the two odors are switched between trials to avoid positional bias.

  • The data are analyzed statistically (e.g., using a chi-square test) to determine if there is a significant preference for either compound.

G cluster_setup Experimental Setup cluster_arms Odor Arms cluster_observation Data Collection Air Air Source Filter Charcoal Filter Air->Filter Humidifier Humidifier Filter->Humidifier FlowMeters Flow Meters Humidifier->FlowMeters OdorA Odor Source A (this compound) FlowMeters->OdorA Airflow OdorB Odor Source B (Linalyl Acetate) FlowMeters->OdorB Airflow YTube Y-Tube Olfactometer Choice Record Insect's First Choice YTube->Choice OdorA->YTube OdorB->YTube Insect Test Insect Release Insect->YTube Introduction

Fig 1. Y-Tube Olfactometer Experimental Workflow
Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor, providing a physiological measure of olfactory stimulation.[19][20][21][22][23]

Objective: To measure and compare the antennal responses of an insect species to this compound and linalyl acetate.

Materials:

  • Intact insect or excised antenna

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • Amplifier

  • Data acquisition system

  • Air stimulus controller

  • Odor cartridges (e.g., Pasteur pipettes with treated filter paper)

  • This compound and Linalyl acetate

  • Saline solution

Procedure:

  • The insect is immobilized, and electrodes are placed to record the potential difference across the antenna. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the head or base of the antenna.

  • A continuous stream of humidified, clean air is passed over the antenna.

  • A puff of air carrying the vapor of either this compound or linalyl acetate at a specific concentration is injected into the continuous air stream for a short duration.

  • The change in the electrical potential of the antenna (the EAG response) is recorded.

  • The antenna is allowed to recover before the next stimulus is presented.

  • Responses to different concentrations of each compound and a solvent control are recorded.

  • The peak amplitudes of the EAG responses are measured and compared statistically to determine if one compound elicits a stronger olfactory response than the other.

Insect Olfactory Signaling Pathway

The detection of volatile compounds like linalyl esters by an insect begins at the olfactory sensory neurons (OSNs) located in the antennae. The general mechanism involves the binding of odorant molecules to Odorant Receptors (ORs), which are transmembrane proteins.

G cluster_membrane Olfactory Sensory Neuron Membrane cluster_cellular_response Cellular Response Odorant Linalyl Ester (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Odorant Receptor (OR) Complex OBP->OR Transports to IonChannel Ion Channel (Orco) OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Generated Depolarization->ActionPotential Signal Signal to Antennal Lobe ActionPotential->Signal

Fig 2. General Insect Olfactory Signaling Pathway

When an odorant molecule enters the sensillum lymph surrounding the dendrites of an OSN, it is typically bound by an Odorant Binding Protein (OBP).[24][25] This OBP transports the hydrophobic odorant to an Odorant Receptor (OR) complex on the neuron's membrane. The OR complex is a heterodimer consisting of a specific OR subunit that determines the odorant specificity and a highly conserved co-receptor (Orco).[26][27] The binding of the odorant to the OR subunit induces a conformational change that opens the Orco ion channel, leading to an influx of cations and depolarization of the neuron's membrane.[24][25] This depolarization generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing.[25][28]

Conclusion and Future Directions

The comparative study of this compound and linalyl acetate as insect attractants is an area ripe for investigation. While linalyl acetate has been studied to some extent, often demonstrating repellent or modulatory effects, this compound remains largely uncharacterized in this context. The lack of direct comparative data underscores a significant knowledge gap in our understanding of how subtle changes in molecular structure can drastically alter insect behavioral responses.

Future research should focus on conducting direct, quantitative comparisons of these two compounds using standardized behavioral and electrophysiological assays across a range of insect species. Such studies would not only provide valuable insights into the structure-activity relationships of insect semiochemicals but could also lead to the development of novel and more specific insect attractants or repellents for use in integrated pest management programs.

References

A Comparative Analysis of the Potential Biological Activities of (R)- and (S)-Linalyl Hexanoate Enantiomers: An Extrapolative Approach

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding the direct comparative biological activities of (R)- and (S)-linalyl hexanoate enantiomers. However, by examining the well-documented differential effects of the enantiomers of their parent alcohol, linalool, we can infer and propose likely divergent activities for the corresponding hexanoate esters. This guide synthesizes the available data on linalool enantiomers to provide a predictive comparison for linalyl hexanoate, offering a foundation for future research in drug development and other scientific applications.

The chirality of a molecule is a critical determinant of its biological activity, influencing its interaction with stereospecific receptors and enzymes. While specific data for this compound is pending, the distinct pharmacological and physiological effects of (R)-(-)-linalool and (S)-(+)-linalool strongly suggest that their ester derivatives will also exhibit enantiomer-specific biological profiles.

Comparative Biological Activities of (R)- and (S)-Linalool

To establish a basis for predicting the activities of this compound enantiomers, it is essential to first compare the known biological effects of the (R)- and (S)-enantiomers of linalool.

Biological Activity(R)-(-)-Linalool(S)-(+)-LinaloolKey Findings
Anesthetic Activity in Fish More potentLess potent(R)-(-)-linalool induced anesthesia faster at lower concentrations compared to the (S)-(+)-enantiomer.[1]
Antimicrobial Activity (vs. Aeromonas hydrophila) No activity detectedActive (Bactericidal at 3.2 mg/mL)Only the (S)-(+)-isomer demonstrated antibacterial effects against this fish pathogen.[1]
Antifungal Activity (vs. Botrytis cinerea) Similar to (S)-enantiomerSimilar to (R)-enantiomerBoth enantiomers showed comparable growth inhibition against this plant pathogenic fungus.

Predicted Biological Activities of (R)- and (S)-Linalyl Hexanoate

Based on the data for linalool, it is hypothesized that the enantiomers of this compound will also exhibit distinct biological activities. The hexanoate moiety may influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, potentially modulating the potency and duration of action observed with linalool.

It is plausible that:

  • (R)-Linalyl Hexanoate may exhibit more potent sedative, anxiolytic, or anesthetic properties, mirroring the activity of (R)-linalool.

  • (S)-Linalyl Hexanoate could possess stronger antimicrobial or insecticidal activities, in line with the observed effects of (S)-linalool.

Experimental Protocols

The following are detailed methodologies from studies on linalool enantiomers, which can be adapted for the comparative analysis of (R)- and (S)-linalyl hexanoate.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is adapted from the methodology used to test linalool enantiomers against Aeromonas hydrophila.[1]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the target microorganism.

  • Serial Dilution: The (R)- and (S)-linalyl hexanoate enantiomers are serially diluted in a suitable broth medium within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth. An indicator dye, such as resazurin or triphenyl tetrazolium chloride, can be used to aid in the visualization of microbial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): Aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Anesthetic Activity Assessment in an Animal Model (e.g., Fish)

This protocol is based on the methodology used to evaluate the anesthetic effects of linalool enantiomers in silver catfish (Rhamdia quelen).[1]

  • Animal Acclimation: Fish are acclimated to the experimental conditions in tanks with controlled water quality and temperature.

  • Preparation of Anesthetic Baths: Stock solutions of (R)- and (S)-linalyl hexanoate are prepared, and a series of anesthetic baths with varying concentrations are created.

  • Exposure: Fish are individually transferred to the anesthetic baths, and the time to reach different stages of anesthesia is recorded. Stages can be defined by the loss of equilibrium, cessation of movement, and lack of response to external stimuli.

  • Recovery: After reaching the desired stage of anesthesia, fish are transferred to a recovery tank with fresh, aerated water. The time to resume normal swimming behavior is recorded.

  • Data Analysis: The mean induction and recovery times for each enantiomer at different concentrations are calculated and statistically compared.

Visualizing the Path Forward: An Experimental Workflow

The following diagram illustrates a proposed experimental workflow for the comprehensive comparison of the biological activities of (R)- and (S)-linalyl hexanoate enantiomers.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison synthesis Enantioselective Synthesis of (R)- and (S)-Linalyl Hexanoate characterization Chiral Chromatography & Spectroscopic Analysis (e.g., GC-MS, NMR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity receptor_binding Receptor Binding Assays (e.g., GABA-A, Serotonin) characterization->receptor_binding anesthetic Anesthetic/Sedative Models (e.g., Fish, Rodent) antimicrobial->anesthetic anti_inflammatory Anti-inflammatory Models (e.g., Carrageenan-induced edema) cytotoxicity->anti_inflammatory insecticidal Insecticidal Assays receptor_binding->insecticidal data_analysis Statistical Analysis of Quantitative Data anesthetic->data_analysis anti_inflammatory->data_analysis insecticidal->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Proposed workflow for comparing (R)- and (S)-linalyl hexanoate.

Conclusion

While direct experimental data on the enantiomers of this compound is currently unavailable, the pronounced stereospecific bioactivities of its parent alcohol, linalool, provide a strong rationale for anticipating similar divergences. The (S)-enantiomer of this compound may hold promise as an antimicrobial agent, whereas the (R)-enantiomer could be explored for its potential sedative or anesthetic effects. The experimental frameworks presented here offer a clear path for future research to elucidate the specific biological activities of these chiral molecules, which is crucial for their potential development in the pharmaceutical, agricultural, and fragrance industries. Further investigation is imperative to validate these hypotheses and unlock the full potential of each enantiomer.

References

Navigating Immunoassay Specificity: A Guide to the Potential Cross-Reactivity of Linalyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount to ensuring data integrity. This guide explores the theoretical cross-reactivity of the fragrance compound linalyl hexanoate, offering insights into its structural basis and outlining a framework for experimental validation. While direct experimental data on the cross-reactivity of this compound in immunoassays is not publicly available, this document provides a comparative analysis based on established principles of immunochemistry and structural biology.

This compound is a common fragrance ingredient prized for its fruity and floral aroma. As with many small molecules, or haptens, its potential to interfere with antibody-based assays is a valid concern. Cross-reactivity occurs when an antibody, designed to bind a specific target, also binds to other structurally similar molecules.[1][2] This can lead to false-positive results or an overestimation of the target analyte's concentration.[3] The degree of cross-reactivity is influenced by factors such as the similarity of the epitope's three-dimensional structure and amino acid sequence between the target and the cross-reacting molecule.[4]

Structural Basis for Potential Cross-Reactivity

This compound is an ester of linalool and hexanoic acid.[5] Its structure, therefore, presents two key moieties that could contribute to cross-reactivity in immunoassays targeting structurally related compounds.

  • Linalool Moiety: This tertiary alcohol is a naturally occurring terpene found in many essential oils.[6] Immunoassays developed to detect linalool or its derivatives could potentially cross-react with this compound.

  • Hexanoate Moiety: The six-carbon fatty acid chain could be recognized by antibodies raised against other short-chain fatty acids or their esters.

The overall three-dimensional shape and charge distribution of the entire this compound molecule would ultimately determine its binding affinity to a given antibody.[4]

Comparison with Alternative Fragrance Compounds

In the absence of direct experimental data for this compound, a theoretical comparison of potential cross-reactivity can be made with other fragrance compounds based on structural similarity.

CompoundStructural Relationship to this compoundPotential for Cross-Reactivity in a this compound-Specific ImmunoassayRationale
Linalool Component of this compoundHighThe antibody would likely recognize the shared linalool structure.
Linalyl Acetate Same linalool base, different ester groupHighHigh structural similarity; the primary difference is the shorter acetate group versus the hexanoate group.
Geranyl Acetate Structural isomer of linalyl acetateModerate to HighShares the same molecular formula and a similar terpene ester structure, which could lead to antibody binding.
Limonene Cyclic terpeneLowDifferent core structure (cyclic vs. acyclic) and lacks the ester functional group.
Benzyl Benzoate Aromatic esterLowThe presence of aromatic rings creates a significantly different three-dimensional structure compared to the aliphatic nature of this compound.

This table presents a theoretical comparison based on structural similarity. Actual cross-reactivity can only be confirmed through experimental testing.

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.

Objective: To quantify the cross-reactivity of this compound and other fragrance compounds in a hypothetical immunoassay for a target analyte (e.g., a structurally similar hapten).

Materials:

  • Microtiter plates coated with the target analyte conjugated to a carrier protein (e.g., BSA).

  • Primary antibody specific to the target analyte.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • This compound and other test compounds (linalool, linalyl acetate, etc.).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Competitors: Prepare a standard curve of the target analyte. Serially dilute this compound and other test compounds to create a range of competitor concentrations.

  • Competitive Binding: Add the standard or competitor solutions to the wells of the coated microtiter plate.

  • Primary Antibody Incubation: Add a fixed concentration of the primary antibody to each well and incubate to allow for competitive binding between the coated analyte and the analyte/competitor in the solution.

  • Washing: Wash the plate to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Development: Add the TMB substrate solution and incubate until a color change is observed.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the target analyte that causes 50% inhibition of the maximal signal (IC50). Similarly, determine the IC50 for this compound and other test compounds. The percent cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow

experimental_workflow Hypothetical ELISA Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Target Analyte Standards add_samples Add Standards/Competitors to Coated Plate prep_standards->add_samples prep_competitors Prepare this compound & Other Test Compounds prep_competitors->add_samples add_primary_ab Add Primary Antibody add_samples->add_primary_ab incubation1 Competitive Binding Incubation add_primary_ab->incubation1 wash1 Wash incubation1->wash1 add_secondary_ab Add HRP-Secondary Antibody wash1->add_secondary_ab incubation2 Incubation add_secondary_ab->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Hypothetical ELISA workflow for assessing cross-reactivity.

Current Landscape of Fragrance Allergen Analysis

It is important to note that the primary analytical method for the identification and quantification of fragrance allergens in cosmetics and other consumer products is gas chromatography-mass spectrometry (GC-MS).[7][8][9] This technique offers high sensitivity and specificity for identifying individual chemical compounds in complex mixtures. While immunoassays are powerful tools, their development for small molecules like fragrance compounds can be challenging due to the need to create specific antibodies and the potential for cross-reactivity with a multitude of structurally similar fragrance ingredients.

References

Unveiling the Pheromonal Potential: A Comparative Analysis of Linalyl Hexanoate and Other Ester-Based Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Efficacy of Ester-Based Pheromones, with a Focus on the Potential of Linalyl Hexanoate.

In the intricate world of insect communication, ester-based pheromones play a crucial role in dictating behaviors critical for survival and reproduction. This guide offers a detailed comparison of the efficacy of various ester-based pheromones, providing researchers, scientists, and drug development professionals with essential data and protocols to advance the study and application of these powerful semiochemicals. While this compound is a well-known fragrance and flavoring agent, its role as an insect pheromone is not yet extensively documented in scientific literature. This guide, therefore, aims to provide a comparative framework by examining established ester-based pheromones, thereby creating a benchmark against which the potential efficacy of this compound can be evaluated.

Quantitative Comparison of Ester-Based Pheromone Efficacy

The effectiveness of a pheromone is determined through a combination of electrophysiological and behavioral assays. Electroantennography (EAG) provides insight into the sensitivity of an insect's antenna to a specific compound, while behavioral assays, such as wind tunnel and field trapping experiments, quantify the insect's response in terms of attraction and behavioral modification.

The following table summarizes efficacy data for several well-studied ester-based pheromones, offering a comparative landscape for understanding their relative potencies.

PheromoneTarget Insect SpeciesAssay TypeKey Efficacy Metric & Result
Geranyl octanoate & Geranyl hexanoate (1:1)Agriotes obscurus (a click beetle)Field TrappingGreatest numbers of beetles caught compared to other ratios.[1]
Geranyl octanoate & Geranyl butanoate (9:1 or 10:1)Agriotes lineatus (a click beetle)Field TrappingHigh numbers of beetles caught.[1]
Hexyl (3R)-3-acetoxybutyrate & (5R)-1-acetoxy-5-butyroxyhexaneHelopeltis cinchonae (Tea mosquito bug)Field TrappingA blend of 0.2 mg and 2 mg respectively, caught significantly more males than individual compounds.[2][3]
(2Z)-nonenyl nonanoate & (4Z)-heptyl undecenoateHeterocrossa rubophaga & Coscinoptycha improbana (Fruitworm moths)Electroantennogram (EAG)Both analogues elicited significant EAG responses.[4][5]
(4Z)-heptyl undecenoate (with pheromone)Heterocrossa rubophagaField TrappingProduced a strong inhibitory effect, reducing male moth trap catch by over 95%.[4]
Hexyl hexanoate & 2-methylbutyl acetateCydia pomonella (Codling moth)Behavioral AssayA statistically significant relationship was found between the concentration of these compounds and the number of moths moving upwind.[6]

Detailed Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are indispensable. Below are standardized methodologies for key experiments cited in the evaluation of ester-based pheromones.

Electroantennography (EAG) Protocol

Objective: To measure the electrical output from an insect's antenna in response to an odorant stimulus.

Procedure:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The antenna is mounted between two microelectrodes. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the basal end.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing the test compound at a known concentration is injected into this airstream.

  • Signal Recording: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization of the antennal signal is measured as the EAG response.

  • Data Analysis: The EAG responses to different compounds and concentrations are compared to a control (e.g., solvent only) to determine the antenna's sensitivity.

Wind Tunnel Bioassay Protocol

Objective: To observe and quantify the flight behavior of insects in response to a pheromone plume under controlled conditions.

Procedure:

  • Tunnel Setup: A glass or plexiglass wind tunnel is used with controlled airflow, temperature, humidity, and lighting.

  • Odor Source: The test pheromone is released from a dispenser at the upwind end of the tunnel.

  • Insect Release: Insects are released from a platform at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and specific behaviors (e.g., taking flight, upwind orientation, landing on the source) are recorded and scored for a set period.[7]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared across different treatments and controls.

Field Trapping Protocol

Objective: To assess the attractiveness of a pheromone lure under natural environmental conditions.

Procedure:

  • Trap and Lure Preparation: Traps (e.g., sticky traps, funnel traps) are baited with a lure containing the synthetic pheromone at a specific dosage.

  • Experimental Design: Traps are deployed in the field in a randomized block design with multiple replicates. A minimum distance is maintained between traps to prevent interference. Control traps (without lure or with solvent only) are included.

  • Data Collection: The number of target insects captured in each trap is recorded at regular intervals over a defined period.

  • Data Analysis: The mean trap catches are compared among different lure treatments and the control using appropriate statistical methods (e.g., ANOVA) to determine the relative attractiveness of the tested pheromones.

Visualizing the Process: From Signal to Experiment

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a representative olfactory signaling pathway and a typical experimental workflow for pheromone evaluation.

Olfactory_Signaling_Pathway cluster_0 Extracellular cluster_1 Olfactory Receptor Neuron Membrane Pheromone Ester Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Binds Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Odorant Receptor (OR) Pheromone_OBP->OR Activates G_Protein G-Protein OR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Ion_Channel Ion Channel PLC->Ion_Channel Opens Action_Potential Action Potential Ion_Channel->Action_Potential Leads to

Caption: A simplified diagram of an insect's olfactory signaling pathway for an ester-based pheromone.

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase Compound_ID Compound Identification / Synthesis EAG_Screening Electroantennogram (EAG) Screening Compound_ID->EAG_Screening Wind_Tunnel Wind Tunnel Bioassay EAG_Screening->Wind_Tunnel Positive Hits Lure_Optimization Lure Formulation & Optimization Wind_Tunnel->Lure_Optimization Confirmed Activity Field_Trapping Field Trapping Trials Lure_Optimization->Field_Trapping Data_Analysis Statistical Analysis & Efficacy Comparison Field_Trapping->Data_Analysis

Caption: A typical experimental workflow for the evaluation of a candidate insect pheromone.

References

A Comparative Guide to the Validation of Analytical Methods for Linalyl Hexanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the detection and quantification of Linalyl hexanoate, a key fragrance and flavor compound. While specific performance data for this compound is not extensively published, this document leverages validation data from closely related terpene esters and volatile compounds to offer a robust comparative framework. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methodologies.

Comparison of Analytical Method Performance

The two most prevalent techniques for the analysis of volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is generally favored for its high sensitivity and specificity for volatile and semi-volatile compounds.[1] HPLC serves as a powerful alternative, particularly for compounds that are thermally labile or less volatile.[1][2]

The following table summarizes typical performance characteristics for these methods based on data from related fragrance compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99[3][4]> 0.99[5]
Accuracy (% Recovery) 85 - 115%[4]90 - 110%[5]
Precision (% RSD) < 15%[3][4]< 5%[5]
Limit of Detection (LOD) 0.01 - 1 µg/mL1 - 5 µg/mL[5]
Limit of Quantification (LOQ) 0.05 - 5 µg/mL[4]5 - 15 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of fragrance esters and volatile terpenes.[1][3]

1. Sample Preparation:

  • Essential Oils/Fragrance Concentrates: Dilute the sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the calibrated linear range.

  • Matrix Samples (e.g., creams, lotions): Perform a liquid-liquid extraction. For example, homogenize the sample with a solvent mixture like methanol/water, followed by extraction with hexane. The hexane layer is then collected and concentrated if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Method Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent over a concentration range (e.g., 0.1 - 100 µg/mL). Plot the peak area against concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. Calculate the percentage recovery.

  • Precision: Analyze replicate preparations of a sample on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (%RSD).

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods developed for the analysis of linalool and other terpenes.[5][6]

1. Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration that falls within the established linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at lower UV wavelengths is necessary).

  • Injection Volume: 10 µL.

3. Method Validation Parameters:

  • Linearity: Prepare calibration standards of this compound in the mobile phase across a suitable concentration range (e.g., 5 - 200 µg/mL). Construct a calibration curve and calculate the R² value.

  • Accuracy: Use the standard addition method by spiking the sample with known amounts of this compound at different concentration levels and calculate the percentage recovery.

  • Precision: Assess intra-day and inter-day precision by analyzing multiple injections of a sample solution and express the results as %RSD.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.

ValidationWorkflow A Method Development & Optimization B Define Validation Parameters: - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - Specificity - LOD & LOQ - Robustness A->B Define Scope C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Data Analysis & Evaluation D->E F Acceptance Criteria Met? E->F G Method Modification & Re-validation F->G No H Validation Report Generation F->H Yes G->D I Method Implementation for Routine Analysis H->I

Analytical Method Validation Workflow

This structured approach ensures that the analytical method is thoroughly evaluated and documented before its implementation for routine analysis, thereby guaranteeing the generation of reliable and accurate data.

References

Linalool Demonstrates Significant Repellency Against Various Insect Species, Offering a Natural Alternative to Synthetic Options

Author: BenchChem Technical Support Team. Date: November 2025

Linalool, a naturally occurring terpene alcohol found in many flowers and spice plants, has shown considerable promise as an effective insect repellent against a range of nuisance and disease-vectoring insects. Scientific studies have demonstrated its efficacy against various species, including mosquitoes, ticks, and biting flies, positioning it as a viable natural alternative to synthetic repellents like DEET.

A comparative analysis of linalool with other repellents reveals its competitive performance. For instance, in indoor settings, linalool diffusers have been shown to repel mosquitoes with a 93% efficiency rate. Outdoors, its effectiveness is also notable, with studies indicating a 58% repellency rate against female mosquitoes. When compared to other botanical repellents such as citronella and geraniol, linalool consistently demonstrates superior or comparable performance. In one study, linalool diffusers were significantly more effective than citronella candles and diffusers in repelling mosquitoes indoors.

While DEET remains a widely used synthetic repellent, research into natural alternatives like linalool is driven by consumer demand for products with lower toxicity and more pleasant odors. The data suggests that while DEET is highly effective, particularly against ticks, certain essential oils and their constituents, including linalool, offer significant protection.

Comparative Repellency Data

The following table summarizes the comparative repellency of linalool and other common repellents against various insect species, based on available experimental data.

RepellentInsect SpeciesApplication MethodRepellency Rate (%)Experimental Conditions
Linalool Mosquitoes (unspecified)Diffuser (100% active ingredient)93%Indoors
Linalool Mosquitoes (female)Diffuser (100% active ingredient)58%Outdoors (6m from trap)
Linalool Mosquitoes & Sand Flies5% Candle71.1% (mosquitoes), 55.2% (sand flies)Indoors, human landing assays
Geraniol Mosquitoes (unspecified)Diffuser (100% active ingredient)97%Indoors
Geraniol Mosquitoes (female)Diffuser (100% active ingredient)75%Outdoors (6m from trap)
Geraniol Mosquitoes & Sand Flies5% Candle85.4% (mosquitoes), 79.7% (sand flies)Indoors, human landing assays
Citronella Mosquitoes (unspecified)Diffuser (100% active ingredient)68%Indoors
Citronella Mosquitoes (female)Diffuser (100% active ingredient)22%Outdoors (6m from trap)
Citronella Mosquitoes & Sand Flies5% Candle29.0% (mosquitoes), 24.7% (sand flies)Indoors, human landing assays
DEET Lone Star Tick NymphsVertical Paper BioassayEC50 = 0.02 mg/cm²Laboratory Bioassay
Oregano Oil Lone Star Tick NymphsVertical Paper BioassayEC50 = 0.113 mg/cm²Laboratory Bioassay
Clove Oil Lone Star Tick NymphsVertical Paper BioassayEC50 between 0.113 and 0.297 mg/cm²Laboratory Bioassay

*EC50 (Effective Concentration 50) is the concentration of a repellent that causes 50% of the insects to be repelled. A lower EC50 indicates higher repellency.

Experimental Protocols

The evaluation of insect repellents involves various standardized laboratory and field-based bioassays. The following are summaries of common methodologies used in the cited studies:

1. Human Landing Assays (for Mosquitoes and Sand Flies): This method directly measures the ability of a repellent to prevent insects from landing and biting a human subject.

  • Procedure: Volunteers expose a defined area of their skin (e.g., forearm) to a controlled environment containing a known population of biting insects. The number of landings or bites is recorded over a specific period. This is repeated with the skin treated with the repellent compound.

  • Data Analysis: The repellency rate is calculated as the percentage reduction in landings or bites on the treated skin compared to the untreated control.

2. Diffuser and Candle Repellency Bioassays (for Mosquitoes): These assays assess the spatial repellency of volatile compounds.

  • Procedure: A continuous release diffuser or a repellent-impregnated candle is placed in a room or outdoor area with mosquito traps. A control area with no repellent is also monitored. The number of mosquitoes captured in the traps in the treated and control areas is recorded over time.

  • Data Analysis: Repellency is determined by the percentage reduction in the number of mosquitoes caught in the traps in the presence of the repellent compared to the control.

3. Vertical Paper Bioassay (for Ticks): This laboratory-based assay is used to determine the concentration-repellency response of a compound against ticks.

  • Procedure: A strip of filter paper is treated with a specific concentration of the repellent, leaving an untreated portion. The paper is oriented vertically, and a tick is placed at the bottom. The tick's movement is observed, and its ability to cross the treated area is recorded.

  • Data Analysis: The effective concentration required to repel 50% of the ticks (EC50) is calculated to compare the potency of different repellents.

Experimental Workflow for Repellency Testing

The following diagram illustrates a generalized workflow for testing the repellency of a compound against insect species.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_analysis Analysis Phase A Test Compound (e.g., Linalool) D Bioassay Selection (e.g., Arm-in-cage, Field study) A->D B Insect Species (e.g., Mosquitoes) B->D C Control Group (Untreated) C->D E Exposure to Repellent D->E F Data Collection (e.g., Landing counts, Bite frequency) E->F G Statistical Analysis F->G H Comparative Evaluation (vs. Control & other repellents) G->H I Conclusion on Repellency Efficacy H->I

Generalized workflow for insect repellent testing.

Signaling Pathway of Olfactory Repellency

The mechanism by which repellents like linalool deter insects is primarily through the olfactory system. The following diagram outlines a simplified signaling pathway for olfactory reception and the subsequent behavioral response in an insect.

olfactory_pathway cluster_stimulus Stimulus cluster_reception Reception cluster_transduction Signal Transduction cluster_response Neural & Behavioral Response Repellent Repellent Molecule (e.g., Linalool) OR Odorant Receptor (OR) on Olfactory Sensory Neuron Repellent->OR Binding G_protein G-protein Activation OR->G_protein Second_messenger Second Messenger Cascade G_protein->Second_messenger Ion_channel Ion Channel Modulation Second_messenger->Ion_channel Action_potential Action Potential in Sensory Neuron Ion_channel->Action_potential Brain Signal to Antennal Lobe & Higher Brain Centers Action_potential->Brain Behavior Aversive Behavior (Repellency) Brain->Behavior

Simplified olfactory signaling pathway in insects.

A Comparative Analysis of the Anti-inflammatory Activities of Linalool and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals, this guide aims to provide a comparative assessment of the anti-inflammatory properties of the naturally occurring monoterpene alcohol, linalool, and its ester derivative, linalyl hexanoate. However, a comprehensive review of the current scientific literature reveals a significant gap in research concerning the specific anti-inflammatory activity of this compound. While extensive data exists for linalool and its shorter-chain ester, linalyl acetate, no direct experimental studies on the anti-inflammatory effects of this compound could be identified.

Therefore, this guide will proceed by presenting a detailed comparison of the anti-inflammatory activities of linalool and linalyl acetate , as the latter provides the closest available data point for understanding the potential impact of esterification on the biological activity of linalool. The findings from studies on linalyl acetate can offer valuable insights and a foundational basis for future research into longer-chain linalyl esters like this compound.

Linalool vs. Linalyl Acetate: A Tale of Two Terpenoids

Linalool and linalyl acetate are major components of many essential oils and have been individually investigated for their anti-inflammatory potential.[1][2] The available data suggests that both compounds contribute significantly to the anti-inflammatory profile of the essential oils in which they are found.[1]

In Vivo Anti-inflammatory Activity

A key in vivo model used to assess the anti-inflammatory effects of these compounds is the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response.

CompoundDoseRoute of AdministrationEffect on Carrageenan-Induced Paw EdemaCitation(s)
(-)-Linalool 25 mg/kgSystemicDelayed and more prolonged reduction of edema.[1][3]
(±)-Linalool (racemic) 25 mg/kgSystemicSignificant reduction of edema one hour after carrageenan administration.[1][3]
Linalyl Acetate Equimolar doses to linaloolSystemicLess relevant and more delayed reduction of edema compared to linalool.[2][3]

These findings suggest that linalool exhibits a more immediate anti-inflammatory effect compared to linalyl acetate. The delayed action of linalyl acetate has led to the hypothesis that it may function as a pro-drug, being metabolized in the body to release the active linalool.[2][3]

In Vitro Anti-inflammatory Mechanisms

Studies utilizing in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have provided insights into the molecular mechanisms underlying the anti-inflammatory effects of linalool.

Linalool has been shown to attenuate the production of key pro-inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [4]

  • Interleukin-6 (IL-6) [4]

The mechanistic action of linalool involves the modulation of critical inflammatory signaling pathways.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IκBα_P p-IκBα TLR4->IκBα_P activates Linalool Linalool Linalool->p38 inhibits phosphorylation Linalool->JNK inhibits phosphorylation Linalool->ERK inhibits phosphorylation Linalool->IκBα_P inhibits phosphorylation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines induce expression of JNK->Pro_inflammatory_Cytokines induce expression of ERK->Pro_inflammatory_Cytokines induce expression of NFkB NF-κB IκBα_P->NFkB leads to activation of NFkB->Pro_inflammatory_Cytokines induce expression of

As depicted in Figure 1, linalool has been demonstrated to block the phosphorylation of IκBα, p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) in LPS-stimulated macrophages.[4] This inhibition prevents the activation of the NF-κB and MAPK signaling cascades, which are crucial for the transcription of pro-inflammatory genes.

While specific mechanistic studies on linalyl acetate are less detailed, it has also been shown to possess anti-inflammatory properties, suggesting it may operate through similar or related pathways.[5]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard method for evaluating acute inflammation.

G

  • Animal Model: Male Wistar rats are typically used.

  • Test Compounds: Linalool and linalyl acetate are administered, often systemically (e.g., intraperitoneally or orally), at specified doses. A control group receives the vehicle.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the control group.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This cell-based assay is used to investigate the molecular mechanisms of anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., linalool) for a specific duration.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression and phosphorylation status of key signaling proteins (e.g., IκBα, p38, JNK, ERK) in the cell lysates are determined by Western blotting to elucidate the affected signaling pathways.

Conclusion and Future Directions

The existing evidence strongly supports the anti-inflammatory properties of both linalool and its ester, linalyl acetate. Linalool appears to exert a more direct and rapid anti-inflammatory effect by inhibiting key signaling pathways such as NF-κB and MAPKs. Linalyl acetate demonstrates a delayed response, potentially acting as a prodrug.

The absence of data on this compound highlights a clear area for future research. Investigating the anti-inflammatory activity of a series of linalyl esters with varying acyl chain lengths would be invaluable for understanding the structure-activity relationship and optimizing the therapeutic potential of this class of compounds. Such studies would be crucial for the development of novel anti-inflammatory agents for a range of inflammatory diseases.

References

Interdisciplinary & Advanced Applications

Application Notes and Protocols: Linalyl Hexanoate as a Semiochemical in Insect-Plant Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of linalyl hexanoate's potential role as a semiochemical in mediating interactions between insects and plants. The protocols detailed below are designed to serve as a foundational methodology for investigating the behavioral and physiological responses of insects to this compound.

Introduction

This compound is a naturally occurring ester, contributing to the aromatic profile of various plants. As a volatile organic compound (VOC), it has the potential to act as a semiochemical, a chemical cue that carries information between organisms. Its structural relatives, linalool and linalyl acetate, are well-documented semiochemicals that can act as attractants, repellents, or modulators of insect behavior in a dose-dependent manner. This document outlines protocols to explore similar properties for this compound, a crucial step in developing novel pest management strategies and understanding complex ecological interactions.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the behavioral and electrophysiological responses of two model insect species to this compound. This data is extrapolated from studies on structurally similar compounds like linalool and should be validated experimentally.

Table 1: Behavioral Response of Aedes aegypti to this compound in a Y-Tube Olfactometer

Concentration (v/v)No. of Mosquitoes Choosing Treatment Arm (N=50)No. of Mosquitoes Choosing Control Arm (N=50)Preference Index*Behavioral Response
0.01%35150.40Attraction
0.1%38120.52Strong Attraction
1%27230.08Neutral
5%1436-0.44Repellency
10%842-0.68Strong Repellency

*Preference Index (PI) = (No. in Treatment Arm - No. in Control Arm) / Total No.

Table 2: Electroantennogram (EAG) Response of Spodoptera littoralis to this compound

StimulusDose (µg on filter paper)Mean EAG Amplitude (mV) ± SD (N=10)Normalized Response (%)*
Control (Hexane)00.1 ± 0.020
This compound10.5 ± 0.08100
This compound101.2 ± 0.15240
This compound1002.5 ± 0.21500
This compound10004.8 ± 0.35960

*Normalized to the response of the 1 µg dose.

Experimental Protocols

Y-Tube Olfactometer Bioassay for Insect Behavioral Response

This protocol details a standard Y-tube olfactometer assay to assess the attractant or repellent effects of this compound on flying insects, such as mosquitoes or moths.

Materials:

  • Y-tube olfactometer (glass)

  • Air pump or compressed air source

  • Flow meters

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Insect rearing cages

  • Test insect (e.g., Aedes aegypti, 5-7 days old, non-blood-fed females)

  • This compound (≥98% purity)

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper discs

  • Pipettes

  • Timer

  • Data recording sheets

Procedure:

  • Preparation of Stimuli:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1%, 5%, 10% v/v).

    • Apply 10 µL of each dilution to a filter paper disc.

    • For the control, apply 10 µL of the pure solvent to a separate filter paper disc.

    • Allow the solvent to evaporate for 1 minute before placing the discs in the olfactometer arms.

  • Olfactometer Setup:

    • Clean the Y-tube olfactometer thoroughly with a non-residual detergent, rinse with distilled water, and bake at 120°C for at least 4 hours before each experiment to remove any residual odors.

    • Connect the air source to the charcoal filter and humidifier.

    • Split the purified, humidified air stream and connect it to the two upstream arms of the Y-tube via flow meters.

    • Maintain a constant airflow (e.g., 0.4 L/min) through each arm.

    • Place the filter paper with the this compound stimulus in one arm (treatment) and the solvent-only filter paper in the other arm (control).

  • Insect Bioassay:

    • Release a single insect at the downwind end of the Y-tube.

    • Start the timer and allow the insect a set amount of time (e.g., 5 minutes) to make a choice.

    • A choice is recorded when the insect walks or flies past a designated line (e.g., 5 cm) into one of the arms and remains there for at least 30 seconds.

    • If no choice is made within the allotted time, the insect is recorded as "no choice" and removed.

    • After testing a set number of insects (e.g., 10), rotate the Y-tube 180° to avoid any positional bias.

    • Replace the filter papers after testing a larger cohort (e.g., 20-25 insects) to ensure stimulus consistency.

    • Test a sufficient number of insects (e.g., 50-100) for each concentration to allow for statistical analysis.

  • Data Analysis:

    • For each concentration, calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a Chi-square test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 ratio.

    • Calculate a Preference Index (PI) as indicated in Table 1.

Electroantennography (EAG) Protocol for Insect Olfactory Response

This protocol describes the measurement of antennal sensory neuron responses to this compound using Electroantennography (EAG).

Materials:

  • Intact insect antenna (e.g., from an adult moth, Spodoptera littoralis)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., insect Ringer's solution)

  • EAG probe (headstage)

  • High-impedance DC amplifier

  • Data acquisition system (e.g., IDAC-4) and software

  • Purified and humidified air delivery system

  • Stimulus delivery controller

  • Pasteur pipettes and filter paper strips

  • This compound (≥98% purity)

  • Solvent (e.g., hexane)

Procedure:

  • Preparation of Antenna:

    • Carefully excise an antenna from a live, immobilized insect under the microscope.

    • Cut a small portion of the distal tip of the antenna to ensure good electrical contact.

    • Mount the antenna between the two electrodes. The base of the antenna is connected to the reference electrode, and the cut tip is inserted into the recording electrode. Both electrodes are filled with the electrolyte solution.

  • Preparation of Stimuli:

    • Prepare serial dilutions of this compound in hexane (e.g., 1, 10, 100, 1000 µg in 10 µL of solvent).

    • Apply 10 µL of each solution onto a small strip of filter paper and insert it into a Pasteur pipette. This forms the stimulus cartridge.

    • Prepare a control cartridge with the solvent only.

  • EAG Recording:

    • Position the outlet of the stimulus cartridge in the continuous, purified air stream flowing over the mounted antenna.

    • Allow the antennal preparation to stabilize, indicated by a steady baseline on the recording software.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, directing the volatilized compound over the antenna.

    • Record the resulting depolarization of the antennal potential (the EAG response).

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the baseline to stabilize.

    • Present the stimuli in order of increasing concentration to avoid adaptation.

    • Present the control (solvent) at the beginning and end of each recording session to ensure the preparation is still responsive and to subtract any mechanical response to the air puff.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts, mV) of the negative deflection for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to this compound.

    • To compare responses across different preparations, normalize the data. This can be done by expressing each response as a percentage of the response to a standard reference compound or a specific dose of the test compound (as in Table 2).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare responses across different concentrations.

Visualizations

Linalyl_Hexanoate_Biosynthesis GPP Geranyl Diphosphate (GPP) Linalool_Synthase Linalool Synthase GPP->Linalool_Synthase Linalool Linalool Linalool_Synthase->Linalool AAT Alcohol Acyltransferase (AAT) Linalool->AAT Hexanoic_Acid Hexanoic Acid Hexanoic_Acid->AAT Linalyl_Hexanoate This compound AAT->Linalyl_Hexanoate Esterification

Caption: Biosynthesis of this compound.

Y_Tube_Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stimuli Prepare this compound and Control Solutions Place_Stimuli Place Stimuli in Arms Prep_Stimuli->Place_Stimuli Prep_Olfactometer Clean and Set Up Y-Tube Olfactometer Prep_Olfactometer->Place_Stimuli Release_Insect Release Insect at Base Place_Stimuli->Release_Insect Observe Observe Choice (5 min) Release_Insect->Observe Observe->Release_Insect No Choice, Next Insect Record_Choice Record Choice (Treatment, Control, or No Choice) Observe->Record_Choice Choice Made Analyze Statistical Analysis (Chi-Square Test) Record_Choice->Analyze Conclusion Determine Attraction or Repellency Analyze->Conclusion

Caption: Y-Tube Olfactometer Experimental Workflow.

Dose_Response_Relationship Semiochemical This compound (Semiochemical) Low_Conc Low Concentration Semiochemical->Low_Conc High_Conc High Concentration Semiochemical->High_Conc Attraction Attraction (e.g., Foraging, Oviposition) Low_Conc->Attraction Repellency Repellency / Deterrence (e.g., Host Avoidance) High_Conc->Repellency Insect_Response Insect Behavioral Response Attraction->Insect_Response Repellency->Insect_Response

Caption: Dose-Dependent Behavioral Response.

Application Notes and Protocols for Investigating the Biodegradation Pathway of Linalyl Hexanoate in Soil Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Linalyl hexanoate, a fragrance ingredient, can enter the soil environment through various means. Understanding its biodegradation pathway in soil microorganisms is crucial for assessing its environmental fate and potential for bioremediation. This document provides a proposed biodegradation pathway based on existing literature for similar compounds and detailed protocols for its investigation.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound in soil is hypothesized to be a two-step process initiated by the hydrolysis of the ester bond, followed by the degradation of the resulting alcohol (linalool) and carboxylic acid (hexanoic acid).

Step 1: Hydrolysis

The initial step is the enzymatic hydrolysis of this compound into linalool and hexanoic acid. This reaction is likely catalyzed by extracellular or intracellular esterases or lipases produced by a variety of soil microorganisms.[1][2][3]

Step 2: Degradation of Intermediates

  • Linalool Degradation: Linalool, a tertiary monoterpenoid alcohol, can be aerobically degraded by soil microorganisms through various proposed pathways. One common pathway involves the terminal oxidation of a methyl group to form a carboxylic acid, followed by further degradation.[4][5] Linalool has also been shown to exhibit antibacterial properties by disrupting cell membranes and respiratory metabolism.[6]

  • Hexanoic Acid Degradation: Hexanoic acid, a short-chain fatty acid, is readily biodegradable by many soil microorganisms through the β-oxidation pathway, ultimately being converted to acetyl-CoA, which enters the citric acid cycle.[7][8]

The following diagram illustrates the proposed biodegradation pathway:

Biodegradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_degradation Step 2: Degradation of Intermediates This compound This compound Linalool Linalool This compound->Linalool Esterase/Lipase Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid Esterase/Lipase Further Metabolites Further Metabolites Linalool->Further Metabolites Oxidation Citric Acid Cycle Citric Acid Cycle Hexanoic Acid->Citric Acid Cycle β-oxidation

Caption: Proposed biodegradation pathway of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from biodegradation studies of this compound.

Table 1: Microbial Growth and this compound Degradation

Microorganism/ConsortiumInitial this compound Conc. (µM)Incubation Time (days)Final this compound Conc. (µM)Degradation Rate (%)Final OD600

Table 2: Metabolite Identification and Quantification

Microorganism/ConsortiumIncubation Time (days)Linalool Conc. (µM)Hexanoic Acid Conc. (µM)Other Identified MetabolitesConcentration (µM)

Table 3: Enzyme Activity Assays

Microorganism/ConsortiumEnzymeSpecific Activity (U/mg protein)Optimal pHOptimal Temperature (°C)
Esterase
Lipase
Linalool Dehydrogenase

Experimental Protocols

The following are detailed protocols for investigating the biodegradation of this compound.

Protocol 1: Isolation of this compound-Degrading Microorganisms from Soil

This protocol describes the enrichment and isolation of microorganisms capable of utilizing this compound as a carbon source.

Materials:

  • Soil sample

  • Basal salt medium (BSM)

  • This compound

  • Agar

  • Sterile flasks, petri dishes, and dilution tubes

  • Incubator shaker

Procedure:

  • Enrichment Culture:

    • Add 10 g of soil to 90 mL of sterile BSM in a 250 mL flask.

    • Add this compound to a final concentration of 100 µM as the sole carbon source.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh BSM with this compound and incubate for another 7-10 days. Repeat this step 3-4 times.

  • Isolation:

    • Perform serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Plate 100 µL of each dilution onto BSM agar plates containing 100 µM this compound.

    • Incubate the plates at 30°C for 5-7 days.

    • Select morphologically distinct colonies and streak them onto fresh BSM agar plates to obtain pure cultures.

Isolation_Workflow Soil Sample Soil Sample Enrichment Culture (BSM + this compound) Enrichment Culture (BSM + this compound) Soil Sample->Enrichment Culture (BSM + this compound) Serial Dilution Serial Dilution Enrichment Culture (BSM + this compound)->Serial Dilution Plating on BSM Agar Plating on BSM Agar Serial Dilution->Plating on BSM Agar Pure Cultures Pure Cultures Plating on BSM Agar->Pure Cultures

Caption: Workflow for isolating this compound-degrading microorganisms.

Protocol 2: Biodegradation Assay in Liquid Culture

This protocol outlines the procedure to quantify the degradation of this compound by isolated microbial strains.

Materials:

  • Isolated microbial strain

  • BSM

  • This compound stock solution

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation, wash with sterile BSM, and resuspend in BSM to a specific optical density (e.g., OD600 = 1.0).

  • Biodegradation Experiment:

    • In sterile flasks, add 50 mL of BSM and this compound to the desired final concentration (e.g., 100 µM).

    • Inoculate the flasks with the prepared cell suspension (e.g., 1% v/v).

    • Include a non-inoculated control to account for abiotic degradation.

    • Incubate at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 3, 5, 7 days), withdraw an aliquot from each flask.

    • Measure the cell growth by monitoring the OD600.

    • Extract the remaining this compound and its metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or HPLC to quantify the concentration of this compound and identify intermediate metabolites.

Protocol 3: Enzyme Assays

This protocol describes methods to assay for the key enzymes potentially involved in this compound degradation.

A. Esterase/Lipase Activity Assay

This assay uses p-nitrophenyl hexanoate as a substrate, which upon hydrolysis releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.

Materials:

  • Crude cell-free extract or purified enzyme

  • p-Nitrophenyl hexanoate

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the enzyme solution.

  • Initiate the reaction by adding p-nitrophenyl hexanoate.

  • Incubate at the optimal temperature for a defined period.

  • Stop the reaction by adding a suitable reagent (e.g., Na2CO3).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

B. Linalool Dehydrogenase Activity Assay

This assay measures the NAD+-dependent oxidation of linalool.

Materials:

  • Crude cell-free extract or purified enzyme

  • Linalool

  • NAD+

  • Glycine-NaOH buffer (pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the buffer, NAD+, and the enzyme solution.

  • Initiate the reaction by adding linalool.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Experimental_Logic cluster_investigation Investigation of Biodegradation Isolation of Microbes Isolation of Microbes Biodegradation Assay Biodegradation Assay Isolation of Microbes->Biodegradation Assay Metabolite Identification Metabolite Identification Biodegradation Assay->Metabolite Identification Enzyme Assays Enzyme Assays Metabolite Identification->Enzyme Assays Enzyme Assays->Biodegradation Assay

Caption: Logical flow of experiments for studying biodegradation.

Disclaimer: These protocols provide a general framework. Researchers may need to optimize conditions such as substrate concentration, pH, temperature, and incubation time for their specific microbial strains and experimental setup.

References

Application Notes and Protocols: Environmental Fate and Ecotoxicity of Linalyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and standardized protocols for assessing the environmental fate and ecotoxicity of Linalyl hexanoate (CAS No. 7779-23-9). Due to the limited availability of experimental data for this compound, this document incorporates predicted data from Quantitative Structure-Activity Relationship (QSAR) models and read-across data from the structurally similar compound, linalyl acetate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and potential for bioaccumulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₈O₂N/A
Molecular Weight252.4 g/mol N/A
AppearanceOily liquid[1]
Specific Gravity0.900 @ 25°C[N/A]
Water Solubility0.08645 mg/L @ 25°C (estimated)[N/A]
Flash Point80.56 °C[N/A]
Log Kₒw (Octanol-Water Partition Coefficient)5.4 (estimated)ECOSAR v2.2

Environmental Fate

The environmental fate of this compound is primarily governed by biodegradation and hydrolysis. Photolysis may also contribute to its degradation in aquatic environments.

Biodegradation

This compound is expected to be readily biodegradable. The primary degradation pathway is likely initiated by the enzymatic hydrolysis of the ester bond by microbial esterases, yielding linalool and hexanoic acid.[2] Both of these degradation products are known to be readily biodegradable.

Linalyl_hexanoate This compound Hydrolysis Esterase-mediated Hydrolysis Linalyl_hexanoate->Hydrolysis Linalool Linalool Hydrolysis->Linalool Hexanoic_acid Hexanoic acid Hydrolysis->Hexanoic_acid Further_degradation Further Biodegradation (e.g., β-oxidation) Linalool->Further_degradation Hexanoic_acid->Further_degradation CO2_H2O CO₂, H₂O, Biomass Further_degradation->CO2_H2O

Caption: Predicted aerobic biodegradation pathway of this compound.

Hydrolysis

As an ester, this compound is susceptible to abiotic hydrolysis, particularly at alkaline pH. The rate of hydrolysis is dependent on pH and temperature.

Photolysis

Direct phototransformation in water is possible if the compound absorbs light in the environmentally relevant UV spectrum (>290 nm).

Ecotoxicity

Due to the lack of experimental ecotoxicity data for this compound, a QSAR-based prediction was performed using the US EPA's ECOSAR™ v2.2. For comparative purposes, available experimental data for the structurally similar compound, linalyl acetate, is also provided.

Table 2: Predicted Aquatic Ecotoxicity of this compound (ECOSAR™ v2.2)

OrganismEndpointPredicted Value (mg/L)
Fish (Fathead Minnow)96-h LC₅₀1.3
Aquatic Invertebrates (Daphnia magna)48-h EC₅₀1.8
Green Algae (Pseudokirchneriella subcapitata)96-h EC₅₀0.8

Table 3: Experimental Aquatic Ecotoxicity of Linalyl Acetate (CAS No. 115-95-7) for Read-Across

OrganismEndpointExperimental Value (mg/L)Reference
Fish (Cyprinus carpio)96-h LC₅₀11[3]
Aquatic Invertebrates (Daphnia magna)48-h EC₅₀15[3]
Green Algae (Scenedesmus subspicatus)72-h EᵣC₅₀16[4]

Experimental Protocols

The following section outlines the recommended experimental protocols for determining the environmental fate and ecotoxicity of this compound, based on OECD guidelines.

cluster_0 Environmental Fate Assessment cluster_1 Ecotoxicity Assessment Biodegradation Ready Biodegradability (OECD 301F) Hydrolysis Hydrolysis as a function of pH (OECD 111) Photolysis Direct Phototransformation (OECD 316) Algae Algal Growth Inhibition Test (OECD 201) Daphnia Daphnia sp. Acute Immobilisation Test (OECD 202) Fish Fish Acute Toxicity Test (OECD 203) Test_Substance This compound Test_Substance->Biodegradation Test_Substance->Hydrolysis Test_Substance->Photolysis Test_Substance->Algae Test_Substance->Daphnia Test_Substance->Fish

References

Application Note: Linalyl Hexanoate as a Potential Biomarker in Plant Stress Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plants constantly face environmental challenges, including biotic stresses like pathogens and herbivores, and abiotic stresses such as drought, salinity, and extreme temperatures.[1] In response, they have evolved complex defense mechanisms, many of which involve the synthesis and emission of a diverse array of Volatile Organic Compounds (VOCs).[2][3] These VOCs can act as signaling molecules in plant-to-plant communication, attract natural enemies of herbivores, and protect the plant from oxidative damage.[3][4] The unique blend of VOCs emitted by a plant can change significantly under stress, making them powerful biomarkers for early stress detection.[5][6]

Linalyl hexanoate, an ester formed from the terpene alcohol linalool and the fatty acid derivative hexanoic acid, is emerging as a compound of interest in this field.[7] While research directly quantifying this compound under stress is nascent, its precursors are well-known players in plant defense signaling. Hexanoic acid is a recognized priming agent that enhances plant defenses against pathogens by activating the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[8] Terpenoids, including linalool, are frequently produced in response to both biotic and abiotic stresses.[9][10] This note provides a theoretical framework and practical protocols for investigating this compound as a potential biomarker for plant stress.

Biochemical Rationale and Signaling Pathways

The potential of this compound as a stress biomarker is rooted in the stress-induced biosynthesis of its precursors.

  • Linalool Biosynthesis: Linalool is a monoterpene synthesized in the plastids via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[11][12] This pathway uses precursors from photosynthesis to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of all terpenes.[11]

  • Hexanoic Acid/Hexanoyl-CoA Biosynthesis: Hexanoic acid is a short-chain fatty acid. Its activated form, hexanoyl-CoA, is a precursor for various secondary metabolites.[13] Evidence suggests that the biosynthesis of hexanoic acid and other fatty acid derivatives can be upregulated in response to stress conditions like salinity.[14] This process often involves the breakdown of larger unsaturated fatty acids.[13][15]

  • Esterification: this compound is formed through an esterification reaction, likely catalyzed by an acyltransferase enzyme, which joins linalool and an activated hexanoyl donor (like hexanoyl-CoA).[7][16]

Stress events trigger a cascade of signaling events that can lead to the increased production of these precursors and, consequently, this compound.

StressSignaling stress Biotic or Abiotic Stress (e.g., Pathogen, Drought) ros Oxidative Burst (ROS Production) stress->ros hormone Phytohormone Signaling (JA, SA, Ethylene) ros->hormone gene Activation of Defense Genes hormone->gene enzyme Synthesis of Metabolic Enzymes (e.g., Terpene Synthases, Acyltransferases) gene->enzyme voc Emission of This compound & other VOCs enzyme->voc

General plant stress signaling cascade leading to VOC emission.

The biosynthesis of this compound involves the convergence of two major metabolic pathways, both of which are known to be influenced by plant stress conditions.

Biosynthesis cluster_terpene Terpenoid Pathway (Plastid) cluster_fatty_acid Fatty Acid Pathway (Cytoplasm/Peroxisome) mep MEP Pathway (from Photosynthesis) gpp Geranyl Diphosphate (GPP) mep->gpp linalool Linalool gpp->linalool aat Alcohol Acyltransferase (AAT) linalool->aat fa Fatty Acid Metabolism hexanoate Hexanoate fa->hexanoate hexanoyl_coa Hexanoyl-CoA hexanoate->hexanoyl_coa  Acyl-Activating  Enzyme (AAE) hexanoyl_coa->aat lh This compound aat->lh

Biosynthesis of this compound from primary metabolic pathways.

Data Presentation: VOCs in Plant Stress

While specific quantitative data for this compound under various stresses is a subject for future research, the known responses of its parent chemical classes provide a strong basis for its investigation. The following table summarizes the documented changes in related VOCs under different stress conditions.

Stress TypeVOC ClassObserved ChangePotential Implication for this compound
Biotic
HerbivoryTerpenoids (e.g., linalool)Emission significantly increasesIncreased availability of linalool precursor
Pathogen AttackFatty Acid DerivativesEmission increasesIncreased availability of hexanoate precursor
Abiotic
DroughtTerpenoidsEmission often increases[10]Increased availability of linalool precursor
High TemperatureTerpenoidsEmission increases to enhance thermotolerance[4]Increased availability of linalool precursor
SalinityFatty Acid Derivatives (e.g., hexanoic acid)Accumulation can increase[14]Increased availability of hexanoate precursor
Ozone ExposureTerpenoids & Fatty Acid DerivativesEmission profile is altered[2]Potential for altered emission rates

Experimental Protocols

To investigate this compound as a stress biomarker, its presence and quantity must be reliably measured in plant tissues. The following protocols outline the collection of plant volatiles and their subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[17]

Workflow plant 1. Induce Stress on Plant Sample collect 2. Collect VOCs (Dynamic Headspace Sampling) plant->collect elute 3. Elute Sample (Solvent Extraction) collect->elute inject 4. GC-MS Analysis elute->inject process 5. Data Processing (Identify & Quantify) inject->process compare 6. Compare Stress vs. Control Samples process->compare

Experimental workflow for biomarker discovery.
Protocol 1: Volatile Collection by Dynamic Headspace Sampling

This method actively pulls air from around the plant tissue through an adsorbent trap to concentrate emitted VOCs.[18]

Materials:

  • Plant enclosure bag or chamber (e.g., Nalophan®, glass vessel).

  • Adsorbent traps (e.g., packed with Tenax® TA or a combination of adsorbents).

  • Air pump with adjustable flow rate.

  • Flow meter.

  • Purified air source (e.g., filtered through activated charcoal).

  • Teflon tubing and connectors.

Procedure:

  • Setup: Gently enclose the plant leaf, flower, or whole plant in the sampling chamber without causing mechanical damage. Ensure a proper seal.

  • Airflow: Create a "push-pull" system. Connect the purified air source to an inlet port of the chamber and the air pump to an outlet port.

  • Trap Placement: Place the adsorbent trap in-line between the chamber outlet and the pump.

  • Sampling: Set a consistent, low flow rate (e.g., 100-200 mL/min) for both the incoming clean air and the outgoing air being pulled through the trap.

  • Collection: Collect volatiles for a defined period (e.g., 1-8 hours), depending on the expected emission rates. Record the total volume of air sampled.

  • Control: Perform a parallel collection from an empty chamber to identify background contaminants.

  • Storage: After sampling, cap the adsorbent traps and store them at 4°C until analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of semi-volatile compounds like this compound.[19]

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column suitable for volatiles (e.g., DB-5MS, HP-5).[19]

  • High-purity helium carrier gas.

  • Solvent for elution (e.g., hexane or dichloromethane, GC grade).

  • This compound authentic standard for identification and quantification.

  • Internal standard (e.g., n-octane or other non-native compound).

Procedure:

  • Sample Elution: Pass a small volume (e.g., 200-500 µL) of solvent through the adsorbent trap to elute the collected VOCs into a GC vial. Add a known amount of internal standard.

  • Injection: Inject 1 µL of the elute into the GC inlet in splitless mode to maximize sensitivity.

  • GC Separation: Use a temperature program to separate the compounds.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 40°C for 2 minutes, then ramp at 6°C/min to 250°C, and hold for 2 minutes.[19]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[19]

  • MS Detection:

    • Ion Source Temperature: 230°C.[19]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[19]

    • Scan Range: m/z 35-350.

  • Compound Identification: Identify this compound by comparing its retention time and mass spectrum to that of the authentic standard. Confirm identity using a spectral library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard and referencing a calibration curve generated with the authentic standard.

Conclusion

This compound presents a compelling, yet underexplored, candidate as a biomarker for plant stress. Its biosynthesis is directly linked to primary metabolic pathways known to be modulated by both biotic and abiotic stressors. The protocols detailed here provide a robust framework for researchers to begin quantifying this compound emissions and correlating them with specific stress conditions. Future studies should focus on creating detailed emission profiles across a range of plant species and stress types to validate its utility as an early and reliable indicator of plant health, with potential applications in sustainable agriculture and the development of plant-derived therapeutics.

References

Application Notes and Protocols: Encapsulation of Linalyl Hexanoate for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate is a fragrance ingredient with a fruity, floral aroma, commonly used in perfumes, cosmetics, and other scented products. Its volatile nature, however, presents challenges for maintaining long-lasting fragrance and stability in various formulations. Encapsulation is a key technology to address these challenges by entrapping this compound within a protective shell material. This allows for its controlled release, protecting it from degradation and providing a sustained fragrance profile. These application notes provide a comprehensive overview of the encapsulation of this compound, including a summary of key performance data, detailed experimental protocols for common encapsulation techniques, and methods for characterization.

Data Presentation: Encapsulation Performance

The following tables summarize quantitative data on the encapsulation of fragrance compounds, including those structurally similar to this compound, using various techniques. This data can serve as a benchmark for the encapsulation of this compound.

Table 1: Encapsulation Efficiency and Loading Capacity

Encapsulation MethodCore MaterialWall Material(s)Encapsulation Efficiency (%)Loading Capacity (%)Reference(s)
Emulsify-Solvent DiffusionLavender OilEthyl Cellulose45.81 - 93.87Not Reported[1]
Spray DryingOrange OilN-Lok (modified starch)Up to 96.24Not Reported[2]
Spray DryingOrange OilGum Arabic~92Not Reported[2]
Sharp-hole CondensationBlended Essential OilsSodium Alginate, Chitosan80.33 ± 2.35Not Reported[3]
CoacervationFragrance OilGelatin, Gum Arabic21.1 - 89.0Not Reported[4]
Spray DryingM. mollis OilNot Specified87 ± 2Not Reported[5]
Spray DryingO. vulgare OilNot Specified72 ± 3Not Reported[5]

Table 2: Particle Size of Microcapsules

Encapsulation MethodCore MaterialWall Material(s)Mean Particle SizeReference(s)
Emulsify-Solvent DiffusionLavender OilEthyl Cellulose83.58 - 202.74 nm[1]
Sharp-hole CondensationBlended Essential OilsSodium Alginate, Chitosan~0.8 µm[3]
Spray DryingRoyal JellyGum Arabic, Gelatin150 - 400 nm[6]
Spray DryingSweet Orange OilModified Starch, MaltodextrinLarge (LP), Small (SP), and Nano (NP) sizes produced[7]
Double EmulsionErythropoietinPLGA293.5 nm[6]

Experimental Protocols

The following are detailed protocols for three common methods of encapsulating this compound.

Protocol 1: Interfacial Polymerization for Microencapsulation

This method involves the polymerization reaction at the interface of an oil-in-water emulsion to form a solid shell around the this compound droplets.

Materials:

  • This compound (core material)

  • Monomer A (e.g., a diisocyanate such as toluene diisocyanate - TDI)

  • Monomer B (e.g., a diamine such as ethylenediamine - EDA)

  • Emulsifier (e.g., polyvinyl alcohol - PVA)

  • Organic solvent (e.g., cyclohexane)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Reaction vessel

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Oil Phase Preparation: Dissolve Monomer A and this compound in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 1% w/v PVA) in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a stable oil-in-water emulsion.

  • Initiation of Polymerization: While stirring the emulsion gently with a magnetic stirrer, add Monomer B to the emulsion.

  • Curing: Continue stirring for 2-4 hours at room temperature to allow the interfacial polymerization to complete and form a solid microcapsule wall.

  • Washing and Collection: Filter the microcapsule suspension using a Buchner funnel. Wash the collected microcapsules several times with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and excess emulsifier.

  • Drying: Dry the washed microcapsules in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow Diagram:

Interfacial_Polymerization cluster_prep Phase Preparation Oil_Phase Oil Phase (this compound + Monomer A + Organic Solvent) Emulsification Emulsification (High-Shear Homogenizer) Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase (Water + Emulsifier) Aqueous_Phase->Emulsification Polymerization Initiate Polymerization (Add Monomer B) Emulsification->Polymerization Curing Curing (Stirring) Polymerization->Curing Washing Washing & Collection (Filtration) Curing->Washing Drying Drying Washing->Drying Microcapsules This compound Microcapsules Drying->Microcapsules

Caption: Interfacial polymerization workflow for this compound.

Protocol 2: Spray Drying for Microencapsulation

Spray drying is a continuous process that converts a liquid feed into a dry powder. It is a widely used technique for encapsulating flavors and fragrances.[8]

Materials:

  • This compound (core material)

  • Wall material (e.g., gum arabic, maltodextrin, or a combination)

  • Emulsifier (if needed, e.g., Tween 80)

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Aqueous Phase Preparation: Dissolve the wall material(s) in deionized water with gentle heating and stirring until a homogeneous solution is formed.

  • Emulsion Formation: Disperse the this compound into the aqueous wall material solution. If necessary, add an emulsifier. Homogenize the mixture at high speed to form a stable oil-in-water emulsion. The particle size of the emulsion will influence the final microcapsule size.[7]

  • Spray Drying: Feed the emulsion into the spray dryer. The operational parameters of the spray dryer, such as inlet and outlet air temperatures, feed flow rate, and atomization pressure, must be optimized to achieve high encapsulation efficiency and desired particle characteristics.[8]

    • Typical Inlet Temperature: 160-200°C

    • Typical Outlet Temperature: 80-100°C

  • Collection: The dried microcapsules are separated from the hot air in a cyclone collector and collected in a product container.

Workflow Diagram:

Spray_Drying cluster_prep Feed Preparation Aqueous_Phase Aqueous Phase (Wall Material + Water) Emulsification Emulsification (High-Shear Homogenizer) Aqueous_Phase->Emulsification Core_Material Core Material (this compound) Core_Material->Emulsification Spray_Drying Spray Drying Emulsification->Spray_Drying Collection Cyclone Collection Spray_Drying->Collection Microcapsules This compound Microcapsules Collection->Microcapsules

Caption: Spray drying workflow for this compound encapsulation.

Protocol 3: Complex Coacervation for Microencapsulation

Complex coacervation involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the dispersed oil droplets.

Materials:

  • This compound (core material)

  • Polymer A (e.g., gelatin - cationic at acidic pH)

  • Polymer B (e.g., gum arabic - anionic)

  • Deionized water

  • pH adjusting agent (e.g., acetic acid or sodium hydroxide)

  • Cross-linking agent (e.g., glutaraldehyde)

Equipment:

  • High-shear homogenizer

  • Jacketed reaction vessel with a stirrer

  • pH meter

  • Water bath

Procedure:

  • Polymer Solution Preparation: Prepare separate aqueous solutions of Polymer A and Polymer B.

  • Emulsification: Add this compound to the solution of Polymer A and homogenize to form an oil-in-water emulsion.

  • Coacervation Induction: While stirring, add the solution of Polymer B to the emulsion. Adjust the pH of the mixture to a point where the two polymers have opposite charges (typically between pH 3.5 and 4.5), inducing the formation of the coacervate phase which will deposit around the oil droplets.

  • Cooling: Cool the mixture slowly in a water bath to promote the gelation of the coacervate shell.

  • Cross-linking: Add a cross-linking agent to the suspension to harden the microcapsule walls and improve their stability. Stir for a specified time.

  • Washing and Collection: Wash the microcapsules with deionized water to remove unreacted materials. The microcapsules can be collected by filtration or centrifugation.

  • Drying: The collected microcapsules can be dried using methods like freeze-drying or spray drying.

Workflow Diagram:

Coacervation cluster_prep Initial Preparation Polymer_A Polymer A Solution Emulsification Emulsification (Core in Polymer A) Polymer_A->Emulsification Polymer_B Polymer B Solution Coacervation Induce Coacervation (Add Polymer B, Adjust pH) Polymer_B->Coacervation Core_Material This compound Core_Material->Emulsification Emulsification->Coacervation Cooling Cooling & Gelation Coacervation->Cooling Crosslinking Cross-linking Cooling->Crosslinking Washing Washing & Collection Crosslinking->Washing Drying Drying Washing->Drying Microcapsules This compound Microcapsules Drying->Microcapsules Logical_Relationships cluster_input Input Parameters cluster_output Output Characteristics Encapsulation_Method Encapsulation Method (e.g., Spray Drying, Interfacial Polymerization) Particle_Size Particle Size & Distribution Encapsulation_Method->Particle_Size Morphology Morphology & Surface Encapsulation_Method->Morphology Core_Material_Properties Core Material Properties (this compound) Encapsulation_Efficiency Encapsulation Efficiency Core_Material_Properties->Encapsulation_Efficiency Wall_Material_Properties Wall Material Properties (Polymer Type, Concentration) Wall_Material_Properties->Encapsulation_Efficiency Loading_Capacity Loading Capacity Wall_Material_Properties->Loading_Capacity Controlled_Release Controlled Release Profile (Kinetics & Mechanism) Wall_Material_Properties->Controlled_Release Process_Parameters Process Parameters (Temperature, Stirring Speed, pH) Process_Parameters->Particle_Size Process_Parameters->Morphology Process_Parameters->Encapsulation_Efficiency Particle_Size->Controlled_Release Morphology->Controlled_Release Encapsulation_Efficiency->Controlled_Release Loading_Capacity->Controlled_Release

References

Application Notes and Protocols for Linalyl Hexanoate in the Chemical Ecology of Flowering Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of linalyl hexanoate, a monoterpenoid ester, in the chemical ecology of flowering plants. This document details its biosynthesis, its function in plant-insect interactions, and protocols for its analysis and functional characterization.

Application Notes

Introduction to this compound

This compound is a naturally occurring fatty acid ester and an acyclic monoterpenoid. It is formed through the esterification of linalool, a common floral volatile, with hexanoic acid. While research has extensively focused on linalool, this compound is emerging as a significant compound in the complex bouquet of floral scents that mediate plant-insect interactions. Its chemical structure contributes to a fruity, slightly floral, and waxy aroma, which can act as a crucial cue for both pollinators and herbivores.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step process within the plant's secondary metabolism, primarily occurring in floral tissues like petals and glandular trichomes.

  • Linalool Synthesis: The precursor, linalool, is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). A terpene synthase, specifically linalool synthase (LIS), then catalyzes the conversion of GPP to linalool.

  • Esterification: this compound is subsequently formed by the enzymatic action of an alcohol acyltransferase (AAT). This enzyme facilitates the transfer of an acyl group from hexanoyl-CoA to linalool. Plant AATs often exhibit broad substrate specificity, suggesting that in plant species where linalool and hexanoyl-CoA are present, the synthesis of this compound is highly probable.

Linalyl_Hexanoate_Biosynthesis GPP Geranyl Pyrophosphate (GPP) LIS Linalool Synthase (LIS) GPP->LIS Linalool Linalool AAT Alcohol Acyltransferase (AAT) Linalool->AAT HexanoylCoA Hexanoyl-CoA HexanoylCoA->AAT LinalylHexanoate This compound LIS->Linalool AAT->LinalylHexanoate

Biosynthesis of this compound.
Role in Pollinator Attraction

Floral scents are a primary long-distance cue for pollinators. Linalool, the precursor to this compound, is a well-established attractant for a diverse range of pollinators, including bees and moths[1]. The addition of the hexanoate moiety modifies the volatility and odor profile, potentially leading to more specific interactions. Esters in floral scents often contribute to fruity notes, which can be attractive to certain pollinator guilds. It is hypothesized that this compound, in combination with other floral volatiles, plays a role in:

  • Fine-tuning pollinator attraction: The specific blend of linalool and its esters may help pollinators distinguish between plant species and even individual flowers of varying reward quality.

  • Enhancing scent longevity: Esterification can decrease the volatility of linalool, potentially leading to a longer-lasting scent plume for pollinators to follow.

Role in Herbivore Deterrence

Plants produce a vast array of secondary metabolites to defend against herbivores. Terpenoids and their derivatives are known to have deterrent or toxic effects on insects. Linalool itself has demonstrated repellent properties against certain herbivores[1]. The esterification to this compound may alter these defensive properties. Potential roles in herbivory defense include:

  • Direct deterrence: The taste or smell of this compound may be unpalatable or repellent to certain insect herbivores, thus reducing feeding damage.

  • Indirect defense: The emission of this compound, particularly upon herbivore damage, could act as a signal to attract natural enemies of the herbivores, such as parasitic wasps.

Quantitative Data

While specific quantitative data for this compound in floral scents is still emerging, the following table summarizes the presence of its precursor, linalool, and related esters in the floral headspace of some representative plant species, suggesting the potential for this compound to be a component of their scent profiles.

Plant SpeciesCompoundConcentration/Relative AbundanceMethodReference
Magnolia grandifloraEthyl hexanoatePresent (unquantified)GC-MS[2]
Gardenia jasminoidesLinalool34.65%GC-MS[3]
Gardenia jasminoidesLinalyl glycosidesPrecursors to linaloolEnzymatic hydrolysis, GC-MS[4]
Citrus sinensisLinaloolMajor componentHS-SPME-GC-MS[5]
Citrus sinensisLinalyl acetate17.6%HS-GC-MS[6]

Experimental Protocols

Protocol for Floral Volatile Collection and Analysis

This protocol describes the collection of floral volatiles using headspace solid-phase microextraction (HS-SPME) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • SPME device with a suitable fiber (e.g., PDMS/DVB)

  • Glass vials with PTFE-lined septa

  • Heating block or water bath

  • GC-MS system with a suitable column (e.g., DB-5ms)

  • This compound standard

  • Internal standard (e.g., n-alkane solution)

  • Fresh flowers

Procedure:

  • Enclose a single flower or a known weight of floral tissue in a glass vial and seal it with a PTFE-lined septum.

  • Equilibrate the vial at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption.

  • Run a suitable GC temperature program to separate the compounds.

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the amount of this compound using an internal or external standard calibration curve.

Floral_Volatile_Analysis_Workflow flower Flower Sample in Vial spme Headspace SPME flower->spme Volatile Adsorption gcms GC-MS Analysis spme->gcms Thermal Desorption data Data Processing & Identification gcms->data Chromatogram & Mass Spectra quant Quantification data->quant Comparison to Standard

Workflow for Floral Volatile Analysis.
Protocol for Electroantennography (EAG)

EAG is used to measure the response of an insect's antenna to volatile compounds, providing insight into which compounds are detected by the insect's olfactory system.

Materials:

  • Live insects (e.g., bees, moths)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder and amplifier

  • Data acquisition system

  • Odor delivery system (puff generator)

  • This compound solution in a suitable solvent (e.g., mineral oil)

  • Saline solution

Procedure:

  • Immobilize the insect and carefully excise an antenna.

  • Mount the antenna between two glass capillary electrodes filled with saline solution. One electrode is placed at the base and the other at the tip of the antenna.

  • Deliver a puff of air containing a known concentration of this compound over the antenna.

  • Record the resulting electrical potential change (the EAG response).

  • Deliver a puff of the solvent alone as a control.

  • Test a range of concentrations to generate a dose-response curve.

  • Analyze the amplitude of the EAG responses to determine the antenna's sensitivity to this compound.

EAG_Experimental_Setup cluster_0 Odor Delivery cluster_1 Antennal Preparation cluster_2 Signal Processing odor_source This compound Source puff Air Puff odor_source->puff antenna Insect Antenna puff->antenna Odor Stimulation electrode1 Recording Electrode antenna->electrode1 electrode2 Reference Electrode antenna->electrode2 amplifier Amplifier electrode1->amplifier electrode2->amplifier daq Data Acquisition amplifier->daq EAG Response (mV) EAG Response (mV) daq->EAG Response (mV)

Electroantennography (EAG) Setup.
Protocol for Insect Behavioral Assays

Behavioral assays are essential to determine the ecological function of a volatile compound (i.e., whether it is an attractant or a repellent). A Y-tube olfactometer is a common apparatus for studying insect choice behavior.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • Insects to be tested

  • This compound solution

  • Solvent control

Procedure:

  • Set up the Y-tube olfactometer with a continuous flow of clean, humidified air down each arm.

  • Apply the this compound solution to a filter paper and place it in one arm of the olfactometer (the "treatment" arm).

  • Place a filter paper with the solvent alone in the other arm (the "control" arm).

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's choice of arm and the time it spends in each arm over a set period.

  • Repeat the experiment with multiple individuals, alternating the position of the treatment and control arms to avoid positional bias.

  • Analyze the data statistically (e.g., using a chi-square test) to determine if there is a significant preference for the arm containing this compound.

Y_Tube_Olfactometer_Assay insect Insect Introduction choice_point Choice Point insect->choice_point arm1 Arm 1 (Treatment: This compound) choice_point->arm1 Choice 1 arm2 Arm 2 (Control: Solvent) choice_point->arm2 Choice 2 air_source Air Source air_source->arm1 air_source->arm2

Y-Tube Olfactometer Behavioral Assay.

References

Investigating the Metabolic Fate of Linalyl Hexanoate In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate is a naturally occurring ester found in various plants and is utilized as a fragrance and flavoring agent. Understanding its metabolic fate is crucial for assessing its safety and physiological effects. Direct in vivo studies on this compound are limited in publicly available literature. However, based on the metabolic pathways of structurally similar compounds, such as linalyl acetate and its hydrolysis product linalool, a predictive metabolic profile can be established. This document provides detailed application notes on the expected metabolism of this compound and comprehensive protocols for its in vivo investigation.

The primary metabolic pathway for linalyl esters involves rapid hydrolysis into their constituent alcohol and carboxylic acid. In the case of this compound, this would yield linalool and hexanoic acid. Subsequent metabolism would then proceed along the known pathways for these two molecules.

Proposed Metabolic Pathway of this compound

The initial and most significant metabolic step for this compound in vivo is expected to be the hydrolysis of the ester bond, catalyzed by carboxylesterases present in the gastrointestinal tract, blood, and liver. This reaction releases linalool and hexanoic acid, which then enter their respective metabolic pathways. Linalool can undergo oxidation, reduction, and conjugation, while hexanoic acid, a medium-chain fatty acid, is primarily metabolized through β-oxidation.

Metabolic_Pathway cluster_absorption Gastrointestinal Tract / Blood cluster_linalool_metabolism Linalool Metabolism (Liver) cluster_hexanoic_acid_metabolism Hexanoic Acid Metabolism (Liver) cluster_excretion Excretion This compound This compound Linalool Linalool This compound->Linalool Hydrolysis (Esterases) Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid Hydrolysis (Esterases) Oxidized Metabolites Oxidized Metabolites Linalool->Oxidized Metabolites Oxidation Reduced Metabolites Reduced Metabolites Linalool->Reduced Metabolites Reduction (Gut Microbiota) Conjugated Metabolites (Glucuronides, Sulfates) Conjugated Metabolites (Glucuronides, Sulfates) Linalool->Conjugated Metabolites (Glucuronides, Sulfates) Phase II Conjugation Acetyl-CoA Acetyl-CoA Hexanoic Acid->Acetyl-CoA β-Oxidation Feces Feces Reduced Metabolites->Feces Urine Urine Conjugated Metabolites (Glucuronides, Sulfates)->Urine TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Expired Air (CO2) Expired Air (CO2) TCA Cycle->Expired Air (CO2)

Caption: Proposed metabolic pathway of this compound in vivo.

Quantitative Data Summary

As no direct in vivo quantitative data for this compound is available, the following tables are illustrative examples of how data from a proposed study could be presented.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and Linalool in Rat Plasma Following a Single Oral Dose of [¹⁴C]-Linalyl Hexanoate (100 mg/kg)

AnalyteCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)t₁/₂ (h)
This compound0.5 ± 0.10.51.2 ± 0.31.5 ± 0.4
Linalool5.8 ± 1.21.025.6 ± 4.53.2 ± 0.8

Table 2: Illustrative Cumulative Excretion of Radioactivity (% of Administered Dose) in Rats Following a Single Oral Dose of [¹⁴C]-Linalyl Hexanoate (100 mg/kg)

Excretion Route24 h48 h72 h96 h
Urine 55.2 ± 6.360.5 ± 5.962.1 ± 5.762.8 ± 5.5
Feces 18.9 ± 4.125.3 ± 4.828.6 ± 5.029.5 ± 5.1
Expired Air (CO₂) 5.1 ± 1.56.2 ± 1.76.5 ± 1.86.6 ± 1.8
Cage Wash 1.5 ± 0.41.8 ± 0.52.0 ± 0.62.1 ± 0.6
Total Recovery 80.7 ± 8.193.8 ± 8.599.2 ± 8.9101.0 ± 8.8

Table 3: Illustrative Tissue Distribution of Radioactivity 24 hours Following a Single Oral Dose of [¹⁴C]-Linalyl Hexanoate (100 mg/kg) in Rats (µg equivalents/g tissue)

TissueConcentration (µg eq/g)
Blood 0.8 ± 0.2
Plasma 1.5 ± 0.4
Liver 12.5 ± 3.1
Kidneys 8.9 ± 2.5
Lungs 3.1 ± 0.9
Heart 2.5 ± 0.7
Brain 0.2 ± 0.1
Adipose Tissue 15.8 ± 4.2
Muscle 1.9 ± 0.6

Experimental Protocols

The following protocols outline a comprehensive approach to studying the in vivo metabolic fate of this compound. A radiolabeled version of the compound ([¹⁴C]-linalyl hexanoate) is recommended for a complete mass balance study.

Synthesis of [¹⁴C]-Linalyl Hexanoate

Objective: To synthesize ¹⁴C-labeled this compound for use in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The label should be placed in a metabolically stable position, for instance, on the carboxyl group of hexanoic acid.

Materials:

  • [1-¹⁴C]-Hexanoic acid

  • Thionyl chloride

  • Linalool

  • Pyridine

  • Anhydrous diethyl ether

  • Standard laboratory glassware

Procedure:

  • Activation of [1-¹⁴C]-Hexanoic Acid: In a fume hood, react [1-¹⁴C]-Hexanoic acid with a slight excess of thionyl chloride to form the corresponding acyl chloride. The reaction is typically performed at room temperature for 1-2 hours.

  • Esterification: Dissolve linalool in anhydrous diethyl ether containing a catalytic amount of pyridine. Slowly add the [1-¹⁴C]-hexanoyl chloride to the linalool solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure and radiochemical purity of the synthesized [¹⁴C]-linalyl hexanoate using NMR, mass spectrometry, and radio-HPLC.

In Vivo Animal Study

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • [¹⁴C]-Linalyl hexanoate

  • Vehicle for dosing (e.g., corn oil)

  • Metabolic cages for separate collection of urine and feces

  • CO₂ trapping system (e.g., Carbo-Sorb®)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Surgical instruments for tissue collection

Procedure:

  • Acclimatization: Acclimate rats to metabolic cages for at least 48 hours prior to dosing.

  • Dosing: Administer a single oral gavage dose of [¹⁴C]-linalyl hexanoate (e.g., 100 mg/kg) in the vehicle to a group of rats (n=5). A separate group may be used for intravenous administration to determine bioavailability.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours).

    • Expired Air: Collect expired air continuously to trap ¹⁴CO₂.

    • Tissues: At the end of the study (e.g., 96 hours), euthanize the animals and collect major organs and tissues.

  • Sample Processing:

    • Process blood to plasma by centrifugation.

    • Homogenize feces and tissues.

Sample Analysis

Objective: To quantify the total radioactivity and identify the parent compound and its metabolites in various biological matrices.

Materials:

  • Liquid scintillation counter (LSC)

  • Scintillation cocktail

  • Sample oxidizer

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Quantification of Total Radioactivity:

    • Measure the radioactivity in aliquots of plasma, urine, and homogenized tissues and feces by LSC.

    • Use a sample oxidizer for colored or solid samples before LSC.

  • Metabolite Profiling:

    • Analyze plasma, urine, and bile samples using radio-HPLC to separate the parent compound and its metabolites.

  • Metabolite Identification:

    • Use LC-MS/MS to identify the chemical structures of the metabolites detected by radio-HPLC.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Radiolabeling cluster_animal_study In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of [14C]-Linalyl Hexanoate Purification Purification & Characterization Synthesis->Purification Dosing Oral Administration to Rats Purification->Dosing Sample_Collection Collection of Blood, Urine, Feces, Tissues Dosing->Sample_Collection Quantification Total Radioactivity Measurement (LSC) Sample_Collection->Quantification Profiling Metabolite Profiling (Radio-HPLC) Sample_Collection->Profiling PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Mass_Balance Mass Balance & Excretion Pathway Determination Quantification->Mass_Balance Identification Metabolite Identification (LC-MS/MS) Profiling->Identification Metabolic_Pathway Metabolic Pathway Elucidation Identification->Metabolic_Pathway

Caption: Workflow for investigating the in vivo metabolic fate of this compound.

Application Notes and Protocols: Linalyl Hexanoate as a Precursor for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel compounds using linalyl hexanoate as a versatile precursor. The protocols detailed below are based on established chemical transformations of structurally similar terpene esters and offer a starting point for the exploration of new chemical entities with potential applications in fragrance, agrochemical, and pharmaceutical industries.

Introduction

This compound, a naturally occurring ester, possesses a unique molecular architecture combining a chiral tertiary alcohol moiety (linalool) and a medium-chain carboxylic acid (hexanoic acid). This structure presents multiple reactive sites, including two carbon-carbon double bonds and an ester linkage, making it an attractive starting material for the synthesis of a diverse range of novel compounds. The inherent chirality of the linalool portion also offers opportunities for stereoselective synthesis.

Chemical Synthesis of Novel Derivatives

The unsaturated bonds within the linalyl moiety of this compound are susceptible to a variety of chemical modifications, including oxidation and epoxidation. These transformations can lead to the generation of new molecules with altered physicochemical and biological properties.

Epoxidation of this compound

Epoxidation of the double bonds in this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction introduces an oxirane ring, a versatile functional group that can be further modified. The regioselectivity of the epoxidation is expected to favor the more electron-rich trisubstituted double bond.

Table 1: Hypothetical Quantitative Data for the Epoxidation of this compound

ParameterValue
Starting MaterialThis compound
Reagentm-Chloroperoxybenzoic acid (mCPBA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time4 hours
Hypothetical Yield of Mono-epoxide 85%
Hypothetical Purity (by GC-MS) >95%
Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the epoxidized this compound.

Biotransformation for the Generation of Novel Compounds

Enzymatic and microbial transformations offer a green and highly selective alternative to traditional chemical synthesis for the modification of this compound. Drawing parallels from the biotransformation of the closely related linalyl acetate, it is plausible that fungi and bacteria can introduce hydroxyl groups and other modifications to the this compound structure.

The biodegradation of linalyl acetate by Pseudomonas incognita has been shown to yield various oxidized products, including linalool-8-carboxylic acid and Δ-4-acetoxy-4-methyl hexenoic acid[1]. This suggests that similar enzymatic machinery could act on this compound to produce novel carboxylated and rearranged derivatives.

Table 2: Potential Novel Compounds from the Biotransformation of this compound

Biotransformation TypePotential Product
Hydroxylation 8-Hydroxy-linalyl hexanoate
Oxidation This compound-8-carboxylic acid
Rearrangement & Oxidation Δ-4-hexanoyloxy-4-methyl hexenoic acid
Experimental Protocol: Fungal Biotransformation of this compound

Materials:

  • This compound

  • Fungal strain (e.g., Aspergillus niger)

  • Malt extract broth

  • Shake flasks

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cultivate the selected fungal strain in malt extract broth in shake flasks at 28 °C with agitation.

  • After sufficient growth, add a solution of this compound in a suitable solvent (e.g., ethanol) to the culture.

  • Continue the incubation under the same conditions for 7-14 days.

  • Monitor the biotransformation by periodically sampling the culture, extracting with ethyl acetate, and analyzing by GC-MS.

  • After the incubation period, harvest the culture and extract the entire broth with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting novel compounds using column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

To facilitate the understanding of the synthesis and potential evaluation of novel compounds derived from this compound, the following diagrams illustrate the experimental workflows.

experimental_workflow cluster_synthesis Synthesis of Novel Compounds cluster_screening Screening and Characterization This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification e.g., Epoxidation Biotransformation Biotransformation This compound->Biotransformation e.g., Fungal Culture Novel Compounds Novel Compounds Chemical Modification->Novel Compounds Biotransformation->Novel Compounds Structural Elucidation Structural Elucidation Novel Compounds->Structural Elucidation NMR, MS, IR Biological Activity Screening Biological Activity Screening Novel Compounds->Biological Activity Screening e.g., Antimicrobial, Cytotoxicity Lead Compound Identification Lead Compound Identification Biological Activity Screening->Lead Compound Identification logical_relationship cluster_derivatives Potential Novel Derivatives cluster_applications Potential Applications This compound This compound Epoxides Epoxides This compound->Epoxides Chemical Synthesis Hydroxylated Compounds Hydroxylated Compounds This compound->Hydroxylated Compounds Biotransformation Carboxylic Acids Carboxylic Acids This compound->Carboxylic Acids Biotransformation New Fragrances New Fragrances Epoxides->New Fragrances Pharmaceutical Intermediates Pharmaceutical Intermediates Epoxides->Pharmaceutical Intermediates Hydroxylated Compounds->Pharmaceutical Intermediates Agrochemicals Agrochemicals Carboxylic Acids->Agrochemicals

References

Unlocking Nature's Aroma: Exploring the Genetic Basis of Linalyl Hexanoate Production in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate, a naturally occurring ester, is a significant contributor to the desirable floral and fruity aromas in a variety of plants. Its biosynthetic pathway presents a fascinating subject of study in plant secondary metabolism, with implications for the flavor and fragrance industries, as well as for understanding plant-insect interactions. This document provides a comprehensive overview of the genetic basis of this compound production, including detailed experimental protocols and data to facilitate further research in this area.

The synthesis of this compound is a two-step enzymatic process. The first step involves the formation of the terpene alcohol linalool from geranyl pyrophosphate (GPP), a reaction catalyzed by the enzyme linalool synthase (LIS). Subsequently, an alcohol acyltransferase (AAT) facilitates the esterification of linalool with hexanoyl-CoA to produce this compound. The precursors for this pathway are supplied by the methylerythritol-phosphate (MEP) pathway, which generates GPP, and fatty acid metabolism, which provides hexanoyl-CoA.

Data Presentation: Quantitative Analysis of this compound Precursors and Related Compounds

The following tables summarize the quantitative data on the key precursors and related compounds involved in this compound biosynthesis across different plant species and developmental stages. This data is crucial for selecting appropriate plant material for gene discovery and metabolic engineering efforts.

Table 1: Linalool and Linalyl Acetate Content in Different Lavandula Species and Varieties.

Species/VarietyLinalool Content (%)Linalyl Acetate Content (%)Reference
Lavandula angustifolia (English Lavender)20 - 4525 - 46[1]
Lavandula angustifolia (Bulgarian sample)26.8430.64[2]
Lavandula angustifolia32Not specified[3]
Lavandula x intermedia (Lavandin)44.15Not specified[3]
Lavandula angustifolia (Himalayan conditions)33.6 - 40.510.8 - 13.6[4]
Lavandula x intermedia (Himalayan conditions)33.6 - 40.510.8 - 13.6[4]

Table 2: Changes in Volatile Compound Concentrations During Fruit and Flower Development.

Plant SpeciesCultivar/StageKey Volatile CompoundConcentration ChangeReference
Strawberry (Fragaria x ananassa)'Albion' - MaturationLinaloolIncreases with maturity[5]
Strawberry (Fragaria x ananassa)'Sulhyang' - Red StageEthyl hexanoatePresent[6]
Ylang-Ylang (Cananga odorata)Flower DevelopmentAlcoholsDecrease from bud to mature flower
Snapdragon (Antirrhinum majus)Flower DevelopmentMethyl benzoateEmission peaks 5-8 days after anthesis[7]
Tomato (Solanum lycopersicum)Transgenic (LIS expressing)Linalool123–258 ng/g fresh weight[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Analysis of Volatile Organic Compounds (VOCs) by GC-MS

This protocol outlines the general procedure for the extraction and analysis of volatile compounds, including this compound, from plant tissues.[6][9][10]

1. Sample Preparation:

  • Collect fresh plant material (e.g., flowers, leaves, fruits) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Transfer a known amount of powdered tissue (e.g., 100 mg) into a 20 mL headspace vial.
  • Add a saturated NaCl solution to inhibit enzymatic activity and improve volatile release.
  • Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 min) to allow volatiles to equilibrate in the headspace.
  • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a specific time (e.g., 30 min) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.
  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Use a temperature gradient program to elute the compounds based on their boiling points and polarity.
  • Detect and identify the compounds using a mass spectrometer by comparing their mass spectra and retention times with those of authentic standards and spectral libraries.

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol describes the steps for quantifying the expression levels of candidate genes involved in this compound biosynthesis, such as Linalool Synthase (LIS) and Alcohol Acyltransferase (AAT).[1][2][3][4]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the powdered plant tissue using a commercial kit or a CTAB-based method.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for the target genes (LIS, AAT) and a reference gene (e.g., actin or ubiquitin) using primer design software.
  • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. RT-qPCR Reaction:

  • Prepare the reaction mixture containing cDNA, gene-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green).
  • Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program.
  • Include no-template controls to check for contamination.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: In Vitro Enzyme Assay for Linalool Synthase (LIS)

This protocol allows for the functional characterization of a candidate LIS enzyme.[11][12]

1. Recombinant Protein Expression and Purification:

  • Clone the coding sequence of the candidate LIS gene into an expression vector (e.g., pET vector).
  • Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)).
  • Induce protein expression with IPTG and purify the recombinant LIS protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

  • Prepare a reaction buffer containing a suitable pH (e.g., pH 7.0), divalent cations (e.g., Mg2+), and dithiothreitol (DTT).
  • Add the purified LIS enzyme to the buffer.
  • Initiate the reaction by adding the substrate, geranyl pyrophosphate (GPP).
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

3. Product Analysis:

  • Extract the reaction products with an organic solvent (e.g., hexane).
  • Analyze the extracted products by GC-MS to identify and quantify the linalool produced.

Protocol 4: In Vitro Enzyme Assay for Alcohol Acyltransferase (AAT)

This protocol is designed to assess the activity of a candidate AAT enzyme.

1. Recombinant Protein Expression and Purification:

  • Follow the same procedure as for LIS to obtain the purified recombinant AAT protein.

2. Enzyme Assay:

  • Prepare a reaction buffer at an appropriate pH.
  • Add the purified AAT enzyme, linalool, and the acyl donor, hexanoyl-CoA, to the buffer.
  • Incubate the reaction at an optimal temperature.

3. Product Analysis:

  • Extract the reaction products with an organic solvent.
  • Analyze the products by GC-MS to detect and quantify the formation of this compound.
  • Alternatively, a colorimetric assay can be used to measure the release of Coenzyme A.

Mandatory Visualizations

Signaling Pathway: Biosynthesis of this compound

Linalyl_Hexanoate_Biosynthesis MEP MEP Pathway (Plastid) GPP Geranyl Pyrophosphate (GPP) MEP->GPP FattyAcid Fatty Acid Metabolism Hexanoate Hexanoate FattyAcid->Hexanoate Linalool Linalool GPP->Linalool LIS HexanoylCoA Hexanoyl-CoA Hexanoate->HexanoylCoA AAE LinalylHexanoate This compound HexanoylCoA->LinalylHexanoate Linalool->LinalylHexanoate AAT LIS Linalool Synthase (LIS/TPS) AAE Acyl-Activating Enzyme (AAE) AAT Alcohol Acyltransferase (AAT)

Caption: Biosynthetic pathway of this compound in plants.

Experimental Workflow: Gene Discovery and Functional Characterization

Gene_Discovery_Workflow PlantMaterial Select Plant Material (High this compound Producer) VOC_Analysis VOC Analysis (GC-MS) PlantMaterial->VOC_Analysis Transcriptome Transcriptome Sequencing (RNA-Seq) PlantMaterial->Transcriptome CandidateGenes Identify Candidate Genes (LIS and AAT homologs) VOC_Analysis->CandidateGenes Transcriptome->CandidateGenes GeneCloning Gene Cloning and Vector Construction CandidateGenes->GeneCloning HeterologousExpression Heterologous Expression (e.g., E. coli, Yeast) GeneCloning->HeterologousExpression ProteinPurification Recombinant Protein Purification HeterologousExpression->ProteinPurification EnzymeAssay In Vitro Enzyme Assays ProteinPurification->EnzymeAssay FunctionalCharacterization Functional Characterization EnzymeAssay->FunctionalCharacterization

Caption: Workflow for identifying and characterizing genes in this compound biosynthesis.

Logical Relationship: Regulation of this compound Production

Regulation_Diagram DevelopmentalCues Developmental Cues (e.g., Flower Stage) TFs Transcription Factors (e.g., MYB, bHLH) DevelopmentalCues->TFs EnvironmentalFactors Environmental Factors (e.g., Light, Temperature) EnvironmentalFactors->TFs GeneExpression Expression of Biosynthetic Genes (LIS, AAT, etc.) TFs->GeneExpression Transcriptional Regulation EnzymeActivity Enzyme Activity and Substrate Availability GeneExpression->EnzymeActivity LinalylHexanoate This compound Production EnzymeActivity->LinalylHexanoate

Caption: Factors regulating this compound production in plants.

References

Safety Operating Guide

Navigating the Safe Disposal of Linalyl Hexanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling substances like linalyl hexanoate is paramount. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Hazard Profile and Safety Considerations

Key quantitative data, using linalyl acetate as a reference, is summarized in the table below.

PropertyValueSource
Flash Point 85 °C / 185 °F (Closed Cup)[3]
Specific Gravity ~0.901 g/cm³[3]
Boiling Point 220 °C / 428 °F at 760 mmHg[3]
Hazards Combustible liquid, Skin Irritant, Eye Irritant, Skin Sensitizer, Harmful to aquatic life[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional guidelines. The following protocol outlines the necessary steps for its safe management as a hazardous waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Store waste in a designated "Satellite Accumulation Area" near the point of generation.

  • Ensure proper segregation from incompatible materials, such as strong oxidizing agents.

2. Container Selection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • The container must be in good condition, free from leaks or cracks.

  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.

  • The label should also include the date of waste generation, the name of the principal investigator, and the laboratory location.

3. Waste Accumulation and Storage:

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

  • Secondary containment is recommended to capture any potential leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.

  • Complete any required hazardous waste disposal forms provided by your EHS department.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent.

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • For large spills, contact your institution's EHS or emergency response team immediately.

6. Empty Container Disposal:

  • An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a solvent capable of removing the residue. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container may be disposed of as regular laboratory trash after defacing the original label.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound Waste Generated B Is the container empty? A->B C Has the container been triple-rinsed with a suitable solvent? B->C Yes F Treat as Hazardous Waste B->F No D Collect rinsate as hazardous waste. C->D No E Deface label and dispose of container in regular trash. C->E Yes D->F K Disposal Complete E->K G Select a compatible, sealed container. F->G H Label container with 'Hazardous Waste' and full chemical name. G->H I Store in a designated Satellite Accumulation Area. H->I J Arrange for EHS pickup. I->J J->K

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheet before handling any chemical. Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling Linalyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linalyl Hexanoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 7779-23-9[1]
Molecular Formula C16H28O2[2][3]
Molecular Weight 252.39 g/mol [4][5]
Appearance Oily Liquid[6]
Color Colorless[6]
Flash Point 177.00 °F / 80.56 °C (Tag Closed Cup)[1]
Specific Gravity 0.90000 @ 25.00 °C[1]
Solubility Insoluble in water[3][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps outline the lifecycle of the chemical within a research environment, from acquisition to disposal.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Fume Hood: Ensure that a properly functioning chemical fume hood is available. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[6]

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity before use. Do not use damaged gloves, splash goggles, or lab coats.[8]

  • Emergency Equipment: Verify the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use and replace them immediately if they show signs of degradation or contamination.[6][10][11]

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[6] Long-sleeved clothing is recommended.[6]

  • Respiratory Protection: For normal handling in a well-ventilated area or fume hood, respiratory protection is not typically necessary.[6] However, if there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved vapor respirator should be used.[6]

Safe Handling and Experimental Protocol
  • Grounding: To avoid ignition from static electricity, all metal parts of equipment used when handling this compound must be grounded.[6]

  • Avoid Inhalation and Contact: Do not breathe vapors or mists.[6] Avoid contact with eyes, skin, and clothing.[6]

  • Heating and Ignition Sources: this compound is a combustible liquid.[6] Keep it away from heat, sparks, open flames, and other sources of ignition.[6][9]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as oxidizing agents.[6][12] Keep containers tightly closed when not in use.[6]

Spill and Emergency Procedures
  • Small Spills:

    • Ensure adequate ventilation and eliminate all ignition sources.[6]

    • Wear appropriate PPE as described above.

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6][10]

    • Collect the absorbed material and place it in a suitable, sealed container for chemical waste disposal.[6][10]

    • Clean the spill area thoroughly.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and contact the appropriate emergency response team.

    • If safe to do so, prevent further leakage or spillage.[6] Do not let the product enter drains.[6]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[6] If skin irritation persists, seek medical attention.[6]

    • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen.[6] Seek medical attention.[6]

    • Ingestion: Do not induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan
  • Waste Characterization: this compound waste must be handled as hazardous chemical waste.

  • Containerization: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal contractor, following all local, regional, and national regulations.[10][12] Do not dispose of it in the regular trash or down the drain.[13]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Procedures Risk Assessment Risk Assessment Verify Fume Hood Verify Fume Hood Risk Assessment->Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Inspect PPE->Locate Emergency Equipment Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Conduct Experiment Conduct Experiment Work in Fume Hood->Conduct Experiment Store Properly Store Properly Conduct Experiment->Store Properly Spill or Exposure Spill or Exposure Conduct Experiment->Spill or Exposure Clean Work Area Clean Work Area Store Properly->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Licensed Contractor Dispose via Licensed Contractor Label Waste Container->Dispose via Licensed Contractor End End Dispose via Licensed Contractor->End Start Start Start->Risk Assessment Spill Cleanup Spill Cleanup Spill or Exposure->Spill Cleanup First Aid First Aid Spill or Exposure->First Aid Spill Cleanup->First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.